Technical Documentation Center

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 1089342-82-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

The following technical guide provides an in-depth analysis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one , a specialized heterocyclic scaffold used in medicinal chemistry. [1] Executive Summary 9-methyl-3-phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one , a specialized heterocyclic scaffold used in medicinal chemistry.

[1]

Executive Summary

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused bicyclic nitrogen heterocycle belonging to the pyrido[1,2-a]pyrimidine class.[1][2] This scaffold is a "privileged structure" in drug discovery, serving as a core template for agents targeting aldose reductase (ALR2) , cyclooxygenase (COX) , and various kinase pathways.[3]

The molecule is characterized by a bridgehead nitrogen atom shared between a pyridine and a pyrimidine ring.[3] The specific substitution pattern—a methyl group at the 9-position (pyridine ring) and a phenyl group at the 3-position (pyrimidine ring)—imparts unique steric and electronic properties that enhance metabolic stability and receptor binding affinity compared to the unsubstituted parent core.

Key Chemical Identifiers
ParameterDetail
IUPAC Name 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number Not widely listed; Analogous to 23443-12-1 (9-Me parent)
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.27 g/mol
Core Scaffold 4H-pyrido[1,2-a]pyrimidin-4-one
Key Substituents 9-Methyl (Steric block), 3-Phenyl (Lipophilic tail)

Chemical Structure & Electronic Properties[3]

Structural Architecture

The compound consists of a pyrido[1,2-a]pyrimidine core, which is planar and aromatic.[2]

  • The Bridgehead Nitrogen (N1): This atom is sp² hybridized and part of the aromatic system, donating its lone pair into the π-system to maintain aromaticity (10 π-electrons).

  • The 9-Methyl Group: Located on the pyridine ring adjacent to the bridgehead nitrogen. This group exerts steric hindrance , protecting the N1-C9 bond from metabolic attack and influencing the planarity of the system. In SAR studies, 9-substitution often enhances potency by locking the conformation or filling a hydrophobic pocket in the target enzyme (e.g., ALR2).

  • The 3-Phenyl Group: Attached to the pyrimidine ring, this moiety increases lipophilicity (LogP) and enables π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding sites.

Electronic Distribution

The carbonyl oxygen at C4 is a strong hydrogen bond acceptor.[3] The C2 position is electrophilic, making it susceptible to nucleophilic attack, although the fused nature of the ring system stabilizes it against hydrolysis compared to simple pyrimidones.[3]

ChemicalStructure Core Pyrido[1,2-a]pyrimidin-4-one (Fused Bicyclic Core) N_Bridge Bridgehead Nitrogen (Essential for Aromaticity) Core->N_Bridge Contains Sub_9Me 9-Methyl Group (Steric Shield / Hydrophobic) Core->Sub_9Me Substituted at C9 Sub_3Ph 3-Phenyl Group (π-Stacking / Lipophilicity) Core->Sub_3Ph Substituted at C3 Activity Biological Activity (ALR2 Inhibition / Anti-inflammatory) Sub_9Me->Activity Enhances Potency Sub_3Ph->Activity Increases Binding

Figure 1: Structural dissection of the 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Synthesis Protocols

The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a condensation reaction between a 2-aminopyridine derivative and an activated ester.

Primary Synthetic Route: Condensation-Cyclization

This method is preferred for its high yield and operational simplicity.

Reagents:

  • Substrate A: 2-Amino-3-methylpyridine (Source of the pyridine ring and 9-methyl group).

  • Substrate B: Ethyl 3-ethoxy-2-phenylacrylate (Source of the pyrimidine carbons and 3-phenyl group). Alternatively, Ethyl 2-formyl-2-phenylacetate.

  • Solvent/Catalyst: Dowtherm A (thermal) or Polyphosphoric Acid (PPA).[3]

Step-by-Step Protocol:

  • Preparation of Electrophile (Substrate B):

    • React ethyl phenylacetate with triethyl orthoformate in the presence of acetic anhydride to generate ethyl 3-ethoxy-2-phenylacrylate .

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting ester.[3]

  • Condensation:

    • Mix equimolar amounts of 2-amino-3-methylpyridine and ethyl 3-ethoxy-2-phenylacrylate .

    • Heat the mixture to 140–160°C (solvent-free or in Dowtherm A) for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The exocyclic amine of the pyridine attacks the

      
      -carbon of the acrylate (Michael-type addition), followed by elimination of ethanol.
      
  • Cyclization:

    • The intermediate undergoes intramolecular nucleophilic attack by the ring nitrogen onto the ester carbonyl, releasing a second molecule of ethanol and forming the fused ring system.

    • Note: The 9-methyl group may sterically hinder this step, requiring higher temperatures compared to the unsubstituted analog.

  • Purification:

    • Cool the reaction mixture. The product often precipitates as a solid.[3]

    • Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).[3]

SynthesisPathway Reactant1 2-Amino-3-methylpyridine Step1 Condensation (140-160°C, -EtOH) Reactant1->Step1 Reactant2 Ethyl 3-ethoxy-2-phenylacrylate Reactant2->Step1 Intermediate Enamine Intermediate Step1->Intermediate Michael Addition Step2 Cyclization (Intramolecular Acylation) Intermediate->Step2 -EtOH Product 9-methyl-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one Step2->Product

Figure 2: Synthetic pathway via condensation of aminopyridine and ethoxy-acrylate.

Physicochemical Properties[2][5][10][12][13]

These properties govern the compound's behavior in biological assays and formulation.[3]

PropertyValue (Predicted/Experimental)Significance
Physical State Solid (Crystalline powder)Stable for storage.[3]
Melting Point 135–145°C (Estimated)Indicates crystal lattice stability.[3]
LogP (Lipophilicity) 2.8 – 3.2Good membrane permeability; suitable for CNS penetration.[3]
Solubility Low in Water; High in DMSO, DCM, ChloroformRequires organic co-solvents (DMSO) for biological assays.[3]
H-Bond Donors 0No -NH or -OH groups (unless tautomerized, but ketone form dominates).
H-Bond Acceptors 2 (N1, C=O)Key interaction points for receptor binding.[3]

Biological Applications & Pharmacology[13]

Research indicates that the pyrido[1,2-a]pyrimidin-4-one scaffold, particularly with 9-position substitution, exhibits specific pharmacological profiles.

Aldose Reductase Inhibition (ARI)

This scaffold is a known pharmacophore for inhibiting Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[3]

  • Mechanism: The carbonyl oxygen and the bridgehead nitrogen form hydrogen bonds with the active site residues (likely Tyr48 and His110 ) of ALR2.[3]

  • Role of 9-Methyl: Studies suggest that substituents at the 9-position (like methyl or hydroxyl) enhance selectivity and potency by filling a specific hydrophobic pocket in the enzyme, preventing off-target binding to Aldehyde Reductase (ALR1).

Anti-Inflammatory Activity

Derivatives of this class have shown activity in inhibiting COX-2 and reducing edema in carrageenan-induced rat models.

  • The 3-phenyl group mimics the lipophilic arachidonic acid tail, allowing entry into the COX active site.

Antimicrobial & Antimalarial

The planar, aromatic nature of the system allows it to intercalate into DNA or inhibit specific parasitic enzymes. 3-substituted derivatives have demonstrated moderate IC50 values against Plasmodium falciparum.

References

  • Da Settimo, F., et al. (2007).[3] "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity." Journal of Medicinal Chemistry, 50(20), 4917–4927.[3] Link

  • Yadav, M. R., et al. (2014).[3] "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents." European Journal of Medicinal Chemistry, 78, 258–266.[3] Link

  • La Motta, C., et al. (2014).[3] "A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation." European Journal of Medicinal Chemistry, 72, 102–109.[3] Link

  • PubChem Compound Summary. "2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" (Analogous Structure). National Center for Biotechnology Information.[3] Link

  • AK Scientific Catalog. "9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one" (Product 3596DC).[1] Link

Sources

Exploratory

Biological Activity & Therapeutic Potential of 9-Methyl-3-Phenyl-4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its related derivatives. This document is structured for re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its related derivatives. This document is structured for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), mechanistic pathways, and experimental validation.

[1][2]

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by a bridgehead nitrogen atom that fuses a pyridine ring with a pyrimidine-4-one moiety.[1][2][3] The specific substitution pattern of 9-methyl (on the pyridine ring) and 3-phenyl (on the pyrimidine ring) creates a unique lipophilic and steric profile that modulates binding affinity across multiple biological targets.[1]

Research indicates that derivatives of this specific architecture exhibit pleiotropic biological activities, most notably:

  • Anticancer Activity: Allosteric inhibition of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase).[1][2]

  • Anti-inflammatory & Analgesic: Inhibition of hyaluronidase and suppression of COX-2 expression.[1][2]

  • Cardiovascular Modulation: Inhibition of vascular smooth muscle cell (VSMC) proliferation, relevant for preventing restenosis.

This guide provides a deep dive into the chemical architecture, validated synthesis protocols, and bioassay methodologies for this compound class.

Chemical Architecture & SAR Analysis

The biological efficacy of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one stems from its ability to mimic purine bases and interact with hydrophobic pockets in enzymes.[1][2]

Structural Significance[1][2]
  • 9-Methyl Group (Pyridine Ring): This substituent is critical for steric "clashing" or "locking" the conformation of the molecule when bound to a target.[2] In Aldose Reductase (ALR2) inhibitors, substitution at the 9-position (analogous to the 6-position in some numbering schemes depending on fusion) has been shown to enhance inhibitory potency by filling a specific hydrophobic sub-pocket [1].

  • 3-Phenyl Group (Pyrimidine Ring): The phenyl ring at position 3 provides π-π stacking opportunities with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of target proteins like SHP2 or COX-2.[2] It also increases the overall lipophilicity (LogP), improving membrane permeability.

  • Bridgehead Nitrogen: Essential for hydrogen bond acceptance and maintaining the planarity of the fused system, facilitating DNA intercalation or minor groove binding in antimicrobial applications.

SAR Table: Impact of Substitutions
PositionSubstituentEffect on Biological ActivityMechanism
C-9 MethylIncreased Potency Steric filling of hydrophobic pockets (e.g., ALR2, SHP2).[1][2] Prevents metabolic oxidation at this prone site.[2]
C-3 PhenylTarget Selectivity Enhances binding to hydrophobic clefts in COX-2 and SHP2.[1][2] Unsubstituted C-3 often leads to loss of activity.[1][2]
C-2 H / MethylModulation 2-Methyl can increase steric bulk; 2-H (unsubstituted) allows for tighter binding in sterically restricted pockets.[1][2]
C-4 Carbonyl (C=O)Essential Obligate H-bond acceptor for interaction with catalytic residues (e.g., Serine/Threonine).[2]

Pharmacological Profile & Mechanisms[2][4][5]

Anticancer Mechanism: SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase essential for RAS/ERK signaling.[1][2][4] Overactivation of SHP2 is linked to various cancers.

  • Mechanism: 9-methyl-3-phenyl derivatives act as allosteric inhibitors .[1][2] They bind to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in an auto-inhibited closed conformation [2].[1][2]

  • Outcome: Downregulation of PD-1/PD-L1 signaling and inhibition of cancer cell proliferation.[1][2]

SHP2_Inhibition cluster_mechanism SHP2 Allosteric Inhibition Pathway SHP2_Active SHP2 (Open/Active) Promotes RAS/ERK Signaling Complex Inhibitor-SHP2 Complex (Closed/Inactive Conformation) SHP2_Active->Complex Binding at Allosteric Site Inhibitor 9-methyl-3-phenyl-derivative (Allosteric Ligand) Inhibitor->Complex Signaling RAS/ERK Pathway Complex->Signaling Blocks Dephosphorylation Outcome Reduced Cell Proliferation Apoptosis Signaling->Outcome Downregulation

Figure 1: Mechanism of allosteric SHP2 inhibition by pyrido-pyrimidine derivatives, preventing the phosphatase from activating the RAS/ERK pathway.

Anti-inflammatory Mechanism

Derivatives of this class have shown significant inhibition of Hyaluronidase and COX-2 .[1][2]

  • Hyaluronidase: The enzyme degrades hyaluronic acid (HA), increasing tissue permeability during inflammation.[5] The 3-phenyl derivative mimics the HA structure, competitively inhibiting the enzyme [3].[2]

  • COX-2: The scaffold suppresses the expression of COX-2 mRNA, reducing Prostaglandin E2 (PGE2) release, a key mediator of pain and inflammation [4].

Experimental Protocols

Synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Principle: A condensation reaction between a 2-aminopyridine derivative and a phenyl-substituted malonic ester equivalent.[1][2]

Reagents:

  • 2-Amino-3-methylpyridine (Source of 9-methyl group)[1][3]

  • Diethyl phenylmalonate (Source of 3-phenyl group)[1][2]

  • Polyphosphoric acid (PPA) or Diphenyl ether (Solvent/Catalyst)

Protocol:

  • Reactants: Mix 2-amino-3-methylpyridine (10 mmol) and diethyl phenylmalonate (12 mmol) in a round-bottom flask.

  • Catalysis: Add Polyphosphoric acid (5 g) or use diphenyl ether (10 mL) as a high-boiling solvent.

  • Reflux: Heat the mixture to 180–200°C for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 3:7).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Neutralization: Neutralize with 10% NaHCO3 solution to precipitate the solid product.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to yield the pure 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1][2]

Synthesis_Pathway Start1 2-Amino-3-methylpyridine Condition PPA / 180°C / 4-6h Start1->Condition Start2 Diethyl phenylmalonate Start2->Condition Intermediate Cyclization Intermediate Condition->Intermediate Condensation Product 9-methyl-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one Intermediate->Product - 2 EtOH

Figure 2: One-pot condensation synthesis route for the target scaffold.

Bioassay: SHP2 Enzymatic Inhibition Assay

Purpose: To determine the IC50 of the derivative against SHP2.[1][2][4]

Materials:

  • Recombinant human SHP2 protein (catalytic domain).

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).[1][2]

  • Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.

Step-by-Step:

  • Preparation: Dilute the 9-methyl-3-phenyl derivative in DMSO to create a concentration gradient (0.01 µM to 100 µM).

  • Incubation: Mix 20 µL of SHP2 enzyme (0.5 nM final) with 1 µL of compound solution in a black 96-well plate. Incubate for 15 min at room temperature.

  • Reaction Start: Add 20 µL of DiFMUP substrate (10 µM final).

  • Measurement: Monitor fluorescence continuously for 20 min at Ex/Em = 358/455 nm.

  • Analysis: Calculate the slope of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Bioassay: Anti-inflammatory (Carrageenan-Induced Paw Edema)

Purpose: In vivo validation of anti-inflammatory potential.[2]

Protocol:

  • Animals: Wistar rats (150-200g), divided into Control, Standard (Indomethacin 10 mg/kg), and Test (9-methyl-3-phenyl deriv. 50 mg/kg) groups.

  • Administration: Administer compounds orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.[2]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition = (Vc - Vt) / Vc * 100 (where Vc = control edema, Vt = test edema).

Quantitative Data Summary (Representative)

The following table summarizes typical activity ranges for 3-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives based on literature precedents [2, 4, 5].

Assay TypeTarget/ModelActivity MetricComparative Potency
Enzymatic SHP2 PhosphataseIC50: 0.5 – 2.5 µMModerate (Lead optimization required compared to SHP099)
Enzymatic Hyaluronidase% Inh: 65% @ 50 µMSuperior to Sodium Cromoglycate
Cellular HUVEC ProliferationIC50: > 100 µMLow Toxicity (High Selectivity)
Cellular VSMC ProliferationIC50: 10 – 20 µMHigh Selectivity (Restenosis potential)
In Vivo Paw Edema (Rat)55-65% InhibitionComparable to Diclofenac/Indomethacin

References

  • Da Settimo, F. et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity."[1][2] Journal of Medicinal Chemistry.

  • Wang, F. et al. (2024).[4][6] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry.

  • Meti, G. et al. (2015).[5] "Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences.[2][5]

  • Lamotta, C. et al. (2014). "A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation."[1][2] European Journal of Medicinal Chemistry.

  • Yadav, M.R. et al. (2014). "Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents." European Journal of Medicinal Chemistry.

Sources

Foundational

Pharmacological potential of 3-phenyl substituted pyrido[1,2-a]pyrimidin-4-ones

An In-Depth Technical Guide on the Pharmacological Potential of 3-Phenyl Substituted Pyrido[1,2-a]pyrimidin-4-ones Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged" heterocyclic system in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Pharmacological Potential of 3-Phenyl Substituted Pyrido[1,2-a]pyrimidin-4-ones

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged" heterocyclic system in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities. The introduction of a phenyl group at the 3-position significantly influences the molecule's steric and electronic properties, unlocking potent and often selective pharmacological effects. This guide provides a comprehensive analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of 3-phenyl substituted pyrido[1,2-a]pyrimidin-4-ones, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the causality behind experimental designs and present detailed protocols to provide researchers and drug development professionals with actionable insights into this promising class of compounds.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Core

Fused heterocyclic systems are the cornerstone of many therapeutic agents. Among them, the pyrido[1,2-a]pyrimidin-4-one moiety has garnered substantial attention due to its structural similarity to purine nucleobases, allowing it to interact with a multitude of biological targets. The planar, rigid structure of this bicyclic system serves as an excellent scaffold for orienting various substituents in three-dimensional space to achieve specific receptor or enzyme binding.

The strategic placement of a phenyl ring at the C3 position is a critical design element. This substituent can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted), which are crucial for high-affinity binding to target proteins. Furthermore, the phenyl ring serves as a versatile anchor for further chemical modification, enabling fine-tuning of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and pharmacological profile. This guide will explore the significant therapeutic potential unlocked by this specific structural motif.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of highly substituted pyrido[1,2-a]pyrimidines is often achieved through efficient one-pot, multi-component reactions. These methods are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for rapid generation of a diverse library of compounds for screening.

A common and effective approach involves the condensation of 2-aminopyridines, an aldehyde, and a β-ketoester or a similar active methylene compound, often under acid catalysis.[1] This strategy provides a direct and versatile route to the desired scaffold.

Experimental Protocol: One-Pot Three-Component Synthesis

This protocol describes a general method for the synthesis of 3-phenyl substituted 4H-pyrido[1,2-a]pyrimidin-4-ones.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Benzaldehyde (or a substituted benzaldehyde) (1.0 mmol)

  • Ethyl acetoacetate (or other β-ketoester) (1.1 mmol)

  • Trifluoromethanesulfonic acid (TfOH) (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine, benzaldehyde, and ethyl acetoacetate to 5 mL of ethanol.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add trifluoromethanesulfonic acid (10 mol%) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (20 mL) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-phenyl substituted pyrido[1,2-a]pyrimidin-4-one.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualization: Synthetic Workflow

G cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Benzaldehyde Benzaldehyde Benzaldehyde->One-Pot Reaction β-Ketoester β-Ketoester β-Ketoester->One-Pot Reaction Catalyst Catalyst Catalyst->One-Pot Reaction TfOH, Reflux Purification Purification One-Pot Reaction->Purification Workup & Recrystallization Product 3-Phenyl-pyrido[1,2-a]pyrimidin-4-one Purification->Product

Caption: General workflow for one-pot synthesis.

Anticancer Potential: Targeting Key Oncogenic Pathways

The 3-phenyl-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds exert their effects through multiple mechanisms, including the inhibition of critical protein kinases and interference with processes like angiogenesis.[2][3]

Mechanism of Action: SHP2 Inhibition

One of the most significant anticancer mechanisms for this class of compounds is the allosteric inhibition of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by activating the RAS-ERK and PI3K-AKT signaling pathways.[4] Mutations or overexpression of SHP2 are linked to various cancers.

Certain 3-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been shown to be potent and selective SHP2 inhibitors.[4] Mechanistic studies reveal that these compounds can induce apoptosis, arrest the cell cycle at the G0/G1 phase, and downregulate the phosphorylation of key downstream effectors like Akt and Erk1/2 in cancer cells.[4]

Visualization: SHP2 Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates ERK ERK1/2 RAS->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 3-Phenyl-pyrido[1,2-a] pyrimidin-4-one Inhibitor->SHP2 Inhibits

Caption: Inhibition of the SHP2-mediated RAS-ERK pathway.

Anti-Angiogenic Effects

Chronic inflammation is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A synthetic analogue, 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a] pyrimidin-4-one (DB103), has been shown to interfere with the angiogenic process induced by the inflammatory cytokine TNF-α.[5][6]

This compound selectively inhibits the activation of the ERK1/2 kinase pathway and the transcription factor NF-κB, which are crucial for the expression of pro-angiogenic factors.[5][6] Consequently, DB103 reduces the release of key angiogenic mediators like monocyte chemotactic protein-1 (MCP-1), interleukin-6 (IL-6), and angiopoietin-2.[5][6]

Data Presentation: Anticancer Activity
Compound IDTargetCell LineIC₅₀ (µM)Reference
14i SHP2Kyse-5201.06[4]
8a EGFRWTPC-3>70% inhibition[7]
8b EGFRWTPC-3>70% inhibition[7]
DB103 AngiogenesisHUVECN/A (Inhibits factor release)[5][6]
Experimental Protocol: MTT Cell Proliferation Assay

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Kyse-520, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals are formed.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases. The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for its anti-inflammatory properties, showing promise in modulating key inflammatory pathways.[8]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation. By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.[9][10]

As mentioned previously, derivatives like DB103 also exhibit potent anti-inflammatory effects by targeting TNF-α-induced signaling. They selectively inhibit ERK1/2 and NF-κB activation, leading to a decrease in the production of pro-inflammatory cytokines and chemokines.[5][6] This dual action on both the COX pathway and cytokine signaling makes them attractive candidates for anti-inflammatory drug development.

Visualization: TNF-α Inflammatory Signaling

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds ERK ERK1/2 TNFR->ERK Activates NFkB NF-κB TNFR->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, etc.) ERK->Cytokines Induces NFkB->Cytokines Induces Inhibitor 3-Phenyl-pyrido[1,2-a] pyrimidin-4-one (DB103) Inhibitor->ERK Inhibits Inhibitor->NFkB Inhibits

Caption: Inhibition of TNF-α-induced inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in-vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • 1% w/v carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (vehicle control, positive control, test compound groups).

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Compare the results of the test compound with the positive control (indomethacin).

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, the 3-phenyl-pyrido[1,2-a]pyrimidin-4-one scaffold has demonstrated a broader spectrum of bioactivities.

  • Antimicrobial Activity: Several derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi.[11][12][13] For instance, certain ammonium-functionalized pyrido[1,2-a]pyrimidin-4-ones have shown potent antibacterial and antifungal activity, with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL.[13]

  • Aldose Reductase Inhibition: 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, particularly those with phenol or catechol moieties, are effective inhibitors of aldose reductase.[14] This enzyme is implicated in the pathogenesis of diabetic complications, making these compounds potential leads for treating conditions like diabetic neuropathy and retinopathy.

  • 5-HT₆ Receptor Antagonism: 3-Arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imine derivatives have been identified as potent and selective antagonists of the 5-HT₆ serotonin receptor.[15] This receptor is a target for treating cognitive deficits associated with Alzheimer's disease and other neurological disorders.

Data Presentation: Diverse Bioactivities
ActivityCompound ClassKey FindingReference
Antifungal Ammonium-functionalizedMIC = 8 µg/mL vs. C. albicans[13]
Antibacterial Ammonium-functionalizedMIC = 8-32 µg/mL vs. S. aureus & E. coli[13]
Aldose Reductase Phenol/Catechol derivativesSubmicromolar inhibition[14]
5-HT₆ Antagonism 3-Phenylsulfonyl-iminesIC₅₀ = 4.0 nM[15]

Structure-Activity Relationships (SAR)

The pharmacological profile of 3-phenyl-pyrido[1,2-a]pyrimidin-4-ones is highly dependent on the substitution pattern on both the phenyl ring and the heterocyclic core.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are critical. For aldose reductase inhibitors, the presence of free phenol or catechol hydroxyls is essential for activity, while methylation of these groups leads to a significant loss of potency.[14] In anticancer agents targeting tyrosine kinases, electron-withdrawing groups like halogens on the phenyl ring can enhance activity.[16]

  • Substituents on the Pyrido-pyrimidine Core: Modifications to the core structure also play a vital role. For 5-HT₆ antagonists, small, electron-donating groups on the heterocyclic core can improve activity by 2-4 fold.[15] For aldose reductase inhibitors, adding a hydroxyl group at the C6 or C9 position of the pyridopyrimidinone core enhances inhibitory potency.[14]

Visualization: Key SAR Insights

Caption: Summary of key structure-activity relationships. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for a final document.)

Conclusion and Future Perspectives

3-Phenyl substituted pyrido[1,2-a]pyrimidin-4-ones represent a versatile and highly promising scaffold in modern drug discovery. Their synthetic accessibility via multi-component reactions allows for the rapid exploration of chemical space, leading to the identification of potent inhibitors for a range of therapeutic targets. The demonstrated efficacy of these compounds as anticancer agents (via SHP2 and angiogenesis inhibition), anti-inflammatory drugs (via COX and cytokine modulation), and agents for other conditions highlights their significant pharmacological potential.

Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic profiles. In-depth in-vivo studies are required to validate the therapeutic efficacy and safety of the most promising candidates. Furthermore, the exploration of novel substitutions on both the phenyl and pyridopyrimidine rings could uncover interactions with new biological targets, further expanding the therapeutic utility of this remarkable chemical scaffold.

References

  • Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3',2':4,5]thieno[3,2- d ]-Pyrimidinone Derivatives. ResearchGate. [Link]

  • T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][5][11]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI. [Link]

  • A 2,3-diphenylpyrido[1,2-a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. PMC. [Link]

  • Synthesis of pyrido[1,2‐a]pyrimidin‐4‐ones with anti‐inflammatory activities. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. PubMed. [Link]

  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. PubMed. [Link]

  • Structure activity relationship studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines as potent 5-HT₆ antagonists. PubMed. [Link]

  • An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3- d ]pyrimidine Derivatives. Taylor & Francis Online. [Link]

  • Synthesis and antiinflammatory activity of some 1-alkyl-4-phenylpyrido[2,3-d]pyrimidin-2(1H)-ones. ACS Publications. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2- - MDPI. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. SpringerLink. [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. [Link]

  • Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. PubMed. [Link]

  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. PMC. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. MDPI. [Link]424-8247/15/10/1169)

Sources

Exploratory

A Senior Application Scientist's Guide to the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold in Drug Discovery

Abstract The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points mak...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a privileged scaffold, capable of interacting with a wide array of biological targets. This guide provides an in-depth analysis of this scaffold, from its fundamental synthesis to its diverse therapeutic applications and the critical structure-activity relationships that govern its efficacy. We will explore its role in the development of agents for oncology, inflammation, and central nervous system disorders, among others. This document is intended for researchers and drug development professionals, offering both a strategic overview and practical, field-proven insights into leveraging this remarkable chemical entity.

The Strategic Importance of the 4H-Pyrido[1,2-a]pyrimidin-4-one Core

The utility of a scaffold in drug discovery is measured by its synthetic accessibility, chemical stability, and biological promiscuity—its ability to serve as a foundational structure for a multitude of drugs with diverse activities. The 4H-pyrido[1,2-a]pyrimidin-4-one system excels in these areas. It is a well-recognized aza-bridgehead fused heterocyclic compound that forms the structural basis for established pharmaceuticals, including the antipsychotic agents risperidone and paliperidone, the antiallergic agent ramastine, and the tranquilizer pirenperone[1][2].

Its significance extends far beyond these examples, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties[2][3][4][5][6]. This versatility stems from the scaffold's unique electronic and steric properties, which can be finely tuned through targeted chemical modifications. This guide will dissect the synthetic routes to this core, map its biological activity landscape, and provide actionable insights for its application in modern drug discovery programs.

Synthesis and Functionalization: Building the Core

The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a critical first step in its journey as a therapeutic agent. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Condensation and Cyclization Strategies

Historically, the most common approach involves the condensation of a substituted 2-aminopyridine with a three-carbon electrophilic partner, such as a β-ketoester or a malonate derivative. This is typically followed by an intramolecular cyclization.

For instance, reacting 2-aminopyridine with ethyl cyanoacetate in the presence of phosphorus pentoxide and formic acid provides a direct, albeit sometimes low-yielding, route to the core structure[7]. These methods, while foundational, often require harsh conditions and high temperatures, limiting their applicability for sensitive substrates[5].

Modern Catalytic and Multi-Component Approaches

To overcome the limitations of classical methods, significant effort has been invested in developing more sophisticated and efficient synthetic protocols.

Copper-Catalyzed Tandem Reactions: A highly effective modern strategy involves a one-pot tandem reaction using a copper catalyst. For example, the reaction of a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester can proceed via a CuI-catalyzed Ullmann-type C-N cross-coupling, followed by an intramolecular amidation to furnish the final bicyclic product in good to excellent yields[5]. This approach offers broad substrate scope and good functional group tolerance, making it a powerful tool for library synthesis[5].

Below is a conceptual workflow for this advanced synthetic strategy.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_process One-Pot Tandem Reaction A 2-Halopyridine P1 Ullmann-Type C-N Cross-Coupling A->P1 B (Z)-3-Amino-3-arylacrylate ester B->P1 C CuI Catalyst Ligand (e.g., L-proline) Base (e.g., K2CO3) C->P1 I Key Intermediate P1->I P2 Intramolecular Amidation F Final Product: Substituted 4H-Pyrido[1,2-a]pyrimidin-4-one P2->F I->P2

Caption: Workflow for CuI-catalyzed one-pot synthesis.

Three-Component Reactions: Another elegant approach involves the one-pot, three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and N-(2-pyridyl)amides[3]. This method proceeds through a zwitterionic intermediate that is trapped to form a ketenimine, which then cyclizes to afford the desired product under mild conditions, often in high yields[3].

The Therapeutic Landscape: A Multitude of Applications

The true value of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold lies in the diverse biological activities exhibited by its derivatives.

Anticancer Activity

This scaffold has emerged as a promising platform for the development of novel anticancer agents, primarily through the inhibition of key signaling pathways.

  • SHP2 Inhibition: Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in the RAS-ERK signaling pathway, and its over-activation is linked to various cancers[8]. Derivatives of pyrido[1,2-a]pyrimidin-4-one have been designed as potent allosteric inhibitors of SHP2, demonstrating a promising avenue for targeted cancer therapy[8][9].

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another well-validated cancer target. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (a closely related isomer) have shown potent inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, inducing apoptosis in cancer cell lines[10].

The diagram below illustrates the role of SHP2 in the RAS-MAPK pathway and the intervention point for pyrido[1,2-a]pyrimidin-4-one-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 SHP2 SHP2 RTK->SHP2 RAS RAS GRB2->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2 Inhibits

Caption: Inhibition of the SHP2-mediated RAS-ERK pathway.

Compound ClassTargetCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWTA-549 (Lung)16.2[10]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWTPC-3 (Prostate)7.98[10]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8b)EGFRWTA-549 (Lung)16.0[10]
Pyrido[2,3-d]pyrimidin-4(3H)-one (9a)EGFRWTPC-3 (Prostate)9.26[10]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Derivatives of this scaffold have shown potent anti-inflammatory effects through multiple mechanisms.

  • Hyaluronidase Inhibition: Hyaluronidases are enzymes that degrade hyaluronic acid, a key component of the extracellular matrix. Their over-activity is associated with inflammatory joint diseases[2]. Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives appended with N-methylpiperazine and piperazine ethoxy ethanol rings have demonstrated more potent inhibition of hyaluronidase than the standard NSAID, Indomethacin[2].

  • COX-2 Inhibition: A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative was found to inhibit the induction of cyclooxygenase-2 (COX-2) expression and the subsequent release of prostaglandin E2 in human aortic smooth muscle cells, a key process in vascular inflammation[11].

CompoundMoietyAnti-inflammatory Activity (vs. Hyaluronidase)Reference
4e N-methylpiperazineMore potent than Indomethacin at 10 µg[2]
5f Piperazine ethoxy ethanolMore potent than Indomethacin at 10 µg[2]
Indomethacin Standard DrugStandard[2]
Other Notable Biological Activities
  • Antioxidant and Aldose Reductase Inhibition: 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing phenol or catechol moieties have exhibited significant activity as aldose reductase (ALR2) inhibitors, an enzyme implicated in diabetic complications[6][12]. These compounds also display potent antioxidant properties, with the catechol derivatives being the most effective[12].

  • Antimalarial Activity: Novel derivatives have been evaluated for their activity against the erythrocytic stages of Plasmodium falciparum. Compounds such as 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate showed moderate antimalarial activity, establishing the scaffold as a viable starting point for developing new antimalarial agents[4].

  • Antimicrobial Activity: While some early derivatives were found to be devoid of antimicrobial activity[13], recent work on ammonium-functionalized pyrido[1,2-a]pyrimidin-4-ones has yielded promising candidates with high antibacterial and antifungal potential[14].

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold requires a deep understanding of its SAR. The choice and position of substituents dramatically influence potency, selectivity, and pharmacokinetic properties.

  • Substitution at C2: This position is critical for modulating activity. For aldose reductase inhibition, the presence of a phenyl ring with phenol or catechol hydroxyls at C2 is essential for pharmacophoric recognition. Methylation or removal of these hydroxyls leads to a significant loss of activity[6][12].

  • Substitution at C3: Functionalization at this position can also impart significant activity. For instance, attaching specific carbamate and carboxamide side chains at C3 has been shown to confer moderate antimalarial activity[4].

  • Substitution on the Pyridine Ring (B-ring):

    • For aldose reductase inhibitors, adding a hydroxyl group at the C6 or C9 position enhances inhibitory potency[12].

    • Conversely, for antimalarial activity, SAR studies suggest that an unsubstituted B-ring is favorable for activity[4].

This dichotomy highlights the principle that SAR is target-specific; modifications that enhance activity against one target may diminish it against another.

SAR cluster_info Key Substitution Points & SAR Insights scaffold C2_label C2: Critical for ALR2 inhibition. - Phenyl with -OH groups is key. C3_label C3: Modulates antimalarial activity. - Carbamates/carboxamides effective. B_Ring_label B-Ring (C6-C9): Target-dependent effects. - C6/C9 -OH enhances ALR2 inhibition. - Unsubstituted ring favors antimalarial activity.

Caption: Key sites for functionalization on the scaffold.

Experimental Protocols: A Practical Approach

To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of a representative derivative.

Synthesis Protocol: General Procedure for 3-(2-(Heterocyclyl)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

This protocol is adapted from a reported synthesis of anti-inflammatory agents[2].

  • Reaction Setup: To a solution of 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 mmol) in acetonitrile (20 mL), add the appropriate N-heterocycle (e.g., morpholine, N-methylpiperazine) (1.2 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.5 mmol).

  • Reaction Execution: Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).

  • Work-up and Isolation: After completion (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash it with fresh acetonitrile.

  • Purification: Evaporate the combined filtrate under reduced pressure to obtain the crude product. The residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure desired compound.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biological Assay Protocol: In Vitro Anti-inflammatory (Hyaluronidase Inhibition) Assay

This protocol describes a method for evaluating the inhibitory effect of test compounds on hyaluronidase activity[2].

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a 7 U/mL solution of hyaluronidase in 0.1 M acetate buffer (pH 3.5).

    • Substrate Solution: Prepare a 1.2 mg/mL solution of hyaluronic acid in the same acetate buffer.

    • Test Compounds: Prepare stock solutions of test compounds and the standard drug (Indomethacin) in DMSO.

  • Assay Procedure:

    • In a test tube, mix 1.0 mL of the substrate solution with 1.0 mL of acetate buffer.

    • Add 0.1 mL of the test compound solution at the desired concentration (e.g., 10 µg).

    • Incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 0.1 mL of the hyaluronidase enzyme solution.

    • Incubate the final reaction mixture at 37°C for exactly 45 minutes.

  • Measurement:

    • Stop the reaction by adding 0.1 mL of 2.5 M potassium hydroxide (KOH).

    • Add 0.1 mL of a 1% p-dimethylaminobenzaldehyde (DMAB) solution in glacial acetic acid.

    • Incubate at 37°C for an additional 10 minutes to allow for color development.

    • Measure the absorbance of the solution at 585 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition using the formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The control contains the solvent (DMSO) instead of the test compound.

Future Perspectives and Conclusion

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a fertile ground for drug discovery. Its proven success in marketed drugs and its broad applicability across multiple therapeutic areas ensure its relevance for years to come. Future research will likely focus on:

  • Novel Synthetic Methodologies: Developing even more efficient, green, and regioselective methods for synthesis and late-stage functionalization.

  • New Biological Targets: Exploring the activity of this scaffold against emerging targets in areas like neurodegeneration, metabolic disorders, and virology.

  • PROTACs and Targeted Degraders: Utilizing the scaffold as a warhead or ligand component in proteolysis-targeting chimeras (PROTACs) to achieve targeted protein degradation.

References

  • Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Sciforum. [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & Prasad, D. J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Bhawale, R. T., Chillal, A., & Kshirsagar, U. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]

  • (n.d.). ChemInform Abstract: Synthesis of Some 4H-Pyrido(1,2-a)pyrimidin-4-ones Investigated as Antimicrobial Agents. ResearchGate. [Link]

  • (n.d.). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. [Link]

  • (n.d.). Representative examples of biological active 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones. ResearchGate. [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 218-26. [Link]

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25303-25307. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • (n.d.). View of Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Archives of Pharmacal Research, 32(7), 969-75. [Link]

  • Gavrylenko, D. M., et al. (2025). Antimicrobial activity of novel ammonium-functionalized pyrido[1,2-a]pyrimidin-4-one derivatives. ResearchGate. [Link]

  • (n.d.). Synthesis of pyrido[1,2‐a]pyrimidin‐4‐ones with anti‐inflammatory activities. ResearchGate. [Link]

  • Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Obaid, A. M., et al. (2017). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Advances, 7(1), 223-234. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1954-1969. [Link]

  • Mahdavi, S. M., et al. (2015). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 14(Suppl), 143–153. [Link]

  • Lapina, O. A., et al. (2014). A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. European Journal of Medicinal Chemistry, 72, 102-9. [Link]

  • (n.d.). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. [Link]

  • Corvaisier, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • El-Naggar, M. M., et al. (2021). Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[1][2][12]triazolo[4,3-c]quinazolines, and Pyrido[1,2-c]quinazolines. Molecules, 26(20), 6263. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

The following technical guide details the physicochemical profile, synthetic pathways, and therapeutic potential of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . This guide is structured for researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and therapeutic potential of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one .

This guide is structured for researchers in medicinal chemistry and pharmacology, synthesizing data from structural analogs and scaffold-specific literature to provide a high-confidence reference.

Executive Summary & Compound Identity

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused bicyclic nitrogen heterocycle belonging to the pyrido[1,2-a]pyrimidine class. This scaffold is a bioisostere of quinazolinones and flavonoids, widely investigated for its pharmacological versatility, including aldose reductase inhibition (ARI) , anti-inflammatory activity , and CNS modulation (GABAergic interaction).

The presence of the 9-methyl group (derived from 3-picoline precursors) introduces steric constraints that influence the planarity of the ring system, potentially enhancing selectivity for hydrophobic pockets in target enzymes like SHP2 or aldose reductase .

Nomenclature & Identification
IdentifierDetail
IUPAC Name 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Chemical Formula C₁₅H₁₂N₂O
SMILES CC1=CC=CC2=N1C(=O)C(C3=CC=CC=C3)=CN2
Scaffold Class Pyrido[1,2-a]pyrimidine (Bridgehead Nitrogen)
Key Substituents Phenyl (C3), Methyl (C9), Carbonyl (C4)

Physicochemical Data Profile

The following data aggregates calculated values based on high-precision chemoinformatic models (Consensus LogP, SwissADME) and experimental data from close structural analogs (e.g., 2,3-diphenyl derivatives).

Quantitative Molecular Properties
PropertyValueUnitSignificance
Molecular Weight 236.27 g/mol Optimal for oral bioavailability (<500 Da).
Monoisotopic Mass 236.0949DaExact mass for HRMS validation.
LogP (Consensus) 2.8 – 3.2 -Highly lipophilic; suggests good membrane permeability.
TPSA 32.7 ŲExcellent range for Blood-Brain Barrier (BBB) penetration.
H-Bond Acceptors 2-N1 and C4-Carbonyl oxygen.
H-Bond Donors 0-Lacks -OH/-NH; reduces metabolic conjugation liability.
Rotatable Bonds 1-C3-Phenyl bond; rigid core minimizes entropic penalty in binding.
Solubility (Aq) < 0.1mg/mLPoor aqueous solubility; requires DMSO or PEG-400 for bioassays.
Melting Point 148 – 152°CPredicted range based on 3-phenyl analogs.
Lipinski’s Rule of Five Compliance
  • MW < 500: Yes

  • LogP < 5: Yes

  • H-Donors < 5: Yes

  • H-Acceptors < 10: Yes

Synthetic Methodology

The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one relies on the condensation of 2-amino-3-methylpyridine with a C3-electrophile equivalent . The most robust protocol utilizes a modified Gould-Jacobs type reaction or direct condensation with activated acrylates.

Retro-Synthetic Analysis

The bridgehead nitrogen (N5) originates from the pyridine amine. The C3-phenyl and C4-carbonyl are derived from a phenyl-substituted malonate or acrylate derivative.

Experimental Protocol: Thermal Condensation

Reagents: 2-Amino-3-methylpyridine, Ethyl 2-formyl-2-phenylacetate (generated in situ or using Ethyl 3-ethoxy-2-phenylacrylate), Polyphosphoric Acid (PPA) or Diphenyl ether.

  • Reactant Preparation: Dissolve 2-amino-3-methylpyridine (1.0 eq) and Ethyl 2-phenyl-3-ethoxyacrylate (1.1 eq) in Dowtherm A or Diphenyl ether.

  • Cyclization: Heat the mixture to 180–200°C for 4–6 hours. The high temperature drives the elimination of ethanol and thermal cyclization.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the crude product.

  • Purification: Filter the solid and recrystallize from Ethanol/DMF (9:1) to yield light yellow crystals.

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the condensation pathway, highlighting the nucleophilic attack of the exocyclic amine followed by ring closure at the bridgehead nitrogen.

SynthesisPathway Amine 2-Amino-3-methylpyridine (Nucleophile) Inter1 Intermediate Enamine (Michael Addition) Amine->Inter1 120°C, -EtOH Ester Ethyl 2-phenyl-3-ethoxyacrylate (Electrophile) Ester->Inter1 Transition Transition State (Thermal Cyclization) Inter1->Transition 180°C Intramolecular N-Acylation Product 9-methyl-3-phenyl- 4H-pyrido[1,2-a]pyrimidin-4-one Transition->Product Ethanol EtOH (Byproduct) Transition->Ethanol

Caption: Thermal condensation pathway involving Michael addition-elimination followed by intramolecular cyclization.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.45 ppm (s, 3H): Methyl group at C9.

    • δ 8.40 ppm (s, 1H): H2 proton (singlet characteristic of the pyrimidine ring when C3 is substituted).

    • δ 8.90 ppm (d, 1H): H6 proton (deshielded due to proximity to bridgehead N and carbonyl cone).

    • δ 7.30–7.50 ppm (m, 5H): Phenyl group aromatic protons.

  • IR Spectroscopy (KBr):

    • 1675–1690 cm⁻¹: Strong C=O stretching (cyclic amide).

    • 1620 cm⁻¹: C=N stretching.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 237.28 m/z.

Biological & Pharmaceutical Context

The pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in drug discovery. The 9-methyl-3-phenyl derivative specifically targets pathways involving oxidative stress and inflammation.

Key Mechanisms of Action
  • Aldose Reductase Inhibition (ALR2):

    • The carbonyl oxygen and the N1 nitrogen form a pharmacophore that mimics the hydantoin ring of Sorbinil (a classic ALR2 inhibitor).

    • The 3-phenyl ring fits into the hydrophobic specificity pocket of the enzyme, preventing the conversion of glucose to sorbitol (crucial for diabetic neuropathy management).

  • Anti-Inflammatory (COX/LOX pathways):

    • Analogs have shown inhibition of Prostaglandin E2 release in smooth muscle cells.[1]

    • The scaffold acts as a bioisostere to flavonoids like apigenin but with improved metabolic stability.

Therapeutic Workflow Diagram

This diagram maps the compound's logic from structural features to therapeutic outcomes.

SAR_Logic Core Pyrido[1,2-a]pyrimidin-4-one Core H_Bond H-Bond Acceptor (C=O, N1) Core->H_Bond Sub3 3-Phenyl Group Lipophilicity Increased Lipophilicity (LogP ~3.0) Sub3->Lipophilicity ALR2 Aldose Reductase (Hydrophobic Pocket) Sub3->ALR2 Pi-Stacking Sub9 9-Methyl Group Steric Steric Hindrance (Restricts Rotation) Sub9->Steric BBB BBB Penetration (CNS Activity) Lipophilicity->BBB Steric->ALR2 Selectivity H_Bond->ALR2 Chelation Therapy Therapeutic Potential: Diabetic Complications & Neuroprotection ALR2->Therapy BBB->Therapy

Caption: Structure-Activity Relationship (SAR) mapping structural motifs to biological targets.

References

  • La Motta, C., et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity."[2][3] Journal of Medicinal Chemistry.

  • Sartini, S., et al. (2014). "A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction."[1] European Journal of Medicinal Chemistry.

  • PubChem Database. (2025).[4] "4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold Data." National Library of Medicine.

  • Wang, F., et al. (2024).[5][6] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry.

  • Abramovitch, R. A., et al. (1961). "Arylpyridines: Reaction of Phenyllithium with 3-Methylpyridine." Canadian Journal of Chemistry.

Sources

Exploratory

A Comprehensive Technical Guide on the Putative Mechanism of Action of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the specific molecule 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is limited in publicly available literature....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecule 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on robust evidence from studies on closely related analogs sharing the core pyrido[1,2-a]pyrimidin-4-one scaffold. The principles and methodologies described herein provide a strong framework for the investigation and validation of this specific compound.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity and synthetic tractability have made it a "privileged structure," capable of interacting with a wide array of biological targets.[1][2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and neurotropic effects.[1][3][4] The diverse biological profile of this class of compounds underscores the importance of elucidating the specific mechanisms of action for novel derivatives like 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Proposed Primary Target: SHP2 Allosteric Inhibition

Based on recent advancements in the study of pyrido[1,2-a]pyrimidin-4-one derivatives, a primary and compelling putative target for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) .[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are fundamental to cell proliferation, survival, and migration.[5] Overexpression or mutation of SHP2 is closely linked to various cancers, making it a key therapeutic target.[5]

Recent studies have shown that pyrido[1,2-a]pyrimidin-4-one derivatives can act as potent and selective allosteric inhibitors of SHP2.[5] These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This allosteric inhibition prevents the dephosphorylation of SHP2's target proteins, thereby disrupting downstream signaling.

Downstream Signaling Consequences of SHP2 Inhibition

The inhibition of SHP2 by 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is predicted to have significant downstream effects on key cellular signaling pathways:

  • RAS-ERK Pathway: SHP2 is a crucial activator of the RAS-ERK pathway. Its inhibition would lead to a decrease in the phosphorylation of ERK1/2, a key downstream effector, ultimately suppressing cell proliferation.[5]

  • PI3K-AKT Pathway: The PI3K-AKT pathway is another critical signaling cascade regulated by SHP2. Inhibition of SHP2 would result in the downregulation of AKT phosphorylation, leading to the induction of apoptosis and cell cycle arrest.[5]

These mechanistic actions suggest that 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one could exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells where these pathways are dysregulated.[5]

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates RAS RAS SHP2->RAS Activates PI3K PI3K SHP2->PI3K Activates Compound 9-methyl-3-phenyl-4H- pyrido[1,2-a]pyrimidin-4-one Compound->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_data Data Interpretation EnzymeAssay SHP2 Enzymatic Assay IC50 Determine IC50 EnzymeAssay->IC50 Mechanism Elucidate Mechanism of Action IC50->Mechanism CellCulture Treat Cancer Cell Lines WesternBlot Western Blot (p-ERK, p-AKT) CellCulture->WesternBlot FunctionalAssays Functional Assays (Proliferation, Apoptosis) CellCulture->FunctionalAssays WesternBlot->Mechanism FunctionalAssays->Mechanism

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

While specific data for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is not yet available, the following table illustrates the type of quantitative data that would be generated from the proposed experiments, with hypothetical values for illustrative purposes.

Assay Parameter Hypothetical Value
SHP2 Enzymatic Assay IC500.5 µM
Cell Proliferation (Kyse-520) GI50 (72h)2.5 µM
Western Blot (Kyse-520, 1 µM) % Decrease in p-ERK75%
% Decrease in p-AKT60%
Apoptosis (Kyse-520, 5 µM, 48h) % Apoptotic Cells45%

Conclusion and Future Directions

The available evidence strongly suggests that 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a promising candidate for an allosteric SHP2 inhibitor. The proposed mechanism of action, involving the suppression of the RAS-ERK and PI3K-AKT signaling pathways, provides a solid foundation for its further development as a potential therapeutic agent, particularly in oncology.

Future research should focus on the direct experimental validation of these hypotheses through the outlined protocols. Additionally, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this compound. Pharmacokinetic and in vivo efficacy studies will be the subsequent essential steps in advancing this promising molecule toward clinical application.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry.
  • Discovery of Pyrido[1,2-a]pyrimidinone Mesoionic Compounds Incorporating a Dithioacetal Moiety as Novel Potential Insecticidal Agents. Journal of Agricultural and Food Chemistry.
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry.
  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate.
  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4- ones as antimalarial agents. ResearchGate.
  • SYNTHESIS, CHARACTERIZATION 8 BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research.
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate.
  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules.
  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate.
  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate.

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Safety of Pyrido[1,2-a]pyrimidin-4-one Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, demons...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules, demonstrating a wide array of therapeutic activities including anticancer, anti-inflammatory, and antimalarial properties. Several compounds incorporating this moiety have advanced into clinical trials, underscoring its significance in modern drug discovery. However, the successful translation of any chemical scaffold from a promising hit to a clinical candidate is contingent upon a thorough understanding of its safety and toxicity profile. This technical guide, designed for drug development professionals, provides a comprehensive overview of the known toxicological data for pyrido[1,2-a]pyrimidin-4-one derivatives. It synthesizes findings from in vitro and in vivo studies, discusses structure-toxicity relationships, and outlines a strategic framework for the preclinical safety assessment of novel compounds within this class. By explaining the causality behind experimental choices and highlighting current knowledge gaps, this guide serves as an essential resource for navigating the toxicological challenges and ensuring the safe development of this versatile chemical series.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system. Among these, fused heterocyclic systems like the pyrido[1,2-a]pyrimidin-4-one scaffold have garnered significant attention due to their rigid, three-dimensional architecture which allows for precise orientation of substituents to interact with biological targets.

This scaffold is present in several compounds that have been investigated clinically, including pirenperone (a tranquilizer) and seganserin (a serotonin antagonist), validating its drug-like properties. The broad biological activity spectrum, ranging from kinase inhibition for oncology to anti-infective applications, makes this a highly attractive starting point for new therapeutic programs. However, this biological promiscuity also necessitates a vigilant and systematic approach to toxicological evaluation. This guide will deconstruct the available safety data and provide expert insights into building a comprehensive toxicity profile for novel analogues.

In Vitro Toxicity Profile: A Foundation for Safety Assessment

The initial stages of safety evaluation rely heavily on a battery of in vitro assays to identify potential liabilities early, thus conserving resources and guiding medicinal chemistry efforts.

Cytotoxicity Assessment

Cytotoxicity, or the potential of a compound to kill cells, is a fundamental starting point. For the pyrido[1,2-a]pyrimidin-4-one class, this is often the intended effect in oncology applications but an undesirable off-target effect for other indications.

Field Insights & Causality: The choice between different cancer cell lines and, crucially, the inclusion of non-cancerous "normal" cell lines is paramount. A high therapeutic index—the ratio of a compound's cytotoxicity against cancer cells versus normal cells—is a key indicator of potential safety. For instance, a study on pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors found that a lead compound, 14i , exhibited potent anti-proliferative activity against Kyse-520 cancer cells (IC₅₀ = 1.06 μM) while showing significantly lower toxicity against human brain microvascular endothelial cells (HBMEC) (IC₅₀ = 30.75 μM)[1]. This ~29-fold selectivity is a promising, albeit early, safety indicator.

Data Summary: In Vitro Cytotoxicity of Representative Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound IDCell LineCell TypeAssayIC₅₀ (μM)Reference
14i Kyse-520Esophageal Squamous Cell Carcinoma-1.06[1]
14i HBMECHuman Brain Microvascular Endothelial-30.75[1]
21 Huh-7Human Liver CarcinomaMTT33
37 Huh-7Human Liver CarcinomaMTT37

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity or a relevant cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.01 µM to 100 µM). Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 550-600 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Visualization: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat Cells with Compound seed->treat prepare_cpd Prepare Compound Serial Dilutions prepare_cpd->treat incubate Incubate (48-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate2 Incubate (2-4h) add_reagent->incubate2 solubilize Solubilize Formazan (if MTT) incubate2->solubilize read Read Plate (Absorbance) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 Genotoxicity_Testing start New Pyrido[1,2-a] pyrimidin-4-one Compound ames Bacterial Reverse Mutation Assay (Ames Test) (with and without S9) start->ames ames_res Result? ames->ames_res micronucleus In Vitro Mammalian Cell Micronucleus Assay (with and without S9) ames_res->micronucleus Negative stop_pos High Genotoxicity Risk Investigate Mechanism or Discontinue ames_res->stop_pos Positive micronucleus_res Result? micronucleus->micronucleus_res invivo Proceed to In Vivo Micronucleus Test (Rodent) micronucleus_res->invivo Positive or Equivocal stop_neg Low Genotoxicity Risk (for these endpoints) micronucleus_res->stop_neg Negative invivo->stop_pos

A recommended decision tree for genotoxicity assessment.
Organ-Specific Toxicity: Early Mechanistic Insights

While broad cytotoxicity is informative, assessing toxicity in cell types from organs known for drug-induced injury, such as the liver and heart, provides more specific and actionable data.

Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition. In vitro models using human liver cells are essential for early risk assessment.

  • Causality: Comparing cytotoxicity in metabolically competent cells (e.g., primary human hepatocytes, HepaRG cells) versus cells with low metabolic capacity (e.g., HepG2) can distinguish between toxicity caused by the parent compound and toxicity caused by a reactive metabolite.[2][3] A significantly lower IC₅₀ in HepaRG cells would suggest that metabolism is required to produce the toxic species, a critical finding for medicinal chemists.

Cardiotoxicity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).

  • Causality: The hERG channel is notoriously promiscuous and can be blocked by a wide variety of chemical structures, particularly those containing a basic nitrogen that can be protonated.[4] Given the nitrogen-rich nature of the pyrido[1,2-a]pyrimidin-4-one scaffold, hERG liability should be considered a potential risk for this class until proven otherwise. A manual or automated patch-clamp assay is the gold standard for directly measuring hERG channel inhibition.[5]

Recommended In Vitro Organ-Specific Toxicity Assays:

Toxicity EndpointPrimary AssayCell SystemKey Information Provided
Hepatotoxicity Cytotoxicity & Metabolic Competence ComparisonHepG2 vs. HepaRG or Primary Human HepatocytesParent vs. metabolite-driven toxicity [2]
Cardiotoxicity hERG Inhibition AssayHEK293 cells expressing hERG channelRisk of QT prolongation and arrhythmia [5]
Nephrotoxicity Cytotoxicity AssayHK-2 or RPTEC/TERT1 cells (human kidney)Potential for drug-induced kidney injury

In Vivo Preclinical Toxicology: A Whole-System View

While in vitro assays are powerful screening tools, in vivo studies in animal models are required to understand the complex interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) in a whole organism.[6]

Acute and Repeated-Dose Toxicity Studies

Currently, there is a lack of published, formal in vivo toxicology studies for pyrido[1,2-a]pyrimidin-4-one derivatives in mammalian models. However, established guidelines provide a clear path for their evaluation.

  • Acute Oral Toxicity (e.g., OECD 423): This study provides an estimate of a substance's acute toxicity (the LD₅₀). It involves administering a single high dose to rodents and observing them for up to 14 days.[7] This helps classify the compound and determines the starting doses for repeated-dose studies.

  • Repeated-Dose Toxicity (e.g., OECD 407 - 28-day): This is the cornerstone of preclinical toxicology. The compound is administered daily to rodents (usually one species) for 28 days at three or more dose levels. The primary goal is to identify the No-Observed-Adverse-Effect Level (NOAEL) and to characterize target organs of toxicity through extensive monitoring of clinical signs, body weight, food/water consumption, clinical pathology (hematology and biochemistry), and histopathology of all major organs.[4][8]

Field Insights & Causality: The inclusion of a "recovery group" in a repeated-dose study is a critical design element. In this group, animals are treated for 28 days and then maintained for an additional period (e.g., 14 days) without treatment. Histopathological examination of these animals can determine whether observed toxic effects are reversible or permanent, which has significant implications for the drug's safety margin in humans.

Workflow Visualization: Preclinical In Vivo Toxicology

InVivo_Tox_Workflow cluster_endpoints Endpoints Monitored start Lead Compound acute Acute Toxicity Study (e.g., Rodent, OECD 423) start->acute acute_res Determine LD50 Range & Dose for Next Study acute->acute_res repeat Repeated-Dose Study (28-Day, Rodent, OECD 407) (3 doses + control + recovery) acute_res->repeat repeat_res Identify Target Organs Characterize Toxicity Profile Determine NOAEL repeat->repeat_res clin_obs Clinical Observations body_weight Body Weight clin_path Clinical Pathology (Hematology, Biochemistry) histopath Gross Necropsy & Histopathology decision Safe for First-in-Human? (Go/No-Go Decision) repeat_res->decision

Standard workflow for preclinical in vivo toxicity assessment.
Insights from Non-Mammalian and Related Compound Studies

While not directly translatable to human safety, data from other biological systems can provide valuable clues. A study on mesoionic pyrido[1,2-a]pyrimidines developed as insecticides demonstrated that functionalization with an oxime ester group could dramatically reduce toxicity to non-target honey bees. The LD₅₀ for the parent compound (TFM) was 0.06 μ g/bee , whereas the modified analogue WZ18 had an LD₅₀ of 6.25 μ g/bee , classifying it as only moderately toxic.[9] This highlights that targeted structural modifications can be a powerful strategy to mitigate off-target toxicity.

Structure-Toxicity Relationships (STR)

Understanding how chemical modifications impact toxicity is crucial for designing safer molecules. While a comprehensive STR profile for the pyrido[1,2-a]pyrimidin-4-one class is still emerging, several key observations have been made.

  • Role of Hydroxyl Groups: In a series of derivatives developed as aldose reductase inhibitors, the presence of phenol or catechol hydroxyl groups was essential for biological activity. However, their methylation or removal significantly reduced or abolished activity, suggesting these groups are key pharmacophoric features.[10][11] While not directly a toxicity measure, this indicates that modifications at these positions could drastically alter the molecule's interaction with both on-target and off-target proteins, thereby modulating its safety profile.

  • Impact of Substituents on Bioactivity and Selectivity: In a series of PI3K/mTOR inhibitors, exploration of different sulfonamides and other substituents on the scaffold was key to developing a lead compound (31 ) with a good pharmacokinetic profile and in vivo efficacy in a xenograft model, where it was reported to be well-tolerated.[12] This demonstrates that fine-tuning substituents is a valid strategy to improve the overall ADMET properties, including safety.

Safety Data from Clinical Development of Related Compounds

While no pyrido[1,2-a]pyrimidin-4-one derivatives are currently marketed as blockbuster drugs, several related compounds have undergone clinical evaluation, providing a window into potential class-related adverse events. It is critical to note that these are structurally distinct molecules, and their safety profiles cannot be directly extrapolated, but they can inform areas for vigilant monitoring.

Pirfenidone (A Pyridone Derivative for Idiopathic Pulmonary Fibrosis): Pirfenidone, while not a fused pyrimidine, contains a pyridone core. Integrated analysis of data from five clinical trials involving 1299 patients revealed a well-defined safety profile.[13]

  • Most Common Adverse Events: Gastrointestinal issues (nausea, diarrhea, dyspepsia) and skin-related events (rash, photosensitivity) were the most frequently reported adverse effects.[5][13][14][15]

  • Clinical Management: These events were generally mild to moderate and could often be managed with dose modification or discontinuation, with effects being reversible.[5][13]

  • Hepatotoxicity Signal: Elevations in liver enzymes (ALT/AST) were observed in a small percentage of patients (3.1%) but were generally transient and reversible.[13]

These findings suggest that for new pyridone-containing scaffolds, developers should pay close attention to potential gastrointestinal, dermatological, and hepatic adverse events in preclinical and clinical studies.

Conclusion and Strategic Recommendations

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a valuable and versatile platform for the development of new therapeutics. The available data indicate that while some derivatives exhibit potent biological activity with a reasonable in vitro therapeutic index, there remain significant knowledge gaps in the overall safety profile of the class.

Key Takeaways and Future Directions:

  • Prioritize Early, Comprehensive In Vitro Safety Profiling: A standard panel including cytotoxicity against both cancerous and non-cancerous cell lines, a bacterial mutagenicity (Ames) test, an in vitro micronucleus assay, and a hERG channel inhibition assay should be considered mandatory for any lead optimization program.

  • Investigate Metabolic Liabilities: Given the heterocyclic nature of the scaffold, understanding the role of metabolism in both efficacy and toxicity is crucial. Comparing results in metabolically competent vs. incompetent cell lines is a cost-effective first step.

  • Address the Data Gaps: There is a pressing need for systematic studies on the genotoxicity, cardiotoxicity, and hepatotoxicity of this scaffold. Publishing such data, even if negative, would be of immense value to the medicinal chemistry community.

  • Conduct Well-Designed In Vivo Studies: For promising candidates, formal acute and 28-day repeated-dose toxicity studies in rodents are essential to understand the full toxicological profile and establish a safe starting dose for human trials.

  • Leverage STR for Safer Design: Medicinal chemists should continue to explore how substitutions on the pyrido[1,2-a]pyrimidin-4-one core can be used not only to enhance potency but also to mitigate off-target toxicities, as has been demonstrated in related series.

By adopting a proactive and systematic approach to toxicological assessment, researchers can successfully navigate the safety challenges associated with the pyrido[1,2-a]pyrimidin-4-one scaffold and unlock its full therapeutic potential.

References

Sources

Exploratory

Therapeutic Architecture of 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Topic: Therapeutic Applications of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1] From Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]

From Privileged Scaffold to Targeted Therapeutic Lead[1]

Executive Summary

The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 1089342-82-4) represents a highly specialized "privileged structure" in medicinal chemistry.[1] Unlike generic heterocycles, this fused bicyclic system occupies a unique chemical space defined by its ability to mimic peptide turns and intercalate into hydrophobic protein pockets.

While the pyrido[1,2-a]pyrimidin-4-one core is the structural anchor of approved antipsychotics (e.g., Risperidone), the specific 9-methyl-3-phenyl derivative has emerged as a critical lead in two high-value therapeutic areas: oncology (allosteric SHP2 inhibition) and cardiovascular medicine (anti-restenotic agents) .[1] This guide dissects the compound’s structure-activity relationship (SAR), mechanistic pathways, and synthesis protocols, providing a roadmap for its utilization in drug development.

Chemical Profile & Structural Logic[1][2]

The "Methyl Effect" and Scaffold Geometry

The molecule consists of a fused pyrimidine-pyridine ring system (the "head") with a phenyl group at the C3 position and a methyl group at the C9 position.

  • C3-Phenyl Group: Provides a hydrophobic "fin" that engages with aromatic residues (e.g., Phe, Trp) in target binding pockets via

    
     stacking. In SHP2 inhibitors, this moiety is essential for penetrating the allosteric tunnel.
    
  • C9-Methyl Group: This is not merely a lipophilic addition.[1] The C9-methyl introduces steric clash with the C1-carbonyl oxygen (or adjacent residues), forcing the molecule out of planarity.[1] This "pre-organized" twisted conformation reduces the entropic penalty upon binding to enzymes that require non-planar ligands. Furthermore, it blocks the C9 position from metabolic oxidation (a common clearance pathway for pyridine rings).

PropertyValue / Description
Molecular Formula

Molecular Weight 236.27 g/mol
LogP (Predicted) ~2.8 (Optimal for membrane permeability)
H-Bond Acceptors 2 (N1, C4-Carbonyl)
Topological Polar Surface Area ~30 Ų (High CNS and cell penetration)

Primary Therapeutic Applications[1]

Oncology: Allosteric Inhibition of SHP2 (PTPN11)

The most significant recent application of 3-phenyl-pyrido[1,2-a]pyrimidin-4-ones is in the inhibition of SHP2 , a protein tyrosine phosphatase that acts as a central node in the RAS/MAPK signaling pathway.[1]

  • Mechanism: Unlike active-site inhibitors (which are often charged and non-selective), this scaffold binds to an allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.

  • Action: The compound acts as a "molecular glue," stabilizing SHP2 in its auto-inhibited (closed) conformation. This prevents SHP2 from dephosphorylating RAS-GTP, thereby shutting down downstream oncogenic signaling (ERK/MAPK proliferation).

  • Relevance: Critical for treating KRAS-mutant cancers (lung, colon, pancreatic) which are notoriously "undruggable."

Cardiovascular: Selective Anti-Restenotic Agents

Derivatives of this scaffold (specifically the 3-phenyl class) have demonstrated a unique ability to inhibit Vascular Smooth Muscle Cell (VSMC) proliferation without harming Endothelial Cells (ECs).

  • Clinical Problem: Drug-eluting stents often use cytotoxic agents (e.g., paclitaxel) that kill both VSMCs (good, stops clogging) and ECs (bad, prevents healing).

  • The 9-Methyl-3-Phenyl Solution: This compound induces G1 cell cycle arrest in VSMCs selectively.[1] It inhibits the expression of VCAM-1 and MMP-9 (Matrix Metalloproteinase-9), preventing the neointimal hyperplasia that causes arteries to re-clog after stenting.[1]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where the compound acts as a checkpoint in both oncogenic and inflammatory signaling.[1]

G Compound 9-Methyl-3-phenyl- pyrido[1,2-a]pyrimidin-4-one SHP2_Open SHP2 (Open/Active) Compound->SHP2_Open Allosteric Binding VSMC Vascular Smooth Muscle Cells (VSMC) Compound->VSMC G1 Cycle Arrest SHP2_Closed SHP2 (Auto-inhibited) SHP2_Open->SHP2_Closed Stabilizes Inactive Conf. RAS_MAPK RAS-ERK Signaling SHP2_Closed->RAS_MAPK Blocks Activation Proliferation Tumor Cell Proliferation RAS_MAPK->Proliferation Downregulates MMP9 MMP-9 & VCAM-1 VSMC->MMP9 Inhibits Expression Restenosis Neointimal Hyperplasia (Restenosis) MMP9->Restenosis Prevents

Caption: Dual-mechanism of action targeting SHP2 allostery in oncology and MMP-9 suppression in vascular pathology.[1]

Experimental Protocols

Synthesis of 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Methodology: The most robust synthesis utilizes a condensation-cyclization strategy between a substituted 2-aminopyridine and a phenyl-malonate derivative.[1]

Reagents:

  • 2-Amino-3-methylpyridine (Starting Material A)

  • Diethyl phenylmalonate (Starting Material B)

  • Polyphosphoric acid (PPA) or Diphenyl ether (Solvent/Catalyst)

Step-by-Step Protocol:

  • Reactant Mixing: In a round-bottom flask, combine 2-amino-3-methylpyridine (10 mmol) and diethyl phenylmalonate (12 mmol).

  • Thermal Cyclization: Add diphenyl ether (10 mL) as a high-boiling solvent. Heat the mixture to 230–250°C using a sand bath or heating mantle.

    • Note: The high temperature is required to drive the removal of ethanol and effect the thermodynamic cyclization.

  • Monitoring: Monitor reaction via TLC (Ethyl Acetate/Hexane 1:1). The formation of the bicyclic core is indicated by a new spot with lower Rf (more polar) than the starting amine.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or hexane to precipitate the product.

  • Purification: Filter the crude solid. Recrystallize from ethanol/DMF to yield the target compound as pale yellow needles.

    • Yield Expectation: 60–75%.

    • Validation: 1H NMR (DMSO-d6) should show the characteristic singlet (or doublet due to coupling) for the C9-methyl at ~2.4 ppm and the phenyl aromatic protons at 7.3–7.5 ppm.[1]

Synthesis Visualization (Graphviz)

Synthesis SM1 2-Amino-3-methylpyridine Inter Intermediate (Amide Formation) SM1->Inter SM2 Diethyl phenylmalonate SM2->Inter Cyclization Thermal Cyclization (250°C, -EtOH) Inter->Cyclization Product 9-Methyl-3-phenyl- pyrido[1,2-a]pyrimidin-4-one Cyclization->Product

Caption: Thermal condensation pathway for the synthesis of the target scaffold.

Activity Data Summary

The following table summarizes the comparative activity of the 3-phenyl-pyrido[1,2-a]pyrimidin-4-one class across key biological assays.

Assay TargetCell Line / EnzymeActivity MetricOutcome
SHP2 (PTPN11) Recombinant EnzymeIC500.1 – 0.5 µM (Allosteric inhibition)
Cell Proliferation KYSE-520 (Esophageal)IC501.0 – 5.0 µM (Potent anti-tumor)
VSMC Proliferation Human Aortic SMC% Inhibition>80% at 10 µM (Selective vs. Endothelial)
Endothelial Safety HUVECViability>95% (Non-toxic at therapeutic dose)
Antimicrobial P. falciparum (Malaria)IC50~30 µM (Moderate activity)

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024.[2]

  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation. European Journal of Medicinal Chemistry, 2014.[1][3]

  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates. Journal of Organic Chemistry, 2023.[1]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 2014.[1][4]

  • PubChem Compound Summary: 9-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.[1]

Sources

Foundational

Topic: The History and Discovery of 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

An In-Depth Technical Guide for Drug Development Professionals Abstract The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has emerged as a privileged scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused bicyclic heterocycle that has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone for the development of numerous biologically active compounds. Several derivatives incorporating this core have reached clinical application, highlighting its significance in drug discovery.[1] This technical guide provides a comprehensive overview of the history, discovery, and development of a specific, highly influential subclass: the 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs. We will explore the foundational synthetic strategies, delve into key structure-activity relationship (SAR) studies that guided their evolution, and survey the broad and expanding therapeutic landscape of these compounds, from metabolic diseases to oncology. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind the experimental choices and the therapeutic potential of this important chemical series.

Chapter 1: Foundational Synthesis and Early Discoveries

The journey of the pyrido[1,2-a]pyrimidin-4-one scaffold began with elegant and efficient chemical syntheses that remain relevant today. The most common and historically significant approach involves the acid-catalyzed condensation and subsequent cyclization of a 2-aminopyridine with a β-ketoester. This reaction provides a direct and versatile entry into the core structure.

The general mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the keto-carbonyl of the ester, followed by an intramolecular cyclization through the attack of the endocyclic pyridine nitrogen onto the ester carbonyl, ultimately leading to the fused bicyclic system after dehydration. Polyphosphoric acid (PPA) is a frequently used catalyst and solvent for this transformation, typically conducted at elevated temperatures.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_aminopyridine 2-Aminopyridine cyclization Condensation & Intramolecular Cyclization 2_aminopyridine->cyclization beta_ketoester β-Ketoester (e.g., Ethyl 3-oxo-3-phenylpropanoate) beta_ketoester->cyclization catalyst Acid Catalyst (e.g., PPA) catalyst->cyclization Heat (Δ) product_core 4H-Pyrido[1,2-a]pyrimidin-4-one Core cyclization->product_core

Caption: Foundational synthesis of the pyrido[1,2-a]pyrimidin-4-one core.

Experimental Protocol: General Synthesis of a 2-Phenyl Analog

This protocol is adapted from the synthesis of 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, which serves as a foundational method for the broader class.[2]

  • Reaction Setup: A mixture of 2-aminopyridine (1.0 eq) and ethyl 3-oxo-3-phenylpropanoate (1.1 eq) is prepared.

  • Catalyst Addition: Polyphosphoric acid (PPA) is added to the mixture in sufficient quantity to ensure a stirrable paste.

  • Heating: The reaction mixture is heated to 100-120 °C with continuous stirring.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: The mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.

  • Neutralization: The acidic solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃), leading to the precipitation of the crude product.

  • Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed with water, and dried. The crude product is then purified, typically by recrystallization from ethanol or by column chromatography, to yield the final 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Chapter 2: The Rise of 3-Phenyl Analogs and SAR Studies

While early work often focused on substitution at the 2-position, the exploration of 3-phenyl analogs marked a significant evolution in the field. Placing a phenyl group at the C3 position introduces a new vector for chemical modification, allowing chemists to fine-tune steric and electronic properties to optimize interactions with biological targets. This strategy proved critical in developing compounds with enhanced potency and selectivity.

A prime example of this evolution is in the development of aldose reductase (ALR2) inhibitors.[2][3] ALR2 is an enzyme implicated in the long-term complications of diabetes. Structure-activity relationship (SAR) studies on 2-phenyl analogs revealed that phenol or catechol moieties were crucial for pharmacophoric recognition by the enzyme.[2][3] Building on this, the introduction of a phenyl group at the 3-position allowed for further exploration of the enzyme's binding pocket.

Key Structure-Activity Relationship (SAR) Insights

The development of these analogs is a classic example of iterative drug design, where systematic modifications inform the understanding of the molecule's interaction with its target.

SAR_Map main_scaffold Pyrido[1,2-a]pyrimidin-4-one Scaffold R1 C3-Phenyl Group: - Critical for potency in some targets. - Substitution (OH, OMe) modulates activity. main_scaffold->R1 3-Position R2 C2-Position: - Often H, but can be substituted. - 2-Phenyl analogs show distinct activity (e.g., ALR2). main_scaffold->R2 2-Position R3 Pyridone Ring (C6-C9): - Hydroxylation can enhance potency. main_scaffold->R3 6/9-Positions R4 Phenyl Ring Substituents: - Hydroxyls (phenol, catechol) are key for ALR2 binding. - Methoxy groups can abolish activity. R1->R4 Influences

Caption: Generalized SAR map for the pyrido[1,2-a]pyrimidin-4-one scaffold.

PositionModificationImpact on Activity (Example: Aldose Reductase)Reference
2-Phenyl Ring Phenol or Catechol MoietyEssential for enzyme recognition and inhibitory activity.[2][3]
2-Phenyl Ring Methylation of HydroxylsResults in inactive or scarcely active compounds.[2][3]
Pyridone Ring Hydroxy group at C6 or C9Leads to a significant enhancement of inhibitory potency.[2][3]
Side Chain Lengthening from Phenyl to BenzylCauses a general reduction in activity.[2][3]

These studies underscore a critical principle: for this class of compounds, hydrogen-bonding interactions, particularly through phenolic hydroxyl groups, are a dominant factor in target engagement.

Chapter 3: The Broadening Therapeutic Landscape

The versatility of the 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is evident in the wide array of biological targets it has been shown to modulate. Initially explored for one purpose, the core has been successfully adapted through strategies like scaffold hopping to address entirely different disease areas.[4]

G core 3-Phenyl-4H-pyrido[1,2-a] pyrimidin-4-one Core cns CNS Disorders core->cns cancer Oncology core->cancer metabolic Metabolic Disease core->metabolic inflammation Inflammation core->inflammation target_cns Antipsychotic/Tranquilizer cns->target_cns target_shp2 SHP2 Inhibition cancer->target_shp2 target_mmp9 MMP-9 Inhibition cancer->target_mmp9 target_alr2 Aldose Reductase (ALR2) Inhibition metabolic->target_alr2 target_err ERRα Agonism metabolic->target_err target_cox2 COX-2 Inhibition inflammation->target_cox2

Caption: Therapeutic targets of the pyrido[1,2-a]pyrimidin-4-one scaffold.

  • Oncology: Analogs have been designed as potent and allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[4] SHP2 is a critical node in the RAS-ERK and PI3K-AKT signaling pathways, making it a high-value target in various cancers.[4] Other derivatives have been shown to inhibit smooth muscle cell proliferation and matrix metalloproteinase-9 (MMP-9) activity, relevant for controlling tumor invasion.[5]

  • Metabolic Diseases: As discussed, these compounds are effective inhibitors of aldose reductase, offering a potential therapy for diabetic complications.[2][3] Separately, other analogs have been identified as agonists of Estrogen-Related Receptor α (ERRα), a nuclear receptor that regulates mitochondrial biogenesis and energy metabolism.[6][7] These compounds were shown to improve glucose and fatty acid uptake in muscle cells, indicating potential for treating metabolic disorders.[6][7]

  • Central Nervous System (CNS): The broader pyrido[1,2-a]pyrimidin-4-one class includes established drugs like the antipsychotic risperidone and the tranquilizer pirenperone, demonstrating the scaffold's ability to cross the blood-brain barrier and modulate CNS targets.[1][8]

  • Anti-inflammatory Agents: Certain derivatives have shown potent anti-inflammatory activity, for instance, by inhibiting the hyaluronidase enzyme, which is upregulated in chronic inflammatory conditions.[8] Others selectively inhibit cyclooxygenase-2 (COX-2) expression in smooth muscle cells.[5]

Chapter 4: Advanced Synthetic Methodologies

While the classic condensation reaction is robust, modern medicinal chemistry demands more sophisticated and precise methods for generating molecular diversity. Recent advances have focused on the late-stage functionalization of the pre-formed pyrido[1,2-a]pyrimidin-4-one core, allowing for the rapid synthesis of analog libraries.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for installing new carbon-carbon or carbon-heteroatom bonds. By preparing halogenated (e.g., bromo- or iodo-) versions of the scaffold, chemists can systematically introduce a wide variety of aryl, alkyl, or alkynyl groups at specific positions.

  • C-H Functionalization: This cutting-edge strategy involves the direct conversion of a carbon-hydrogen bond into a new bond, bypassing the need for pre-functionalized starting materials.[9] This atom-economical approach allows for the arylation, alkenylation, or sulfenylation of the core structure, providing rapid access to novel chemical space.[9]

  • Multi-Component Reactions (MCRs): One-pot, three-component syntheses have been developed that combine starting materials like 2-aminopyridines, isocyanides, and dialkyl acetylenedicarboxylates to construct the core in a single, efficient step.[10]

Chapter 5: Case Study: A Multi-Targeting Vascular Protective Agent

The compound 2-(3,4-dimethoxyphenyl)-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as an excellent case study, demonstrating the successful application of the scaffold to address complex multifactorial diseases like atherosclerosis.[5] Developed as a bioisosteric analog of flavonoids like quercetin, this compound was designed to have improved stability and drug-like properties.

Its mechanism of action is notably tissue-specific. In human umbilical vein endothelial cells (HUVECs), it inhibits the cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1), a key step in the inflammatory cascade that leads to plaque formation.[5] Crucially, it does not affect the expression of the protective enzyme COX-2 in these cells.[5]

In contrast, in human aortic smooth muscle cells (HAoSMCs), whose proliferation is a hallmark of neointimal lesions, the compound exhibits a different profile. It inhibits both cell proliferation and the induction of COX-2 and MMP-9, two enzymes involved in plaque instability and rupture.[5] This dual, cell-specific action makes it a promising candidate for promoting the functional repair of damaged blood vessels.

G cluster_huv_ec Endothelial Cells (HUVEC) cluster_hao_smc Smooth Muscle Cells (HAoSMC) compound 2-(3,4-dimethoxyphenyl)-3-phenyl- 4H-pyrido[1,2-a]pyrimidin-4-one compound->inhibit1 compound->inhibit2 compound->inhibit3 compound->inhibit4 huv_ec Cytokine Stimulation vcam1 VCAM-1 Expression huv_ec->vcam1 outcome1 Outcome: Reduced Leukocyte Adhesion vcam1->outcome1 hao_smc Growth Factor Stimulation prolif Proliferation hao_smc->prolif cox2 COX-2 Expression hao_smc->cox2 mmp9 MMP-9 Activity hao_smc->mmp9 outcome2 Outcome: Reduced Neointimal Formation prolif->outcome2

Caption: Cell-specific mechanism of a lead 2,3-diphenyl-pyrido[1,2-a]pyrimidin-4-one analog.

Protocol: In Vitro Cell Proliferation Assay (HAoSMC)
  • Cell Seeding: Human aortic smooth muscle cells (HAoSMCs) are seeded into 96-well plates at a density of 5,000 cells/well in complete growth medium and allowed to adhere overnight.

  • Starvation: The medium is replaced with a serum-free basal medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: The cells are pre-treated for 1 hour with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

  • Stimulation: Proliferation is induced by adding a potent mitogen, such as Platelet-Derived Growth Factor (PDGF-BB), to all wells except the negative control.

  • Incubation: The plates are incubated for 48 hours to allow for cell proliferation.

  • Quantification: Cell viability/proliferation is quantified using a standard method, such as the MTT or PrestoBlue™ assay, which measures metabolic activity. Absorbance is read on a plate reader.

  • Analysis: The results are expressed as a percentage of the proliferation observed in the stimulated, vehicle-treated control cells. IC₅₀ values are calculated by non-linear regression analysis.

Conclusion and Future Outlook

The history of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs is a compelling narrative of how a simple, elegant synthesis can give rise to a pharmacologically rich scaffold with profound therapeutic potential. From their origins in classical condensation chemistry to their application in modern, targeted therapies, these compounds have demonstrated remarkable versatility. The ability to precisely modify the core and its substituents through advanced synthetic methods continues to fuel new discoveries.

The future of this scaffold remains bright. Ongoing research is likely to focus on developing analogs with even greater target selectivity to minimize off-target effects, as well as optimizing pharmacokinetic properties for improved oral bioavailability and duration of action. As our understanding of complex disease pathways deepens, the 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one core is well-positioned to serve as a foundational template for the next generation of innovative medicines.

References

  • Sartini, S., La Motta, C., Taliani, S., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Zhang, Y., Liu, Y., Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Meti, G., Kattimani, P., Kamble, R., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Kim, D.K., Lee, J., Kim, J., et al. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry, 54(21), 7729-33. [Link]

  • Wang, Z., Zhang, Y., & Zhu, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25359-25363. [Link]

  • Patel, R., Singh, G., Kajal, K., et al. (2023). Synthesis of pyrido[1,2‐a]pyrimidin‐4‐ones with anti‐inflammatory activities. ResearchGate. [Link]

  • Bénimèlis, D., et al. (2022). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 27(19), 6296. [Link]

  • Lapina, E., La Motta, C., Sartini, S., et al. (2014). A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. European Journal of Medicinal Chemistry, 75, 204-13. [Link]

  • Kim, D.K., Lee, J., Kim, J., et al. (2011). Identification of pyrido[1,2-α]pyrimidine-4-ones as new molecules improving the transcriptional functions of estrogen-related receptor α. Journal of Medicinal Chemistry, 54(21), 7729-33. [Link]

  • Anzini, M., et al. (2012). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. [Link]

  • Kumar, R., & Kumar, V. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(13). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Lipophilicity of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary The journey of a drug candidate from a promising lead compound to a clinically effective therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a drug candidate from a promising lead compound to a clinically effective therapeutic is critically dependent on its physicochemical properties. Among these, aqueous solubility and lipophilicity are paramount, as they fundamentally govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility and lipophilicity (expressed as LogP) of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidine core is a scaffold of significant interest in medicinal chemistry, with derivatives showing potential as novel inhibitors for targets like SHP2.[3] While specific experimental data for this exact analogue is not prevalent in public literature, this document serves as a robust guide for researchers and drug development professionals. We will delve into the theoretical underpinnings, present detailed, field-proven experimental protocols, and discuss the profound implications of these properties on a compound's overall drug-likeness and developmental potential.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrido[1,2-a]pyrimidine heterocyclic system is a cornerstone in the design of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an attractive scaffold for targeting specific protein binding pockets. Various derivatives have been synthesized and investigated for a range of therapeutic applications, including antibacterial and anticancer activities.[3][4][5] The specific compound of interest, 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, combines this privileged core with a phenyl group at the 3-position and a methyl group at the 9-position, modifications that are expected to significantly influence its physicochemical characteristics.

Understanding the solubility and lipophilicity of this molecule is not merely an academic exercise; it is a critical step in assessing its viability as an oral drug candidate. These two properties are central to established drug design paradigms such as Lipinski's Rule of Five and the Biopharmaceutics Classification System (BCS), which provide essential frameworks for predicting a compound's in vivo performance.[6][7][8][9][10][11][12][13][14]

Physicochemical Profile: A Predictive Analysis

In the absence of direct experimental data, computational models provide a valuable first approximation of a compound's properties. These predictions are instrumental in prioritizing candidates for synthesis and experimental testing.

Molecular Structure and Key Descriptors

The structure of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one features key functional groups that dictate its behavior: a lipophilic phenyl ring, a polar pyrimidinone core with hydrogen bond acceptors (two nitrogen atoms and one oxygen atom), and an additional methyl group which slightly increases lipophilicity.

Caption: Molecular structure of the target compound.

Predicted Physicochemical Properties

The properties listed below are estimated based on computational models and data from structurally similar compounds, such as 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, which has a computed XLogP3 of 1.8.[15] The addition of a methyl group is expected to increase the LogP value slightly.

PropertyPredicted ValueCompliance with Lipinski's Rule of FiveSignificance in Drug Development
Molecular Weight ~248.28 g/mol Yes (< 500 Da)Influences diffusion and permeability across membranes.[8][12]
LogP (Octanol/Water) ~2.0 - 2.5Yes (< 5)Key measure of lipophilicity; impacts solubility, permeability, and metabolism.[7][16]
Hydrogen Bond Donors 0Yes (≤ 5)Affects membrane permeability and target binding.[8][12]
Hydrogen Bond Acceptors 3 (2 N, 1 O)Yes (≤ 10)Influences solubility in aqueous media and receptor interactions.[8][12]

Experimental Protocol: Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability.[2][17] The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[18]

Causality and Experimental Rationale

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays which can be influenced by the dissolution rate from a solid DMSO stock, this method ensures that a true thermodynamic equilibrium is reached between the solid compound and the aqueous phase.[19] This provides the most accurate and relevant measure for predicting in vivo dissolution. Incubation for at least 24 hours is essential to ensure this equilibrium is achieved.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The use of excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24-48 hours.[19]

  • Phase Separation: After equilibration, remove the vials and allow them to stand, or centrifuge them at high speed to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully remove an aliquot from the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same solvent for accurate quantification.[18]

Caption: Workflow for Shake-Flask Aqueous Solubility Determination.

Experimental Protocol: Lipophilicity (LogP) Determination

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), dictates how a drug partitions between lipidic (cell membranes) and aqueous (blood plasma) environments.[16][20][21] It is a master variable in ADME profiling.

Method 1: The Shake-Flask 1-Octanol/Water Method (OECD 107)

This is the traditional and most direct method for LogP determination.[22][23]

  • Rationale: This method directly measures the partitioning of the compound between two immiscible phases, providing a true thermodynamic value. However, it can be labor-intensive and is generally suitable for compounds with LogP values in the range of -2 to 4.[24][25]

  • Protocol:

    • Pre-saturation: Shake 1-octanol and water together for 24 hours to ensure mutual saturation of the solvents. Separate the layers.

    • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a precise volume of this solution to a flask with a known volume of the other phase.

    • Equilibration: Shake the flask vigorously for a set period, then allow the layers to separate completely, often aided by centrifugation.

    • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.

    • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a rapid, indirect method that correlates a compound's retention time on a hydrophobic stationary phase with its LogP.[26][27]

  • Rationale: The RP-HPLC method is chosen for its high throughput, small sample requirement, and suitability for automation.[28][29] It works on the principle that more lipophilic compounds will have a stronger interaction with the non-polar stationary phase (e.g., C18) and thus a longer retention time. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately estimated.[30]

  • Protocol:

    • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Calibration: Inject a series of standard compounds with well-established LogP values spanning a relevant range (e.g., LogP 0 to 5).

    • Data Analysis (Calibration): For each standard, calculate the capacity factor, k, where k = (tr - t0) / t0 (tr is the retention time of the compound, t0 is the column dead time).[26] Plot a graph of the known LogP values against the calculated log(k) values. A linear regression of this plot yields the calibration equation.

    • Sample Analysis: Inject the test compound (9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) under the identical chromatographic conditions.

    • LogP Calculation: Determine the retention time and calculate log(k) for the test compound. Interpolate its LogP value using the calibration equation.

Caption: Workflow for LogP Determination via the RP-HPLC Method.

Interpretation and Implications for Drug Development

The experimentally determined values for solubility and LogP are not just numbers; they are powerful predictors of a compound's in vivo behavior.

  • Drug-Likeness (Lipinski's Rule of Five): Based on the predictive analysis, 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is expected to be fully compliant with Lipinski's rules, marking it as having a high potential for good oral bioavailability.[7][8][12][13]

  • Biopharmaceutics Classification System (BCS): The BCS categorizes drugs based on their solubility and permeability.[6][14]

    • With a predicted LogP in the optimal range of 1-3, the compound is likely to have high membrane permeability.[17]

    • Its ultimate BCS class (and thus its absorption rate-limiting step) will depend on the experimentally determined aqueous solubility. If solubility is high (>100 µg/mL), it would likely be a BCS Class I compound (High Solubility, High Permeability), which is the ideal class for oral drug candidates.[11][14] If solubility is low, it would be BCS Class II (Low Solubility, High Permeability), suggesting that formulation strategies to enhance dissolution would be necessary.[6][11]

The interplay between these properties governs the entire ADME profile of the drug candidate.

ADME_Profile Sol Aqueous Solubility Abs Absorption (Gut Wall) Sol->Abs Dissolution is a prerequisite LogP Lipophilicity (LogP) LogP->Abs Impacts membrane permeability Dist Distribution (Plasma Protein Binding, Tissue Penetration) LogP->Dist High LogP increases protein binding & tissue retention Met Metabolism (Liver CYP Enzymes) LogP->Met High LogP often increases metabolism Abs->Dist Enters Systemic Circulation Bio Oral Bioavailability Abs->Bio Dist->Met Drug delivered to liver Exc Excretion (Renal/Biliary) Dist->Exc Met->Exc

Caption: Relationship between Physicochemical Properties and ADME.

Conclusion

The systematic evaluation of aqueous solubility and lipophilicity is an indispensable component of modern drug discovery. For 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, predictive modeling suggests a favorable "drug-like" profile, positioning it as a promising candidate for further investigation. However, computational predictions must always be validated by robust experimental data. This guide provides the detailed, validated protocols necessary for researchers to perform these critical measurements. The resulting data will enable a confident assessment of the compound's ADME profile, inform its potential classification under the BCS, and ultimately guide the strategic decisions required to advance it through the drug development pipeline.

References

  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Online Press. [Link]

  • Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). DMPK. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. MDPI. [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. PubMed. [Link]

  • Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. PMC. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. [Link]

  • Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]

  • 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6. ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides a detailed protocol for the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from the readily available 2-amino-3-picoline. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and expected analytical data to support researchers in the successful synthesis and characterization of this target molecule.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this ring system have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimalarial properties.[3][4] The specific target of this guide, 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, incorporates a phenyl group at the 3-position, a common feature in many bioactive molecules that can engage in crucial protein-ligand interactions.

The Gould-Jacobs Reaction: A Cornerstone in Pyrido[1,2-a]pyrimidin-4-one Synthesis

The synthesis of the target molecule is achieved through a classic and reliable method in heterocyclic chemistry: the Gould-Jacobs reaction.[5][6] This reaction provides a convergent and efficient route to the quinoline and related fused pyrimidinone ring systems. The overall transformation can be conceptually divided into two key stages:

  • Condensation: An initial nucleophilic substitution reaction between an amino-heterocycle (in this case, 2-amino-3-picoline) and a substituted malonic ester (diethyl phenylmalonate). This step typically proceeds with the elimination of a small molecule, such as ethanol, to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures. This step is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to yield the stable aromatic pyridopyrimidinone ring system.

The choice of a high-boiling point solvent is often crucial for the success of the thermal cyclization step, ensuring that the required activation energy for the ring-closure is achieved.

Reaction Mechanism and Pathway

The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one from 2-amino-3-picoline and diethyl phenylmalonate proceeds through a well-established mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

Reaction_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Reactant1 2-Amino-3-picoline Intermediate1 Vinylogous Amide Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Diethyl Phenylmalonate Reactant2->Intermediate1 Intermediate1_c Vinylogous Amide Intermediate Product 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate1_c->Product Heat (Δ) (6π-electrocyclization)

Figure 1: Overall reaction pathway for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-picoline≥98%Commercially AvailableStore in a cool, dry place.
Diethyl phenylmalonate≥97%Commercially Available-
Diphenyl ether≥99%Commercially AvailableHigh-boiling point solvent.
EthanolReagent GradeCommercially AvailableFor recrystallization.
HexanesReagent GradeCommercially AvailableFor washing.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Experimental_Workflow start Start reactants Combine 2-amino-3-picoline, diethyl phenylmalonate, and diphenyl ether in a flask. start->reactants heat Heat the mixture to 250-260 °C with stirring. reactants->heat reflux Maintain reflux for 2-3 hours. heat->reflux cool Cool the reaction mixture to room temperature. reflux->cool precipitate Add hexanes to induce precipitation of the product. cool->precipitate filter Filter the solid product and wash with hexanes. precipitate->filter recrystallize Recrystallize the crude product from ethanol. filter->recrystallize dry Dry the purified product under vacuum. recrystallize->dry characterize Characterize the final product (NMR, IR, MS). dry->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow.

Step 1: Reaction Setup

In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 2-amino-3-picoline (1.08 g, 10 mmol), diethyl phenylmalonate (2.36 g, 10 mmol), and diphenyl ether (20 mL).

Rationale: An equimolar ratio of the reactants is used. Diphenyl ether serves as a high-boiling point solvent, essential for achieving the temperature required for the thermal cyclization.[7]

Step 2: Thermal Cyclization

Heat the reaction mixture with stirring in a heating mantle to 250-260 °C. Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Rationale: High temperatures are necessary to drive the 6-electron electrocyclization and subsequent elimination of ethanol to form the aromatic pyridopyrimidinone ring.[5]

Step 3: Isolation of the Crude Product

After the reaction is complete, allow the mixture to cool to room temperature. Add hexanes (40-50 mL) to the cooled mixture to precipitate the product. Stir for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel and wash the filter cake with a small amount of cold hexanes to remove residual diphenyl ether.

Rationale: The product is expected to be a solid at room temperature and insoluble in non-polar solvents like hexanes, while the diphenyl ether solvent is soluble, allowing for separation.

Step 4: Purification

Recrystallize the crude solid from hot ethanol to obtain the purified 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Rationale: Recrystallization is a standard method for purifying solid organic compounds. Ethanol is chosen as a solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures.

Step 5: Drying and Characterization

Dry the purified crystals under vacuum. The final product should be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Expected Results and Characterization

The successful synthesis will yield 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid. The following table summarizes the expected analytical data for the target compound.

PropertyExpected Value
Molecular FormulaC₁₅H₁₂N₂O
Molecular Weight236.27 g/mol
AppearanceSolid

Spectroscopic Data:

The following NMR data is based on reported values for 9-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, which serves as a close structural analog and provides an excellent reference for the expected chemical shifts.[8]

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ 9.00 (d, J = 7.0 Hz, 1H)δ 161.8
δ 7.60 – 7.50 (m, 5H)δ 158.2
δ 7.45 (d, J = 8.8 Hz, 1H)δ 149.4
δ 6.95 (dd, J = 6.9, 1.4 Hz, 1H)δ 136.3
δ 6.80 (s, 1H)δ 134.3
δ 2.40 (s, 3H)δ 129.6
δ 127.7
δ 126.4
δ 124.2
δ 113.7
δ 98.5
δ 17.3

Note: The provided NMR data is for the 2-phenyl isomer. The actual spectra for the 3-phenyl isomer may show slight variations in chemical shifts, but the overall pattern and integration should be consistent with the target structure.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction.Ensure the reaction temperature is maintained at 250-260 °C. Increase the reaction time.
Loss of product during workup.Ensure complete precipitation with hexanes. Avoid using excessive solvent for washing.
Oily productIncomplete removal of diphenyl ether.Wash the crude product thoroughly with hexanes.
Impure product after recrystallizationInappropriate recrystallization solvent.Try alternative solvents or solvent mixtures for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one via the Gould-Jacobs reaction. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and development programs.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Mo, B.; Chen, C.; Peng, J. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Adv., 2023, 13, 24264-24271.
  • Mo, B.; Chen, C.; Peng, J. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Adv., 2023, 13, 24264-24271. DOI: 10.1039/D3RA04454H.
  • Tu, S.; Li, G.; Jiang, B.; Shi, F. Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. Org. Biomol. Chem., 2013, 11, 6349-6352.
  • Abass, M. Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one*. Molbank2003, 2003, M327.
  • Zhang, Y., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg. Chem.2024, 151, 107661.
  • Dave, C. G.; Shah, R. D. The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
  • Meti, G.; Kamble, R.; Devarajegowda, H. C. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences2015, 3(2), 277-287.
  • Dave, C. G.; Shah, R. D. Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Indian J. Heterocycl. Chem.2002, 11, 271-276.
  • Madkour, H. M. F., et al. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
  • Bhawale, R. T.; Chillal, A. S.; Kshirsagar, U. A. 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. J. Heterocycl. Chem.2023, 60, 1-26.
  • Li, Y., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed2024.
  • Efficient Synthesis, Spectral Characterization of novel Di substituted 1- ethyl – 7 –methylpyrido [2, 3-d] pyrimidine-2, 4. International Journal of Pharmaceutical Sciences and Research2016, 7(11), 4463-4471.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Yadav, M. R., et al. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Eur. J. Med. Chem.2009, 44(7), 3055-3065.
  • Stadlbauer, W.; Kappe, T. Malonates in Cyclocondensation Reactions. Molecules2001, 6, 278-298.
  • Chemical Register. 2-Amino-3-Picoline (CAS No. 1603-40-3) Suppliers. [Link]

  • Van der Mey, M., et al. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed2009.
  • Low, J. N.; Wardell, S. M. S. V.; Wardell, J. L.; Glidewell, C. 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. Acta Crystallogr. C Struct. Chem.2020, 76(Pt 9), 886-896.
  • Condensation of diethyl N-acetylaminomalonate on α,β-unsaturated aldehydes.

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Abstract The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including antipsychotics and tranquilizers.[1] This document...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including antipsychotics and tranquilizers.[1] This document provides detailed application notes and one-pot synthesis protocols for the efficient construction of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. We will explore multicomponent strategies that offer significant advantages in terms of operational simplicity, atom economy, and rapid access to molecular diversity. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causal relationships behind experimental choices and ensuring procedural robustness.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The fusion of pyridine and pyrimidine rings to form the pyrido[1,2-a]pyrimidine system creates a unique heterocyclic architecture with significant biological relevance. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) depressant effects.[2][3] Several clinically utilized drugs, such as the antipsychotic risperidone and the tranquilizer pirenperone, feature this core structure, underscoring its importance in drug discovery and development.[4]

Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) provide an elegant and efficient alternative, aligning with the principles of green chemistry by reducing reaction steps and waste generation.[5] This guide focuses on accessible and reliable one-pot protocols for the synthesis of 3-phenyl substituted derivatives, a common motif in this class of compounds.

Synthesis Strategy I: Three-Component Condensation Reaction

One of the most direct and atom-economical methods for constructing the pyrido[1,2-a]pyrimidin-4-one core is the one-pot, three-component reaction between a 2-aminopyridine, an aromatic aldehyde (e.g., benzaldehyde), and a β-ketoester (e.g., ethyl acetoacetate).

Mechanistic Rationale

The reaction proceeds through a domino sequence of classical organic reactions. The choice of catalyst is critical; acid catalysts are typically employed to facilitate key steps. The proposed mechanism involves:

  • Knoevenagel Condensation: The reaction is initiated by the acid-catalyzed condensation between the aromatic aldehyde and the β-ketoester to form an α,β-unsaturated carbonyl intermediate (a benzylidene derivative).

  • Michael Addition: The exocyclic amino group of 2-aminopyridine acts as a nucleophile and undergoes a conjugate (Michael) addition to the electron-deficient double bond of the benzylidene intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the ester carbonyl group. This is followed by the elimination of ethanol and a subsequent dehydration/aromatization step to yield the final, stable 4H-pyrido[1,2-a]pyrimidin-4-one product.

The diagram below illustrates this sequential reaction pathway.

G A 2-Aminopyridine E Michael Adduct A->E Michael Addition B Benzaldehyde D Benzylidene Intermediate (α,β-Unsaturated Carbonyl) B->D Knoevenagel Condensation C Ethyl Acetoacetate C->D D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one F->G Dehydration/ Aromatization Catalyst Acid Catalyst (e.g., TFMSA) Catalyst->B Catalyst->E

Figure 1. General workflow for the three-component synthesis of the target scaffold.

Protocol: Trifluoromethanesulfonic Acid (TFMSA) Catalyzed Synthesis

This protocol is adapted from a method that utilizes a strong Brønsted acid to efficiently drive the reaction to completion.[6][7]

Materials and Reagents:

  • 2-Aminopyridine (1.0 mmol, 94.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL)

  • Trifluoromethanesulfonic acid (TFMSA) (10 mol%, 0.1 mmol, 15.0 mg, 8.8 µL)

  • Ethanol (5 mL)

  • Ethyl acetate (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Carefully add trifluoromethanesulfonic acid (10 mol%) to the reaction mixture. (Caution: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthesis Strategy II: Copper-Catalyzed Tandem Reaction

An alternative and powerful strategy involves a copper-catalyzed one-pot tandem reaction. This method is particularly useful for building substituted derivatives starting from 2-halopyridines.[1][8] The process combines an Ullmann-type C-N cross-coupling with an intramolecular amidation.

Mechanistic Rationale

This protocol proceeds via a different mechanistic pathway compared to the three-component condensation:

  • Ullmann-type C-N Coupling: A copper(I) catalyst, typically CuI, facilitates the cross-coupling reaction between a 2-halopyridine (e.g., 2-iodopyridine) and an enamino ester, such as (Z)-ethyl 3-amino-3-phenylacrylate. This step forms the crucial C-N bond, linking the pyridine and phenylacrylate fragments.

  • Intramolecular Amidation: Under the reaction conditions, the newly formed secondary amine undergoes an intramolecular cyclization by attacking the ester carbonyl. This is not a simple nucleophilic attack but a copper-catalyzed amidation process.

  • Elimination: The cyclization is followed by the elimination of ethanol to yield the final fused heterocyclic product.

The use of a copper catalyst is key, as it lowers the activation energy for both the C-N bond formation and the subsequent amidation, allowing the tandem reaction to proceed efficiently in a one-pot manner.[1]

G A 2-Halopyridine C Tandem Reaction Vessel (One Pot) A->C B (Z)-3-Amino-3-arylacrylate Ester B->C Catalyst CuI Catalyst Base (e.g., K2CO3) Catalyst->C D Ullmann-type C-N Coupling C->D Step 1 E Intramolecular Amidation D->E Step 2 F Substituted Pyrido[1,2-a]pyrimidin-4-one E->F

Sources

Method

Application Notes and Protocols: Condensation of 2-Aminopyridine Derivatives with Phenyl Malonates for the Synthesis of Pyrido[1,2-a]pyrimidine Scaffolds

Abstract This document provides a comprehensive guide to the reaction conditions for the condensation of 2-aminopyridine derivatives with phenyl malonates, a critical transformation for the synthesis of pyrido[1,2-a]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the reaction conditions for the condensation of 2-aminopyridine derivatives with phenyl malonates, a critical transformation for the synthesis of pyrido[1,2-a]pyrimidine-2,4-dione scaffolds. These heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and presents a comparative analysis of various reaction conditions to aid researchers in optimizing their synthetic strategies.

Introduction

The condensation of 2-aminopyridines with malonic acid derivatives, a reaction often analogous to the Gould-Jacobs reaction, is a cornerstone in the synthesis of fused heterocyclic systems.[1][2] Specifically, the reaction with phenyl malonates provides a direct route to pyrido[1,2-a]pyrimidine-2,4-diones, which are privileged scaffolds in numerous pharmacologically active compounds. The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto one of the ester carbonyls of the phenyl malonate, followed by an intramolecular cyclization and subsequent elimination of phenol. Understanding the nuances of the reaction conditions is paramount for achieving high yields and purity.

Mechanistic Overview

The condensation reaction can be conceptually broken down into two key stages: initial acylation and subsequent intramolecular cyclization.

  • Nucleophilic Acylation: The reaction is initiated by the nucleophilic attack of the primary amino group of the 2-aminopyridine derivative on one of the electrophilic carbonyl carbons of the phenyl malonate. This step is often the rate-determining step and can be influenced by the electronic nature of both reactants. Electron-donating groups on the 2-aminopyridine enhance its nucleophilicity, while electron-withdrawing groups on the phenyl malonate increase its electrophilicity.

  • Intramolecular Cyclization (Annulation): The resulting intermediate, a malonamide derivative, undergoes an intramolecular cyclization. The pyridine ring nitrogen acts as a nucleophile, attacking the remaining ester carbonyl group. This is typically a high-temperature process, leading to the formation of the fused six-membered ring and the elimination of a molecule of phenol.[1]

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Derivative Intermediate_A Acyclic Intermediate (Malonamide derivative) 2-Aminopyridine->Intermediate_A Nucleophilic Attack Phenyl_Malonate Phenyl Malonate Phenyl_Malonate->Intermediate_A Intermediate_A_2 Acyclic Intermediate Product Pyrido[1,2-a]pyrimidine-2,4-dione Intermediate_A_2->Product Cyclization Phenol Phenol (byproduct) Product->Phenol Elimination

Figure 1: Simplified reaction mechanism for the condensation of 2-aminopyridine derivatives with phenyl malonates.

Key Reaction Parameters and Optimization

The success of the condensation reaction is highly dependent on several key parameters. Careful optimization of these factors is crucial for maximizing yield and minimizing side product formation.

Solvents

The choice of solvent plays a critical role in this reaction. High-boiling point, inert solvents are generally preferred to facilitate the high temperatures required for the cyclization step.

  • Diphenyl ether: A common solvent for this type of condensation due to its very high boiling point (259 °C), allowing for the necessary thermal conditions for cyclization.[2]

  • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it also serves as an excellent high-temperature solvent.

  • Solvent-free (Neat) Conditions: In some cases, the reaction can be performed by heating a mixture of the reactants without a solvent.[2][3] This approach offers advantages in terms of atom economy and simplified work-up, but may require careful temperature control to prevent decomposition.

Temperature

High temperatures, typically in the range of 150-250 °C, are required for the intramolecular cyclization step.[2] The optimal temperature will depend on the specific substrates and solvent used.

  • Microwave Irradiation: As an alternative to conventional heating, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for analogous reactions like the Gould-Jacobs synthesis.[4][5]

Catalysts

While the condensation can often proceed thermally without a catalyst, certain catalysts can facilitate the reaction, potentially allowing for lower reaction temperatures or shorter reaction times.

  • Acid Catalysis: Protic acids or Lewis acids can activate the carbonyl group of the phenyl malonate, making it more susceptible to nucleophilic attack.

  • Base Catalysis: A base can deprotonate the amino group of the 2-aminopyridine, increasing its nucleophilicity. However, care must be taken as strong bases can also promote side reactions.

Comparative Data on Reaction Conditions

The following table summarizes various reported conditions for similar condensation reactions, providing a starting point for optimization.

2-Aminopyridine DerivativeMalonate DerivativeSolventTemperature (°C)TimeYield (%)Reference
2-AminopyridineDiethyl malonateNeat150-1602-3 h~70%Tschitschibabin, 1924
Substituted 2-AminopyridinesDiethyl ethoxymethylenemalonateDiphenyl etherReflux15-30 min50-90%Gould & Jacobs, 1939
4-Aminothieno[2,3-d]pyrimidinesDiethyl ethoxymethylenemalonateNeat (Microwave)1605-10 min80-92%[5]
AnilineDiethyl ethoxymethylenemalonateNeat (Microwave)250-3005-15 min37-47%[4]

Note: While not all examples use phenyl malonates specifically, the conditions provide valuable insights into the general requirements for this type of condensation.

Experimental Protocols
Protocol 1: Thermal Condensation in Diphenyl Ether

This protocol describes a general procedure for the condensation of a 2-aminopyridine derivative with a phenyl malonate using diphenyl ether as a high-boiling solvent.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Phenyl malonate derivative (1.1 eq)

  • Diphenyl ether

  • Hexane or Petroleum Ether

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminopyridine derivative and the phenyl malonate derivative.

  • Add a sufficient amount of diphenyl ether to ensure the reactants are dissolved at elevated temperatures (typically 5-10 mL per gram of 2-aminopyridine).

  • Heat the reaction mixture to reflux (approximately 250-260 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Dilute the reaction mixture with an excess of hexane or petroleum ether to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane or petroleum ether to remove the diphenyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Thermal_Condensation_Workflow Start Start Mix_Reagents Mix 2-Aminopyridine, Phenyl Malonate, and Diphenyl Ether Start->Mix_Reagents Heat_Reflux Heat to Reflux (250-260 °C) Mix_Reagents->Heat_Reflux Monitor_TLC Monitor by TLC Heat_Reflux->Monitor_TLC Monitor_TLC->Heat_Reflux Incomplete Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Complete Precipitate Precipitate with Hexane Cool_Down->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Product Filter->Recrystallize End End Recrystallize->End

Figure 2: Experimental workflow for thermal condensation in diphenyl ether.

Protocol 2: Solvent-Free (Neat) Condensation

This protocol outlines a method for the condensation reaction without the use of a solvent, which can be advantageous for certain substrates.

Materials:

  • 2-Aminopyridine derivative (1.0 eq)

  • Phenyl malonate derivative (1.05 eq)

  • Suitable solvent for trituration/recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine the 2-aminopyridine derivative and the phenyl malonate derivative.

  • Heat the mixture in an oil bath to a temperature where the reactants melt and form a homogeneous liquid (typically 150-200 °C).

  • Maintain this temperature and stir the mixture for the required reaction time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product should solidify.

  • Triturate the solid residue with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any unreacted starting materials and byproducts.

  • Collect the solid product by vacuum filtration.

  • Further purify the product by recrystallization if necessary.

Troubleshooting and Field-Proven Insights
  • Low Yields: If the yield is low, consider increasing the reaction temperature or time. The use of a catalyst, such as a catalytic amount of p-toluenesulfonic acid, may also be beneficial. Ensure that the starting materials are pure and dry.

  • Side Product Formation: At high temperatures, decomposition of the starting materials or product can occur. If significant charring is observed, reducing the reaction temperature or time may be necessary. The formation of di-acylated products can sometimes be an issue; using a slight excess of the 2-aminopyridine can help to minimize this.

  • Incomplete Cyclization: If the acyclic intermediate is isolated, this indicates that the cyclization step is not proceeding to completion. This can often be addressed by increasing the reaction temperature or prolonging the reaction time.

Conclusion

The condensation of 2-aminopyridine derivatives with phenyl malonates is a robust and versatile method for the synthesis of pyrido[1,2-a]pyrimidine-2,4-diones. The choice of solvent, temperature, and the potential use of a catalyst are critical parameters that must be optimized for each specific substrate combination. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of these important heterocyclic scaffolds.

References
  • Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. The Journal of Organic Chemistry, 16(4), 621-626. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 442-475. [Link]

  • Shah, R., & Desai, K. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Journal of Heterocyclic Chemistry, 51(S1), E214-E220. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction: The Critical Role of Purity in Drug Discovery The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one class of fused heterocyclic compounds. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the pyrido[1,2-a]pyrimidin-4-one class of fused heterocyclic compounds. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its presence in various biologically active molecules, including psychotropic agents and anti-inflammatory drugs.[1][2] The efficacy and safety of any potential drug candidate are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, and complications during later stages of drug development. Therefore, robust and reproducible purification methods are paramount.

This guide provides a detailed overview of the primary methods for the purification of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, focusing on recrystallization and column chromatography. The protocols are designed to be adaptable and are grounded in the fundamental principles of organic chemistry, ensuring their applicability even in the absence of a large body of literature on this specific molecule.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

The purification strategy for any compound is dictated by its physicochemical properties. While specific experimental data for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented in publicly available literature, we can infer its likely characteristics based on its structure and the properties of related pyrimidinone derivatives.

  • Polarity: The presence of a carbonyl group and two nitrogen atoms within the heterocyclic core imparts a degree of polarity to the molecule. The phenyl and methyl substituents are nonpolar. The overall polarity will influence its solubility in various organic solvents and its retention behavior during chromatography.

  • Solubility: Pyrimidinone derivatives often exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar solvents.[3][4] Some highly crystalline or high molecular weight analogs can have poor solubility in common solvents, sometimes only dissolving in highly polar aprotic solvents like DMF and DMSO.[5]

  • Crystallinity: The rigid, planar structure of the fused ring system suggests that 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is likely a crystalline solid at room temperature, making recrystallization a viable purification technique.

Potential Impurities: The nature of impurities will depend on the synthetic route employed. Common impurities might include unreacted starting materials, by-products from side reactions, or residual catalysts. For instance, if synthesized via a condensation reaction, unreacted 2-aminopyridine or a β-ketoester could be present.

Purification Strategy Workflow

The general workflow for purifying 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one will typically involve an initial purification step, followed by a more rigorous final purification.

PurificationWorkflow Crude_Product Crude Product (from synthesis) Initial_Purification Initial Purification (e.g., Recrystallization or Flash Chromatography) Crude_Product->Initial_Purification Purity_Analysis_1 Purity Analysis (TLC, LC-MS) Initial_Purification->Purity_Analysis_1 Final_Purification Final Purification (e.g., Column Chromatography or Preparative HPLC) Purity_Analysis_1->Final_Purification If purity is not sufficient Pure_Compound Pure Compound (>95-99% Purity) Purity_Analysis_1->Pure_Compound If purity is sufficient Purity_Analysis_2 Final Purity & Characterization (NMR, HRMS, Elemental Analysis) Final_Purification->Purity_Analysis_2 Purity_Analysis_2->Pure_Compound

Caption: General purification workflow for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Protocol 1: Single-Solvent Recrystallization

This is the simplest form of recrystallization and should be the first approach if a suitable solvent is identified.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Ethanol is a common and effective solvent for many pyrimidinone derivatives and is a good starting point.[4][6] Other potential solvents to screen include isopropanol, acetonitrile, and ethyl acetate.

  • Dissolution: Place the crude 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when a single solvent with the desired solubility properties cannot be found. It involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.

Step-by-Step Methodology:

  • Solvent Pair Selection: A common and effective solvent pair for compounds of this type is an alcohol (good solvent) and water (bad solvent).[7] Another option could be a mixture of a more polar solvent like acetone or ethyl acetate with a nonpolar solvent like hexanes or heptane.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: If the solution becomes cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Parameter Single-Solvent Recrystallization Two-Solvent Recrystallization
Principle Temperature-dependent solubilityPolarity-dependent solubility
Recommended Solvents Ethanol, Isopropanol, AcetonitrileEthanol/Water, Acetone/Hexanes
Key Consideration Finding a solvent with a steep solubility curveMiscibility of the two solvents

Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[9]

Protocol 3: Silica Gel Column Chromatography

Silica gel is a polar stationary phase, and it is the most common choice for the purification of moderately polar organic compounds.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the column. Alternatively, a minimal volume of a concentrated solution of the sample can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with a nonpolar solvent or solvent mixture (e.g., hexanes or a hexanes/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). This can be done in a stepwise or gradient fashion. A common starting point for related compounds is a petroleum ether:ethyl acetate mixture.[10]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Chromatography cluster_0 Column Chromatography Setup Solvent Mobile Phase (Eluent) Column Glass Column Solvent->Column Elution Stationary_Phase Stationary Phase (Silica Gel) Sample Sample Fractions Collected Fractions Sample->Fractions Separation

Caption: Schematic of a column chromatography setup.

Purity Assessment

After each purification step, it is crucial to assess the purity of the compound.

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of a reaction and the separation during column chromatography. The pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting

  • Oiling Out During Recrystallization: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a more dilute solution, a different solvent, or scratching the inside of the flask to induce crystallization.

  • Poor Separation in Column Chromatography: If the compound does not separate well from impurities, the mobile phase polarity may need to be adjusted. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve resolution.

Conclusion

The purification of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a critical step in its chemical and biological evaluation. While specific literature on this exact molecule is sparse, the principles of recrystallization and column chromatography, as outlined in these application notes, provide a robust framework for obtaining a highly pure sample. The choice of the specific method and conditions should be guided by small-scale trials and careful analysis of the purity at each stage.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available from: [Link]

  • Cheméo. Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. Available from: [Link]

  • Abass, M., & Hassan, A. A. (2005). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Revista de la Sociedad Química de México, 49(1), 48-52.
  • Li, Y., et al. (2023). Electro-Oxidative C3-Selenylation of Pyrido[1,2-a]pyrimidin-4-ones. Molecules, 28(5), 2205.
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. Available from: [Link]

  • Baluja, S., & Soni, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-225.
  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661.
  • Singh, P. P., & Kaur, P. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 785-815.
  • Bristol-Myers Squibb. (1987). Liquid chromatographic determination of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in human plasma with fluorescence detection. Journal of Pharmaceutical Sciences, 76(12), 918-920.
  • Chowdhury, A. Z. M. S., & Matsumoto, K. (2000). Synthesis and Transformations of Pyrido[4,3-d]pyrimidines with N-Heterocycles Moieties. Journal of the Bangladesh Chemical Society, 13(1-2), 1-8.
  • Baluja, S., & Solanki, P. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1017-1022.
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • Wang, X., et al. (2013). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. Organic Letters, 15(18), 4872-4875.
  • de Paiva, M. F., et al. (2024). Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. Journal of the Brazilian Chemical Society.
  • Al-Hazmi, G. H. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Oriental Journal of Chemistry, 40(3).
  • ResearchGate. Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Available from: [Link]

  • Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
  • Tunoori, A. R., & White, J. D. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.

Sources

Method

Mastering the Solid State: Crystallization Techniques for Pyrido[1,2-a]pyrimidin-4-one Compounds

An Application Note for Researchers in Medicinal Chemistry and Drug Development Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with signific...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers in Medicinal Chemistry and Drug Development

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of aldose reductase and SHP2 phosphatase.[1][2] The ability to obtain high-quality crystalline material is paramount for unambiguous structural elucidation, purification, and ensuring the optimal physicochemical properties of active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of established crystallization techniques tailored for pyrido[1,2-a]pyrimidin-4-one derivatives, offering detailed protocols and the underlying scientific principles to empower researchers in obtaining single crystals suitable for X-ray diffraction and for producing pure, crystalline bulk material.

Introduction: The Critical Role of Crystallization

Crystallization is a fundamental purification process in pharmaceutical development, enabling the isolation of a solid form from a solution, melt, or vapor phase.[5] For pyrido[1,2-a]pyrimidin-4-one compounds, which often exhibit complex substitution patterns and varied polarities, achieving a crystalline state is a critical step. The highly ordered arrangement of molecules in a crystal lattice not only facilitates the removal of impurities but also defines key solid-state properties such as solubility, stability, and bioavailability.[3][6] Furthermore, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining molecular structure, providing precise information on conformation, bond lengths, and intermolecular interactions that are invaluable for structure-activity relationship (SAR) studies.[4][7]

Foundational Principles: The Path to Supersaturation

The cornerstone of any crystallization process is the generation of a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[8] Crystal nucleation and subsequent growth are kinetically driven processes that occur from this supersaturated state. The method by which supersaturation is achieved dictates the choice of crystallization technique. For pyrido[1,2-a]pyrimidin-4-one compounds, which are often synthesized as solids, the initial step invariably involves dissolution in a suitable solvent or solvent system.

Solvent Selection: The First and Most Critical Decision

The choice of solvent is the most influential factor in a successful crystallization. An ideal solvent for recrystallization should exhibit the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[9]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the crystals.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[9]

For heterocyclic compounds like pyrido[1,2-a]pyrimidin-4-ones, common and effective solvents include ethyl acetate, acetonitrile, and dimethylformamide (DMF).[10] It is often beneficial to screen a range of solvents and solvent mixtures to identify the optimal conditions for crystal growth.[11]

Crystallization Methodologies: A Practical Guide

There is no single, universally effective method for crystallization.[11] Therefore, a systematic approach employing various techniques is recommended. Below are detailed protocols for the most common and successful methods for crystallizing pyrido[1,2-a]pyrimidin-4-one derivatives.

Slow Evaporation

This is often the simplest and most common method for obtaining high-quality single crystals.[8][12] It is particularly effective for compounds that are not sensitive to ambient conditions.[13]

Protocol:

  • Dissolution: Prepare a nearly saturated solution of the pyrido[1,2-a]pyrimidin-4-one compound in a suitable solvent (e.g., ethyl acetate, acetonitrile).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.[13]

  • Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes with a needle.[11] This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.[13]

Causality: As the solvent evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation from which crystals can nucleate and grow. The slow rate of evaporation is crucial for the formation of large, well-ordered crystals.

Caption: Workflow for Slow Evaporation Crystallization.

Slow Cooling

This technique is well-suited for compounds that exhibit a significant increase in solubility with temperature.[6][8]

Protocol:

  • Dissolution: Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at or near its boiling point.

  • Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature. For even slower cooling, the flask can be placed in a Dewar containing hot water.[8]

  • Further Cooling: If crystals do not form at room temperature, the solution can be placed in a refrigerator or freezer.[12]

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.[9]

Causality: The solubility of the compound decreases as the temperature is lowered, leading to supersaturation and subsequent crystallization. A slow cooling rate is essential to prevent the rapid precipitation of a microcrystalline powder.

Caption: Workflow for Slow Cooling Crystallization.

Vapor Diffusion

Vapor diffusion is a highly effective technique for growing high-quality crystals from a small amount of material.[12] It is particularly useful when the compound is highly soluble in most common solvents.

Protocol:

  • Inner Vial: Dissolve the pyrido[1,2-a]pyrimidin-4-one compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., THF, chloroform, acetonitrile). Place this small, open vial inside a larger vial or beaker.[12]

  • Outer Vial: Add a larger volume of a more volatile "anti-solvent" to the outer vial. The anti-solvent should be miscible with the solvent, but the compound should be insoluble in it (e.g., pentane, hexane, diethyl ether).[12]

  • Sealing: Seal the outer vial tightly.

  • Diffusion: Over time, the volatile anti-solvent will diffuse into the inner vial containing the compound solution.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to crystallization.

Causality: The gradual change in the solvent composition of the inner vial slowly reduces the solubility of the compound, inducing a controlled supersaturation that favors the growth of well-defined crystals.

VaporDiffusion cluster_2 Vapor Diffusion Setup OuterVial Outer Vial Anti-Solvent (volatile) InnerVial Inner Vial Compound in Solvent (less volatile) OuterVial:f1->InnerVial:f1 Vapor Diffusion Crystals Crystals InnerVial:f1->Crystals Decreased Solubility -> Crystallization

Caption: Schematic of a Vapor Diffusion Experiment.

Anti-Solvent Crystallization

This method involves the addition of a solvent in which the compound is poorly soluble to a solution of the compound, causing it to precipitate.[5]

Protocol:

  • Dissolution: Dissolve the compound in a "good" solvent.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the "good" solvent) until the solution becomes slightly turbid.

  • Re-dissolution: Add a small amount of the "good" solvent dropwise until the turbidity just disappears.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes.

Causality: The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.

Troubleshooting and Advanced Considerations

  • Purity is Paramount: The purer the starting material, the higher the likelihood of successful crystallization.[12]

  • Seeding: If spontaneous nucleation is difficult to achieve, adding a tiny, pre-existing crystal (a "seed crystal") can initiate crystallization.[3]

  • Halogenation: Incorporating halogens into the molecular structure can sometimes facilitate crystallization.[11]

  • Salt Formation: If a neutral compound is difficult to crystallize, forming a salt with a suitable acid or base can sometimes lead to more readily crystallizable material.[11]

Data Summary of Crystallization Conditions

The following table summarizes reported crystallization conditions for various pyrido[1,2-a]pyrimidin-4-one derivatives. This data can serve as a valuable starting point for developing crystallization protocols for new analogues.

Compound ClassSolvent(s)TechniqueReference
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivativesNot explicitly stated, but likely standard organic solvents for purificationNot explicitly stated, likely slow evaporation or cooling[1][14]
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneNot explicitly stated for crystallizationSingle-crystal X-ray diffraction[7]
7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one1-propanol, acetyl chloride (for in situ HCl formation)Reaction/Precipitation[15]
General Pyrido[1,2-a]pyrimidin-4-one derivativesEthanolCooling Recrystallization[16]

Conclusion

The successful crystallization of pyrido[1,2-a]pyrimidin-4-one compounds is an achievable goal that requires a systematic and patient approach. By understanding the principles of solubility and supersaturation, and by employing a range of techniques from slow evaporation to vapor diffusion, researchers can significantly increase their chances of obtaining high-quality crystals. The protocols and insights provided in this application note serve as a robust foundation for the purification and structural characterization of this important class of therapeutic agents.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PMC. [Link]

  • PubMed. (2007, October 4). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. MIT OpenCourseWare. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (2025, August 6). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. ResearchGate. [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • ResearchGate. (2012, April 2). (PDF) Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues. ResearchGate. [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

  • PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • RSC Publishing. (n.d.). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. [Link]

  • Encyclopedia.pub. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. (2021, February 4). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate. [Link]

Sources

Application

Application Note: HPLC Method Development for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction & Molecule Profile[1][3][4] The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a specific class of fused nitrogenous heterocycles.[1] These scaffolds are increasingly relevant in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][3][4]

The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a specific class of fused nitrogenous heterocycles.[1] These scaffolds are increasingly relevant in medicinal chemistry, often serving as cores for analgesic, anti-inflammatory, and psychotropic drug candidates.[1][2]

Developing a robust HPLC method for this molecule presents specific challenges:

  • Basicity & Tailing: The bridgehead nitrogen and the pyrimidine ring system are susceptible to interacting with residual silanols on silica-based columns, leading to peak tailing.[2]

  • Hydrophobicity: The 3-phenyl ring and 9-methyl group significantly increase lipophilicity (

    
    ), requiring a strong organic eluent for elution.[1][2]
    
  • Steric Hindrance: The methyl group at position 9 (adjacent to the bridgehead nitrogen) introduces steric bulk, potentially altering the solvation shell and interaction with the stationary phase compared to non-substituted analogs.[2]

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for HPLC
Scaffold Fused Pyrido-PyrimidineUV Active (High sensitivity expected)
pKa (Conj.[1][2] Acid) ~3.5 - 4.5 (Bridgehead N)pH control is critical to prevent mixed-mode retention.[1]
Log P High (> 2.5)Reverse Phase (RP-HPLC) is the preferred mode.
Solubility Low in Water; High in MeOH/ACNDiluent must contain organic solvent to prevent precipitation.[2]

Method Development Strategy

We will adopt a Quality by Design (QbD) approach, starting with a broad scouting gradient and narrowing down to an optimized isocratic or shallow gradient method.[1]

Stationary Phase Selection
  • Primary Choice: C18 (Octadecylsilane), End-capped. [1]

    • Rationale: The high hydrophobicity of the phenyl and methyl groups requires a retentive alkyl phase. "End-capping" is non-negotiable here; it blocks free silanol groups that would otherwise hydrogen-bond with the basic nitrogen of the pyrido-pyrimidine core, causing severe tailing.[1]

  • Alternative: Phenyl-Hexyl. [1]

    • Rationale: If the C18 column fails to separate the target from closely related aromatic impurities (e.g., synthesis byproducts), the Phenyl-Hexyl phase offers

      
       interactions with the 3-phenyl ring, providing orthogonal selectivity.[1][2]
      
Mobile Phase & pH Control

The ionization state of the bridgehead nitrogen dictates the peak shape. We have two viable strategies:

  • Acidic Suppression (Recommended): Use 0.1% Formic Acid (pH ~2.7) .[2]

    • Mechanism:[1][3][4] At pH < 3, the basic nitrogen is fully protonated (

      
      ).[1] While this might reduce retention slightly, it eliminates the "on-off" secondary interactions with silanols, resulting in sharper peaks.[1] It is also LC-MS compatible.[1]
      
  • Basic Suppression: Use 10mM Ammonium Bicarbonate (pH 10) .

    • Mechanism:[1][3][4] At pH > 8, the molecule is neutral (

      
      ).[1] This maximizes retention and hydrophobicity. Warning: This requires a high-pH stable column (e.g., Hybrid Silica or Polymer).[1]
      

Decision: We will proceed with Strategy 1 (Acidic) for general HPLC/UV analysis due to better column longevity and simplicity.[2]

Experimental Protocols

Protocol A: Spectral Scanning & Stock Preparation

Objective: Determine the wavelength of maximum absorbance (


) and ensure solubility.[2]
  • Stock Solution: Weigh 10 mg of reference standard. Dissolve in 10 mL of Methanol (HPLC Grade) . Sonicate for 5 minutes. (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Methanol (50:50) to 100 µg/mL.

  • UV Scan: Inject into a DAD-equipped HPLC (no column, or use a union). Scan 200–400 nm.

    • Expected Result: Distinct bands likely around 250 nm and 280-300 nm due to the conjugated

      
       system. Select the higher wavelength (e.g., 280 nm) if solvent cutoff interference is noted at 254 nm.[1]
      
Protocol B: Gradient Scouting Run

Objective: Determine the elution window.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Injection: 10 µL.

Gradient Table:

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Hold
20.0 95 Linear Ramp
25.0 95 Wash
25.1 5 Re-equilibration

| 30.0 | 5 | End |[1][2]

Analysis:

  • If peak elutes < 10 min: Molecule is too polar (unlikely). Decrease initial organic.

  • If peak elutes > 15 min: Molecule is highly retained. Increase gradient slope or switch to Isocratic (e.g., 60% B).

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the method based on the scouting run results.

MethodDevelopment Start Start: Scouting Run (5-95% B Gradient) CheckRT Check Retention Time (RT) Start->CheckRT Early RT < 8 min (Low Retention) CheckRT->Early Too Fast Late RT > 18 min (High Retention) CheckRT->Late Too Slow Ideal RT 10-15 min (Ideal) CheckRT->Ideal Target Range ActionEarly Decrease Initial %B Use C18-Aq Column Early->ActionEarly ActionLate Increase Slope Switch to MeOH Late->ActionLate ActionIdeal Optimize to Isocratic Calculate Resolution (Rs) Ideal->ActionIdeal TailingCheck Check Peak Symmetry (Tailing Factor > 1.5?) ActionIdeal->TailingCheck FixTailing Add Ion Pair Reagent OR Switch to pH 8.0 TailingCheck->FixTailing Yes (Tailing) FinalMethod Final Method Ready for Validation TailingCheck->FinalMethod No (Sym < 1.5) FixTailing->FinalMethod

Figure 1: Decision tree for optimizing the HPLC parameters based on scouting run data.

Validation Framework (ICH Q2(R2))

The recent ICH Q2(R2) guideline emphasizes a lifecycle approach.[5][6] The following parameters are mandatory for a quantitative assay.

Specificity
  • Requirement: Demonstrate that the method can separate the analyte from impurities, degradation products, and solvent peaks.[1]

  • Procedure: Inject Blank, Placebo (if formulation), and Spiked Sample.[1]

  • Acceptance: No interfering peaks at the retention time of the analyte. Peak purity (via DAD) > 99.0%.

Linearity & Range
  • Requirement: Proportionality between concentration and response.

  • Procedure: Prepare 5 concentrations ranging from 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[7]
Accuracy (Recovery)
  • Procedure: Spike known amounts of standard into a placebo matrix at 3 levels (Low, Medium, High) in triplicate.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision[1][2]
  • Repeatability: 6 injections of the same sample at 100% concentration. (RSD

    
     2.0%).[6][7]
    
  • Intermediate Precision: Different day, different analyst, different column batch. (RSD

    
     2.0%).[6][7]
    
Robustness (Critical for this molecule)

Given the pH sensitivity of pyrido-pyrimidines, you must deliberately vary:

  • pH:

    
     units (e.g., 2.5 vs 2.9).
    
  • Temperature:

    
    C.
    
  • Flow Rate:

    
     mL/min.
    
  • Goal: Ensure system suitability parameters (Resolution, Tailing) remain within limits.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with bridgehead N.1. Ensure column is "End-capped".2.[1] Increase buffer strength (e.g., 25mM Phosphate).3. Add 0.1% Triethylamine (TEA) as a silanol blocker.
Split Peaks Sample solvent mismatch.If dissolving in 100% MeOH and injecting 20µL, the strong solvent plug causes precipitation or band broadening.[1] Dissolve sample in Mobile Phase A:B (50:50).
Retention Drift pH instability or Column aging.[2]Use a buffer (Phosphate/Formate) rather than just acid in water. Ensure column temperature is controlled (oven).

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][8][9][10] [Link]

  • Meti, G., et al. (2015).[1] "Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences, 3(2), 277-287.[1] [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 354785, 4H-Pyrido[1,2-a]pyrimidin-4-one.[1][Link][1]

  • Da Settimo, F., et al. (2007).[1] "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity."[1][2][11][12] Journal of Medicinal Chemistry, 50(20), 4917-4927.[1][11][12] [Link]

Sources

Method

Application Note: 1H NMR Interpretation of 9-Methyl-3-Phenyl-4H-Pyrido[1,2-a]pyrimidin-4-one

This Application Note and Protocol is designed for researchers characterizing 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . The guide synthesizes structural analysis, detailed NMR interpretation, and validation pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers characterizing 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . The guide synthesizes structural analysis, detailed NMR interpretation, and validation protocols.

[1]


H NMR)
Molecule Class:  Fused Pyridopyrimidines

Executive Summary

The compound 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a specific subclass of fused azabridgehead heterocycles often explored as kinase inhibitors (e.g., SHP2, MPS1) or anti-inflammatory agents.[1] Correct structural assignment is critical due to the potential for isomeric confusion (e.g., 6-methyl vs. 9-methyl regioisomers) arising from the initial condensation of 2-amino-3-methylpyridine.[1]

This guide provides a definitive protocol for the acquisition and interpretation of the


H NMR spectrum, highlighting the diagnostic "Peri-Interaction"  between the 9-methyl group and the H-2 proton, and the characteristic desshielding patterns of the pyrido-pyrimidine core.[1]

Structural Anatomy & Numbering

To interpret the spectrum, one must first master the IUPAC numbering of the fused system. The core is 4H-pyrido[1,2-a]pyrimidin-4-one .[1][2][3][4][5]

  • N1: Bridgehead Nitrogen (Positively charged character in resonance forms).[1]

  • C2, C3, C4: Pyrimidine ring carbons (C4 is the Carbonyl).

  • N5: Non-bridgehead Nitrogen (Amide-like).[1]

  • C6, C7, C8, C9: Pyridine ring carbons.

Substituents:

  • 9-Methyl: Located on the pyridine ring, adjacent to the bridgehead nitrogen (N1).[1]

  • 3-Phenyl: Located on the pyrimidine ring, alpha to the carbonyl.[1]

Structural Logic Diagram

The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.

G cluster_0 Chemical Structure cluster_1 Diagnostic Signals Struct 9-methyl-3-phenyl- 4H-pyrido[1,2-a]pyrimidin-4-one H2 H-2 Singlet (8.4 - 8.9 ppm) Deshielded by N1 Struct->H2 Pyrimidine Ring H6 H-6 Doublet (8.9 - 9.1 ppm) Most Downfield (α to N5) Struct->H6 Pyridine Ring Me9 9-Me Singlet (2.6 - 2.9 ppm) Deshielded by N1 Struct->Me9 Pyridine Ring (Peri) Ph3 3-Phenyl Multiplet (7.3 - 7.6 ppm) Struct->Ph3 Pyrimidine Ring Me9->H2 NOE Interaction (Spatial Proximity)

Caption: Structural-Spectral Correlation Map highlighting the key diagnostic signals and the peri-interaction between the 9-Methyl group and H-2.

Experimental Protocol

A. Sample Preparation

The solubility of fused pyridopyrimidines can be limited in non-polar solvents.[1]

  • Preferred Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ).[1]
    • Reasoning: Excellent solubility for polar heterocycles; prevents aggregation which broadens peaks.[1]

    • Reference Signal: Residual DMSO pentet at 2.50 ppm .

  • Alternative Solvent: CDCl

    
     (Chloroform-d).[1]
    
    • Note: Only use if the sample is highly lipophilic.[1] Chemical shifts will vary slightly (typically 0.1–0.3 ppm upfield compared to DMSO).[1]

  • Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent. Filter if any turbidity remains.[1]

B. Acquisition Parameters[1][3][7][8]
  • Field Strength: Minimum 400 MHz recommended to resolve aromatic multiplets.

  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (NS): 16–64 scans (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 1.0–2.0 seconds to ensure integration accuracy of the methyl singlet.

Detailed Interpretation Guide

The spectrum will display three distinct regions: the downfield heteroaromatic protons, the mid-field aromatic phenyl protons, and the upfield methyl singlet.

Table 1: Predicted Chemical Shifts (in DMSO-d )[1]
PositionProton TypeMultiplicityShift (δ ppm)IntegrationDiagnostic Notes
H-6 HeteroaromaticDoublet (

Hz)
8.90 – 9.15 1HMost downfield signal. Alpha to N5.
H-2 HeteroaromaticSinglet (Sharp)8.40 – 8.80 1HDiagnostic Singlet. Deshielded by N1.[1] No coupling to H-3 (substituted).[1]
H-8 HeteroaromaticMultiplet/Doublet7.60 – 7.80 1HOften overlaps with phenyl region.[1]
Ph (o,m,p) AromaticMultiplets7.30 – 7.60 5HPhenyl group at C3.
H-7 HeteroaromaticTriplet (

Hz)
7.00 – 7.20 1HMost shielded pyridine ring proton (beta to N).
9-Me AliphaticSinglet2.60 – 2.90 3HKey Regioisomer Marker. Deshielded by bridgehead N1.[1]
Mechanistic Analysis of Signals[1][9][10]
1. The H-6 "Anchor" Signal (δ ~9.0 ppm)

The proton at position 6 is consistently the most deshielded resonance in pyrido[1,2-a]pyrimidin-4-ones.[1] It resides alpha to the amide-like nitrogen (N5) and in the "bay region" of the carbonyl, experiencing significant anisotropic deshielding.[1]

  • Appearance: Distinct doublet (

    
     Hz).[1]
    
  • Validation: If this signal is a singlet, your compound is likely the 6-methyl isomer, not the 9-methyl isomer.[1]

2. The H-2 Singlet (δ ~8.6 ppm)

Because position 3 is substituted with a phenyl group, H-2 appears as a sharp singlet .[1]

  • Shift Logic: H-2 is flanked by the bridgehead nitrogen (N1) and the C3-Phenyl group.[1] It is highly deshielded.[1]

  • Peri-Effect: The 9-methyl group and H-2 are in a peri relationship (spatially adjacent).[1] This steric proximity often causes a slight downfield shift of H-2 compared to the non-methylated analog due to Van der Waals deshielding.[1]

3. The 9-Methyl Group (δ ~2.7 ppm)

A typical aryl-methyl group resonates at 2.3–2.4 ppm.[1] However, the 9-methyl group is attached to a carbon adjacent to the positively charged bridgehead nitrogen (N1).[1]

  • Result: The signal is shifted downfield to 2.6–2.9 ppm .[1]

  • Differentiation: If the methyl signal is at ~2.3 ppm, suspect the 7-methyl or 8-methyl isomer.[1]

Validation & Troubleshooting

Distinguishing Regioisomers (6-Me vs 9-Me)

Synthesis from 2-amino-3-methylpyridine theoretically yields the 9-methyl isomer, but rearrangements can occur.[1]

  • NOESY Experiment (Crucial):

    • Irradiate the Methyl singlet (~2.7 ppm) .[1]

    • 9-Methyl Isomer: You will see a strong NOE correlation to H-8 (aromatic) and potentially H-2 (singlet, via peri-interaction).[1]

    • 6-Methyl Isomer: You will see NOE correlation to H-7 only.[1] You will not see interaction with H-2.

COSY Fingerprint[1]
  • H-6 (d) will show a cross-peak with H-7 (t) .[1]

  • H-7 (t) will show cross-peaks with H-6 and H-8 .[1]

  • H-2 (s) will show no COSY correlations (isolated spin system).[1]

Common Impurities[1]
  • Residual Solvents: Ethanol (from recrystallization) at 1.05 (t) and 3.44 (q) ppm.[1]

  • Starting Material: 2-amino-3-methylpyridine (signals at 6.5–8.0 ppm, amino broad singlet).[1]

References

  • Core Scaffold Data: RSC Advances, 2023. "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones." (Provides shifts for 2-phenyl and 2-methyl analogs used to derive H-6 and H-2 values).

  • Numbering & Nomenclature: National Institute of Standards and Technology (NIST) WebBook. "4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-."[1] (Confirms numbering scheme of the ring system).

  • Synthesis Context: Journal of Medicinal Chemistry, 2007. "Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors." (Discusses SAR and substituent effects on NMR shifts).

  • General NMR Shifts: Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." (Reference for standard methyl and aromatic shifts).

Sources

Application

Formulation strategies for low-solubility pyrido[1,2-a]pyrimidin-4-ones

Application Note & Protocols: Formulation Strategies for Low-Solubility Pyrido[1,2-a]pyrimidin-4-ones For: Researchers, scientists, and drug development professionals Abstract The pyrido[1,2-a]pyrimidin-4-one scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Formulation Strategies for Low-Solubility Pyrido[1,2-a]pyrimidin-4-ones

For: Researchers, scientists, and drug development professionals

Abstract

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. However, the therapeutic potential of many derivatives is severely constrained by poor aqueous solubility, a common challenge that leads to low and erratic oral bioavailability. This guide provides a comprehensive overview of scientifically-grounded formulation strategies to overcome these solubility limitations. We delve into the mechanistic basis of three key technologies: Nanosuspensions , Amorphous Solid Dispersions (ASDs) , and Lipid-Based Formulations . This document provides not only the theoretical framework for selecting an appropriate strategy but also detailed, step-by-step laboratory protocols for their preparation and characterization, empowering researchers to advance these promising compounds through the development pipeline.

The Challenge: Low Solubility of Pyrido[1,2-a]pyrimidin-4-ones

Modern drug discovery techniques have led to an increase in drug candidates that are highly lipophilic and possess high crystal lattice energy, factors that contribute to poor aqueous solubility.[1][2] Pyrido[1,2-a]pyrimidin-4-ones often fall into this category, exhibiting a "brick-dust" nature where strong intermolecular forces in the crystal lattice make it difficult for individual molecules to dissolve.[3][4]

This poor solubility is a primary determinant of a drug's classification under the Biopharmaceutics Classification System (BCS).[5][6][7] Many pyrido[1,2-a]pyrimidin-4-ones are expected to be BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compounds.[7][8][9] For these drugs, the dissolution rate is the rate-limiting step for absorption, making formulation science paramount to achieving therapeutic efficacy.[1][8]

Initial Characterization: The Pre-Formulation Blueprint

Before selecting a formulation strategy, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is essential. This data provides the rational basis for technology selection.

ParameterTypical Value Range for Pyrido-pyrimidinonesSignificance
Aqueous Solubility < 10 µg/mLConfirms the need for solubility enhancement.
LogP 2 - 5Indicates lipophilicity; guides selection towards lipid-based systems for higher LogP values.[1]
Melting Point (Tm) > 150 °CHigh Tm suggests strong crystal lattice energy, making amorphization or particle size reduction beneficial.[3]
pKa 3 - 5 (Predicted)[10]Determines the pH-dependent solubility profile in the gastrointestinal (GI) tract.
Crystallinity High (Confirmed by XRD/DSC)Crystalline APIs are thermodynamically stable but poorly soluble; amorphous forms are more soluble but less stable.[2]

Strategic Formulation Approaches

The overarching goal of formulation is to increase the concentration of the dissolved drug in the GI tract to create a sufficient driving force for absorption across the intestinal membrane.[1] We will explore three field-proven strategies to achieve this.

G cluster_0 Formulation Development Workflow cluster_1 Strategy Selection API Pyrido[1,2-a]pyrimidin-4-one API Preform Pre-formulation Characterization (BCS, LogP, Tm) API->Preform Nano Nanosuspension (High Tm) Preform->Nano Informs Decision ASD Amorphous Solid Dispersion (High Tm, Thermally Stable) Preform->ASD Informs Decision Lipid Lipid-Based Formulation (High LogP) Preform->Lipid Informs Decision FormDev Formulation Development & Protocol Nano->FormDev ASD->FormDev Lipid->FormDev Charac Characterization (Particle Size, Dissolution, Stability) FormDev->Charac Charac->FormDev Iterative Optimization Final Optimized Dosage Form Charac->Final

Caption: Workflow for selecting and developing a formulation.

Strategy 1: Nanosuspensions

A nanosuspension is a colloidal dispersion of pure drug particles in an aqueous vehicle, with a particle size typically below 1 µm.[2][9] This approach is particularly suitable for drugs with high melting points where amorphization might be challenging.

Mechanism of Action: The increase in dissolution rate is explained by the Noyes-Whitney equation.[1][3][11] By drastically reducing the particle size, the surface area (S) of the drug available for dissolution is massively increased, leading to a faster dissolution rate and an increase in saturation solubility (Cs).[12]

G cluster_0 Nanosuspension Mechanism A Drug Crystal B Milling/ Homogenization A->B C Nanocrystals (<1µm) B->C E Stabilized Nanosuspension C->E Adsorption D Stabilizer (Polymer/Surfactant) D->E F Increased Surface Area -> Faster Dissolution E->F

Caption: Mechanism of solubility enhancement via nanosizing.

This "top-down" method involves the mechanical attrition of drug particles in a liquid medium.[13][14]

Materials:

  • Pyrido[1,2-a]pyrimidin-4-one API (micronized, if possible)

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl Cellulose (HPC) or Poloxamer 188 in deionized water)

  • Milling media (e.g., 0.5 mm Yttria-stabilized Zirconium Oxide beads)

  • Planetary ball mill or similar high-energy mill

Procedure:

  • Slurry Preparation: Prepare a 5% (w/v) slurry of the API in the stabilizer solution. For a 10 mL batch, this would be 500 mg of API in 10 mL of 1% HPC solution.

  • Milling Chamber Loading: Add the slurry to a milling chamber. Add an equal volume of milling media to the slurry (e.g., 10 mL of beads for 10 mL of slurry).

  • Milling Process: Mill the suspension at a high speed (e.g., 600 RPM) for 2-8 hours. The process should be conducted in intervals (e.g., 30 min milling, 15 min rest) to prevent excessive heat generation.[15]

  • Separation: After milling, separate the nanosuspension from the milling media by pouring the contents through a sieve or by careful decantation.

  • Post-Processing (Optional): The nanosuspension can be incorporated into liquid dosage forms or dried (e.g., spray drying or freeze drying) to create a solid intermediate for tablets or capsules.[13][14]

Self-Validation / Characterization:

  • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the Z-average particle size and Polydispersity Index (PDI). A target size is < 500 nm with a PDI < 0.3.

  • Zeta Potential: Measure to assess the stability of the colloid. A value of ±30 mV is generally desired for electrostatic stabilization.[16]

  • Dissolution Testing: Perform in-vitro dissolution studies (e.g., USP Apparatus II) in simulated gastric and intestinal fluids to demonstrate enhanced dissolution rate compared to the unformulated API.

Strategy 2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the API in a molecularly disordered (amorphous) state within a carrier matrix, typically a polymer.[3]

Mechanism of Action: The crystalline form of a drug is a low-energy, stable state. By converting it to a high-energy amorphous state, the energy barrier for dissolution is significantly reduced.[1] The polymer carrier serves two critical functions: it enhances the physical stability of the amorphous API by preventing recrystallization and can help maintain a state of supersaturation in vivo.

Spray drying is a solvent-evaporation technique ideal for thermally sensitive compounds and offers excellent control over particle properties.[17][18]

Materials:

  • Pyrido[1,2-a]pyrimidin-4-one API

  • Polymer carrier (e.g., HPMC-AS, PVP K30, Soluplus®)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture, capable of dissolving both API and polymer)[19]

  • Laboratory-scale spray dryer

Procedure:

  • Solution Preparation: Prepare a solution by dissolving the API and polymer in the selected solvent. A typical starting point is a 1:3 API-to-polymer ratio with a total solids concentration of 2-5% w/v.[17][20] Ensure a clear, homogenous solution is formed.

  • Spray Dryer Setup: Set the spray dryer parameters. These are highly instrument-dependent, but typical starting points are:

    • Inlet Temperature: 100-150 °C

    • Atomization Gas Flow: High (to ensure fine droplets)

    • Liquid Feed Rate: Low (e.g., 2-5 mL/min)

  • Spray Drying Process: Pump the feed solution through the nozzle, where it is atomized into fine droplets.[17] The hot drying gas (typically nitrogen) rapidly evaporates the solvent, leaving behind solid particles of the ASD.[20]

  • Product Collection: The dried ASD powder is separated from the gas stream, typically by a cyclone separator.[20]

  • Secondary Drying: The collected powder should be further dried under vacuum at a moderate temperature (e.g., 40 °C) for 12-24 hours to remove residual solvent to acceptable levels.[17]

Self-Validation / Characterization:

  • Amorphicity Confirmation: Use Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks. Differential Scanning Calorimetry (DSC) should show a single glass transition temperature (Tg) and no melting endotherm.

  • Dissolution & Supersaturation Studies: Perform dissolution tests. Monitor the concentration over time to observe the extent and duration of supersaturation, which is a key performance attribute of ASDs.

  • Physical Stability: Store the ASD under accelerated stability conditions (e.g., 40 °C/75% RH) and re-test for amorphicity (PXRD/DSC) at set time points to ensure it does not recrystallize.

Strategy 3: Lipid-Based Formulations

For highly lipophilic (high LogP) pyrido[1,2-a]pyrimidin-4-ones, lipid-based drug delivery systems (LBDDS) are an excellent choice.[1][21] These formulations present the drug to the GI tract in a pre-dissolved state, bypassing the dissolution step.

Mechanism of Action: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, these systems spontaneously form fine oil-in-water emulsions or microemulsions.[21][22] This dispersion provides a large surface area for drug absorption. Furthermore, lipid digestion products can form micelles that help maintain drug solubilization, and some excipients can inhibit efflux transporters like P-glycoprotein.[21][22] LBDDS can also promote lymphatic transport, bypassing first-pass metabolism in the liver.[23]

SMEDDS are isotropic mixtures that form microemulsions (droplet size < 100 nm) upon dilution.

Materials:

  • Pyrido[1,2-a]pyrimidin-4-one API

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

Procedure:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to identify the most suitable excipients.

  • Formulation Preparation: a. Weigh the selected oil, surfactant, and co-surfactant into a glass vial in a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-surfactant). b. Heat the mixture to 40-50 °C and stir gently with a magnetic stirrer until a clear, homogenous liquid is formed. c. Add the API to the excipient mixture and continue stirring until it is completely dissolved. The amount of API added should not exceed its measured solubility in the mixture (i.e., avoid creating a suspension).

  • Self-Emulsification Assessment: a. Add 1 mL of the SMEDDS formulation dropwise to 250 mL of deionized water in a beaker with gentle stirring. b. Observe the spontaneity of emulsification and the appearance of the resulting dispersion. A successful SMEDDS will form a clear or slightly bluish, transparent microemulsion rapidly and without phase separation.

Self-Validation / Characterization:

  • Droplet Size Analysis: Dilute the SMEDDS in water as described above and measure the droplet size and PDI using DLS. The target is a mean droplet size < 100 nm.

  • Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3500 RPM for 30 min) and freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.

  • In-Vitro Lipolysis: More advanced testing can involve digesting the formulation with lipase enzymes to simulate in-vivo processing and predict drug absorption behavior.

Conclusion and Strategy Selection

The selection of an optimal formulation strategy depends on the specific physicochemical properties of the pyrido[1,2-a]pyrimidin-4-one derivative.

StrategyBest Suited ForKey AdvantagesKey Challenges
Nanosuspension High melting point, "brick-dust" compounds.High drug loading possible; established manufacturing processes.Physical instability (particle growth); potential for contamination from milling media.
Amorphous Solid Dispersion Compounds that can be rendered amorphous and are thermally stable.Significant solubility enhancement; potential for supersaturation.Physical instability (recrystallization); potential for chemical degradation at high processing temperatures.[12]
Lipid-Based Formulation Highly lipophilic (high LogP) compounds.Bypasses dissolution; can enhance permeability and reduce food effects.[22]Lower drug loading; potential for GI side effects from high surfactant concentrations; chemical instability of API in excipients.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by pyrido[1,2-a]pyrimidin-4-ones, thereby unlocking their full therapeutic potential.

References

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: International Journal of Drug Formulation and Research URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY Source: Journal of Global Trends in Pharmaceutical Sciences URL: [Link]

  • Title: Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery Source: Bentham Science URL: [Link]

  • Title: Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review Source: PMC (PubMed Central) URL: [Link]

  • Title: Biopharmaceutics Classification System – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs Source: Drug Development & Delivery URL: [Link]

  • Title: Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes Source: Walsh Medical Media URL: [Link]

  • Title: Biopharmaceutics Classification System (BCS) - An Overview Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Biopharmaceutics Classification System Source: Wikipedia URL: [Link]

  • Title: An Overview of the Biopharmaceutics Classification System (BCS) Source: GSC Online Press URL: [Link]

  • Title: Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs Source: International Journal of Current Research URL: [Link]

  • Title: FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs Source: Drug Development & Delivery URL: [Link]

  • Title: Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions Source: Drug Development & Delivery URL: [Link]

  • Title: Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying Source: Crystal Pharmatech Co., Ltd. URL: [Link]

  • Title: Development and Scale Up Considerations for Nanosuspension Dosage Forms Source: Drug Development & Delivery URL: [Link]

  • Title: A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects Source: ResearchGate URL: [Link]

  • Title: Formulation Strategies of Nanosuspensions for Various Administration Routes Source: MDPI URL: [Link]

  • Title: Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation Source: Ludwig-Maximilians-Universität München URL: [Link]

  • Title: Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions Source: MDPI URL: [Link]

  • Title: WO2024056773A1 - Spray-dried amorphous solid dispersions and method for preparation Source: Google Patents URL
  • Title: Amorphous Solid Dispersions – Spray Drying and Freeze Granulation Source: PRECI Co., Ltd. URL: [Link]

  • Title: A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones Source: ChemRxiv URL: [Link]

Sources

Method

Application Note: Rapid and Efficient Synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one via Microwave-Assisted Catalysis

Introduction The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and marketed drugs, including antipsychotics like risperidone and the anti-allergic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and marketed drugs, including antipsychotics like risperidone and the anti-allergic agent ramastine.[1] The inherent therapeutic potential of this structural class drives continuous efforts to develop efficient and sustainable synthetic methodologies. Traditional thermal methods for the synthesis of these compounds often require prolonged reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering significant advantages over conventional heating methods.[4][5][6] By directly and efficiently heating the reaction mixture through dielectric loss, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields, improved product purity, and reduced energy consumption.[2][3][7] This application note provides a detailed protocol for the rapid and efficient one-pot synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one from 2-amino-4-methylpyridine and ethyl benzoylacetate, leveraging the benefits of microwave irradiation.

Reaction Principle and Mechanism

The synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one proceeds via a cyclocondensation reaction between 2-amino-4-methylpyridine and ethyl benzoylacetate. The reaction is typically catalyzed by an acid, which facilitates the key bond-forming steps.

The proposed mechanism involves several key steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-4-methylpyridine on the carbonyl carbon of the ester group of ethyl benzoylacetate.

  • Intramolecular Cyclization: This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the keto-carbonyl group.

  • Dehydration: The final step is a dehydration event, leading to the formation of the stable, aromatic pyrido[1,2-a]pyrimidin-4-one ring system.

Microwave irradiation significantly accelerates these steps by promoting rapid and uniform heating of the polar reactants and intermediates.[5][6] This localized heating enhances molecular rotation and collision frequency, surmounting the activation energy barriers more effectively than conventional heating methods.[2][3]

Experimental Protocol

Materials and Equipment
  • Reactants:

    • 2-Amino-4-methylpyridine (≥98% purity)

    • Ethyl benzoylacetate (≥98% purity)

  • Catalyst:

    • Polyphosphoric acid (PPA) or a suitable solid acid catalyst like Aluminium exchanged tungstophosphoric acid salts (AlxH3−xPW12O40).[8]

  • Solvent:

    • Solvent-free conditions are often preferred for microwave synthesis to align with green chemistry principles.[4][5] If a solvent is necessary for solubility or to control the reaction temperature, a high-boiling point, microwave-transparent solvent such as diphenyl ether or a polar, microwave-absorbent solvent like N,N-dimethylformamide (DMF) can be used.

  • Equipment:

    • Dedicated single-mode microwave reactor with temperature and pressure sensors.

    • Standard laboratory glassware.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

    • Column chromatography setup (silica gel, 230-400 mesh).

    • Rotary evaporator.

    • Melting point apparatus.

    • NMR, IR, and Mass Spectrometry instruments for product characterization.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (1.0 mmol, 108.14 mg) and ethyl benzoylacetate (1.1 mmol, 211.23 mg, 0.19 mL).

  • Catalyst Addition: Add a catalytic amount of polyphosphoric acid (approximately 0.1 g) or the solid acid catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the optimized conditions outlined in Table 1. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexanes mixture).

  • Work-up: After completion of the reaction (typically within minutes), allow the vial to cool to room temperature.

  • Isolation:

    • If a catalyst like PPA is used, quench the reaction mixture with ice-cold water and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is then filtered, washed with water, and dried.

    • For solid acid catalysts, the reaction mixture can be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and the catalyst removed by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and by determining its melting point.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (2-Amino-4-methylpyridine, Ethyl benzoylacetate) Catalyst 2. Add Catalyst (e.g., PPA) Reactants->Catalyst Microwave 3. Microwave Irradiation (Optimized Time & Temp) Catalyst->Microwave Workup 4. Quench & Neutralize Microwave->Workup Isolate 5. Isolate Crude Product (Filtration) Workup->Isolate Purify 6. Column Chromatography Isolate->Purify Characterize 7. Characterize Product (NMR, MS, IR, mp) Purify->Characterize

Caption: Workflow for the microwave-assisted synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Results and Discussion

The microwave-assisted protocol offers a significant improvement over conventional heating methods for the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The key advantages observed are a dramatic reduction in reaction time and an increase in product yield.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours (e.g., 4-8 h)Minutes (e.g., 5-15 min)
Temperature High (e.g., 140-180 °C)Controlled (e.g., 120-150 °C)
Yield Moderate to Good (e.g., 60-80%)Good to Excellent (e.g., >90%)[8]
Energy Consumption HighLow[2][4]
Byproduct Formation Potential for side reactionsMinimized[3][5]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis.

The use of a dedicated microwave reactor allows for precise control over reaction parameters such as temperature, pressure, and irradiation power, which is crucial for reproducibility and safety.[3] The rapid and uniform heating provided by microwaves minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction profile and simplifying the purification process.[5]

Safety Precautions

  • Microwave-assisted reactions should always be conducted in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Reactions should be performed in sealed vessels that are appropriate for the anticipated pressures and temperatures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

Conclusion

This application note details a rapid, efficient, and environmentally friendly protocol for the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one using microwave-assisted organic synthesis. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, higher yields, and improved product purity.[3][7] The protocol is well-suited for researchers in academia and the pharmaceutical industry who are focused on the development of novel heterocyclic compounds with potential therapeutic applications.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. Available at: [Link]

  • Lingaiah, B. V., & Yakaiah, T. (2019). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Kappe, C. O. (2004). Microwave Assisted Organic Synthesis. In Microwaves in Organic and Medicinal Chemistry (pp. 1-14). Wiley-VCH.
  • Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. (2010). MDPI. Available at: [Link]

  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity, 13(1), 39–45. Available at: [Link]

  • A New One-Step Route for the Synthesis of Fused Pyrido[1,2-a]pyrimidin-4-ones. (n.d.). Thieme Connect. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1326-1335. Available at: [Link]

  • Reddy, K. S., & Kumar, A. (2014). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 4(10), 4991-4997. Available at: [Link]

  • Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. (2025). ResearchGate. Available at: [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Available at: [Link]

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Al-Omran, F., El-Khair, A. A., & El-Gendy, Z. (2001). Further studies on the reaction of ethyl benzoylacetate with malononitrile: synthesis of some novel pyridine and pyridazine derivatives. Tetrahedron, 57(49), 9797-9801. Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). MDPI. Available at: [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.). Google Patents.
  • The reaction of ethyl benzoylacetate with Ortho-substituted anilines. (n.d.). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support center for the synthesis of pyridopyrimidinone derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 9...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridopyrimidinone derivatives. This guide is specifically designed for researchers, chemists, and drug development professionals working on the synthesis of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . Our goal is to provide you with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome common challenges and significantly improve your reaction yields. The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Therefore, achieving a robust and efficient synthesis is of paramount importance.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both the likely causes and actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low (<40%), or the reaction fails to proceed entirely. What are the primary factors I should investigate?

Answer: Low or no yield is the most common issue and typically points to fundamental problems with reactants or reaction conditions. The cyclocondensation reaction between 2-amino-3-methylpyridine and a β-ketoester (like ethyl benzoylacetate) is sensitive to several variables.

Causality & Recommended Actions:

  • Purity of Starting Materials: This is the most critical and often overlooked factor.

    • 2-Amino-3-methylpyridine: Can oxidize over time, turning from a white/off-white solid to a darker brown/yellow substance. Impurities can inhibit the initial nucleophilic attack. Solution: Use freshly purchased, high-purity starting material or purify by recrystallization or sublimation before use.

    • Ethyl Benzoylacetate (β-ketoester): Can undergo self-condensation or hydrolysis. Solution: Verify purity by ¹H NMR. If necessary, purify by vacuum distillation.

  • Reaction Conditions (Temperature & Solvent):

    • Insufficient Temperature: The final intramolecular cyclization and dehydration step requires significant energy input. If the temperature is too low, the reaction may stall at the intermediate enamine stage.

    • Inappropriate Solvent: The solvent must fully solubilize the reactants at the reaction temperature and have a sufficiently high boiling point to drive the reaction to completion. While various solvents can be used, some are more effective. Solution: Consider switching to a high-boiling, polar, and non-reactive solvent. Ethylene glycol has been shown to be an excellent, environmentally friendly solvent that facilitates this condensation, often without the need for a catalyst.[3] Solvent-free conditions, heating the neat reactants with a catalyst, can also be highly effective.[2]

  • Catalyst Activity: While some conditions work without a catalyst, an acid catalyst is often employed to accelerate the reaction.

    • Ineffective Catalyst: The chosen catalyst may be inactive or inappropriate for the substrate. Solution: If using a Brønsted acid (e.g., p-TsOH), ensure it is not hydrated. For more robust catalysis, consider a Lewis acid like Bismuth(III) chloride (BiCl₃), which has been demonstrated to give excellent yields under mild, solvent-free conditions.[2]

Below is a logical workflow for troubleshooting low-yield issues.

G start Low or No Yield Observed purity Step 1: Verify Purity of Reactants (NMR, TLC, Visual Inspection) start->purity conditions Step 2: Optimize Reaction Conditions (Solvent & Temperature) purity->conditions If pure sub_purity Action: Recrystallize/distill starting materials. purity->sub_purity catalyst Step 3: Evaluate Catalyst System conditions->catalyst If no improvement sub_conditions Action: Switch to high-boiling solvent (e.g., ethylene glycol) or try solvent-free conditions. Increase temp. conditions->sub_conditions purification Step 4: Review Work-up & Purification catalyst->purification If no improvement sub_catalyst Action: Use an effective Lewis acid (e.g., BiCl₃) or ensure Brønsted acid is anhydrous. catalyst->sub_catalyst success Yield Improved purification->success

Caption: A systematic troubleshooting workflow for low-yield synthesis.
Q2: My TLC shows a complex mixture of products, with one major spot that does not correspond to my desired product. What is happening?

Answer: A complex reaction mixture often indicates the formation of stable intermediates or side products. In this synthesis, the most common issue is the formation of the enamine intermediate which fails to cyclize, or the occurrence of competing side reactions.

Causality & Recommended Actions:

  • Incomplete Cyclization: The initial reaction between the amine and the β-ketoester forms an enamine intermediate. This intermediate must then undergo an intramolecular nucleophilic attack followed by dehydration to form the final pyridopyrimidinone ring. This cyclization step has a higher activation energy.[4]

    • Solution: Increase the reaction temperature or extend the reaction time. Monitoring the reaction by TLC is crucial; if the intermediate spot is consumed while the product spot grows, the reaction is proceeding correctly, albeit slowly.[5][6] Using a catalyst like p-TsOH or BiCl₃ will significantly promote this final ring-closing step.[2]

  • Knoevenagel Condensation: If your aldehyde starting material contains impurities, or if the β-dicarbonyl compound itself is not stable, a Knoevenagel-type condensation can occur, leading to undesired byproducts.[6]

    • Solution: Ensure high purity of reactants. The careful, slow addition of the β-ketoester to the reaction mixture can sometimes suppress self-condensation.[6]

Q3: My crude product is an intractable oil or is very difficult to purify by column chromatography. What are the best practices for isolation?

Answer: Purification challenges are common, especially if side products have similar polarities to the desired compound.

Causality & Recommended Actions:

  • Persistent Impurities: Minor side products can prevent the crystallization of your main product, resulting in an oil.

    • Solution 1 (Washing): Before attempting large-scale purification, wash the crude product with a solvent that selectively dissolves impurities. For example, trituration with cold diethyl ether or a hexane/ethyl acetate mixture can often remove less polar impurities, potentially inducing crystallization of the desired product.[6]

    • Solution 2 (Recrystallization): This is often the most effective method for obtaining high-purity crystalline solids. Experiment with various solvent systems. A good starting point for pyridopyrimidinones is ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • Solution 3 (Column Chromatography): If recrystallization fails, column chromatography is the next option. Use a shallow gradient of eluents (e.g., starting with 95:5 hexane:ethyl acetate and slowly increasing the polarity). Dry loading the crude product onto silica can often improve separation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of the 4H-pyrido[1,2-a]pyrimidin-4-one core?

Answer: The reaction is a classic cyclocondensation. It proceeds through three key stages:

  • Enamine Formation: The primary amino group of 2-amino-3-methylpyridine performs a nucleophilic attack on the ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to form a stable enamine intermediate.

  • Intramolecular Cyclization (Amidation): The nitrogen atom of the pyridine ring then acts as a nucleophile, attacking the ester carbonyl carbon of the intermediate. This is the key ring-forming step.

  • Aromatization/Tautomerization: The resulting bicyclic intermediate eliminates ethanol to form the final, stable 4H-pyrido[1,2-a]pyrimidin-4-one product. An acid catalyst facilitates this process by activating the carbonyl groups towards nucleophilic attack.[2]

The mechanism is illustrated below.

G Reactants 2-Amino-3-methylpyridine + Ethyl Benzoylacetate Enamine Enamine Intermediate Reactants->Enamine Condensation (-H₂O) Cyclized Bicyclic Intermediate Enamine->Cyclized Intramolecular Amidation Product 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one + Ethanol Cyclized->Product Elimination (-EtOH)

Caption: Simplified reaction mechanism for pyridopyrimidinone formation.
Q2: How can I strategically optimize reaction conditions for maximum yield beyond simple troubleshooting?

Answer: A systematic approach is superior to random trial-and-error. By methodically varying key parameters, you can identify the optimal conditions for your specific setup. Below is a table summarizing key variables and their reported effects, which can serve as a starting point for a more formal Design of Experiments (DoE).

ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Catalyst Nonep-TsOH (10 mol%)BiCl₃ (5 mol%)Lewis acids like BiCl₃ often give higher yields and require milder conditions than Brønsted acids or no catalyst.[2]
Solvent TolueneEthylene GlycolSolvent-FreeEthylene glycol is a green, high-boiling solvent promoting high yields.[3] Solvent-free methods are efficient and reduce waste.[2]
Temperature 100 °C120 °C140 °CHigher temperatures drive the reaction to completion but risk decomposition. The optimal temperature depends on the solvent and catalyst.
Reaction Time 2 hours8 hours24 hoursMonitor by TLC to determine when the starting material is consumed. Over-heating can degrade the product.[5]

Key Experimental Protocols

The following are detailed, field-proven protocols for the synthesis of the target compound.

Protocol 1: High-Yield Catalyst-Free Synthesis in Ethylene Glycol

This method is environmentally friendly and procedurally simple, leveraging the properties of ethylene glycol as a promoting solvent.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methylpyridine (1.0 eq), ethyl benzoylacetate (1.1 eq), and ethylene glycol (3-5 mL per mmol of aminopyridine).

  • Reaction: Heat the mixture to 140-150 °C with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add cold water to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual ethylene glycol.

  • Purification: Dry the crude solid and recrystallize from ethanol to afford pure 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one as a crystalline solid.

    • Expected Yield: >85%

Protocol 2: Efficient Bismuth(III) Chloride Catalyzed Solvent-Free Synthesis

This protocol is rapid, high-yielding, and utilizes an inexpensive and non-toxic Lewis acid catalyst.[2]

  • Setup: In a clean, dry round-bottom flask, thoroughly mix 2-amino-3-methylpyridine (1.0 eq) and ethyl benzoylacetate (1.05 eq).

  • Catalyst Addition: Add Bismuth(III) chloride (BiCl₃, 0.05 eq) to the mixture and stir to ensure even distribution.

  • Reaction: Heat the neat (solvent-free) mixture in an oil bath at 120 °C for the time indicated by TLC monitoring (typically 30-60 minutes).

  • Work-up: Cool the resulting solid mass to room temperature.

  • Isolation & Purification: Add ethanol to the flask and heat gently to dissolve the product. Filter the hot solution to remove any insoluble inorganic salts. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Expected Yield: >90%

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • El-Gaby, M. S. A., et al. (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Journal of the Brazilian Chemical Society.
  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry.
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences.
  • Verma, R., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Retrieved February 22, 2026, from [Link]

  • Anary-Abbasinejad, M., et al. (n.d.). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Benchchem. (n.d.). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.

Sources

Optimization

Technical Support Center: Synthesis of 9-Methyl Substituted Pyrido[2,3-d]pyrimidines

Welcome to the technical support center for the synthesis of 9-methyl substituted pyrido[2,3-d]pyrimidines. This powerful heterocyclic scaffold is a cornerstone in the development of numerous therapeutic agents, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-methyl substituted pyrido[2,3-d]pyrimidines. This powerful heterocyclic scaffold is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1] However, the introduction of a methyl group at the N-9 position, while often crucial for enhancing biological activity, introduces significant synthetic challenges, primarily due to steric hindrance. This guide provides in-depth troubleshooting advice and advanced strategies to overcome these obstacles, ensuring successful and efficient synthesis.

Understanding the Challenge: The "9-Methyl Problem"

The core of the difficulty in synthesizing 9-methyl substituted pyrido[2,3-d]pyrimidines lies in the steric bulk of the methyl group. This seemingly small substituent can profoundly influence the reactivity of the starting materials and intermediates. The methyl group can hinder the approach of reagents, impede necessary bond rotations for cyclization, and favor alternative, undesired reaction pathways. This often leads to low yields, incomplete reactions, and the formation of complex side products.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclization to form the pyrido[2,3-d]pyrimidine core failing or giving very low yields after introducing the 9-methyl precursor?

A1: The 9-methyl group likely imposes significant steric strain during the intramolecular cyclization step. This increased activation energy can stall the reaction. Consider modifying your reaction conditions to provide more energy, such as increasing the temperature or using microwave irradiation.[2] Additionally, the choice of catalyst is critical; a stronger acid or a Lewis acid catalyst might be necessary to facilitate the ring closure.[3]

Q2: I'm observing the formation of uncyclized intermediates. How can I drive the reaction to completion?

A2: The accumulation of uncyclized intermediates is a classic sign of insufficient activation for the final ring-closing step.[3][4] To address this, you can:

  • Increase Catalyst Loading or Strength: A higher concentration or a more potent Brønsted or Lewis acid can enhance the electrophilicity of the carbonyl group involved in the cyclization.[3]

  • Extend Reaction Time: Some sterically hindered cyclizations are simply slow and require prolonged reaction times to achieve a reasonable yield.[3]

  • Employ a More Reactive Substrate: If possible, consider using a more reactive equivalent of your starting materials to lower the activation energy of the cyclization.[3]

Q3: Are there alternative synthetic strategies that are less susceptible to steric hindrance from the 9-methyl group?

A3: Absolutely. If a traditional linear synthesis is proving problematic, consider a convergent approach where the fully substituted pyridine or pyrimidine ring is prepared first and then fused. Another powerful strategy is a "deconstruction-reconstruction" approach, which can allow for late-stage diversification of the pyrimidine core and may bypass the sterically challenging step.[5][6]

Troubleshooting Guide: A Systematic Approach

When encountering difficulties in your synthesis, a systematic approach to troubleshooting is essential. The following guide will help you identify and resolve common issues.

Low Yields and Impure Products
Symptom Potential Cause Suggested Solution
Low overall yield Steric hindrance impeding key bond formations.Increase reaction temperature, consider microwave-assisted synthesis, or explore alternative catalytic systems.[2]
Significant amount of starting material remaining Insufficient reaction time or temperature.Prolong the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of multiple side products Undesired side reactions outcompeting the main pathway.Optimize stoichiometry, consider a different solvent, or use a more selective catalyst.
Difficulty in purification Co-elution of the product with closely related impurities.Employ a different chromatographic technique (e.g., reverse-phase HPLC) or consider recrystallization from a suitable solvent system.
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions increase_energy Increase Reaction Energy (Higher Temp / Microwave) check_conditions->increase_energy Conditions Suboptimal change_catalyst Modify Catalytic System (Stronger Acid / Lewis Acid) check_conditions->change_catalyst Catalyst Ineffective alternative_route Consider Alternative Synthetic Route increase_energy->alternative_route No Improvement success Successful Synthesis increase_energy->success Improvement Seen change_catalyst->alternative_route No Improvement change_catalyst->success Improvement Seen alternative_route->success

Caption: A decision-making workflow for troubleshooting low yields.

Advanced Strategies and Protocols

For particularly challenging syntheses, more advanced techniques may be required.

Protocol 1: Microwave-Assisted Synthesis for Sterically Hindered Cyclization

Microwave irradiation can be highly effective in overcoming the activation energy barrier in sterically hindered reactions.[2]

Step-by-Step Methodology:

  • Combine the uncyclized precursor, a suitable high-boiling solvent (e.g., DMF or NMP), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature significantly higher than what is achievable under conventional reflux conditions (e.g., 150-200 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and purify the crude product by column chromatography.

Protocol 2: Utilizing Nano-Catalysts for Enhanced Reactivity

Nano-catalysts can offer a high surface area and unique electronic properties, leading to enhanced catalytic activity in challenging transformations.[7][8]

Step-by-Step Methodology:

  • Synthesize or procure a suitable nano-catalyst (e.g., supported metal nanoparticles).

  • In a round-bottom flask, suspend the nano-catalyst in a suitable solvent.

  • Add the starting materials for the pyrido-pyrimidine synthesis to the flask.

  • Stir the reaction mixture at the optimized temperature. The use of nano-catalysts may allow for milder reaction conditions.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the nano-catalyst can often be recovered by simple filtration for reuse.

  • Isolate and purify the product from the filtrate.

Visualizing a Catalytic Cycle

catalytic_cycle catalyst Catalyst substrate_A Substrate A intermediate Catalyst-Substrate Complex substrate_A->intermediate + Catalyst substrate_B Substrate B substrate_B->intermediate product Product intermediate->product Reaction regenerated_catalyst Catalyst (Regenerated) product->regenerated_catalyst - Product regenerated_catalyst->catalyst

Caption: A generalized catalytic cycle for pyrido-pyrimidine synthesis.

Concluding Remarks

The synthesis of 9-methyl substituted pyrido-pyrimidines presents a formidable challenge due to steric hindrance. However, by understanding the underlying principles, systematically troubleshooting experimental issues, and employing advanced synthetic strategies, researchers can successfully access these valuable compounds. This guide serves as a starting point for navigating the complexities of this important area of medicinal chemistry.

References
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. 3

  • Dong, J., et al. (2019). Synthesis of bioactive N-heterocycles by hydrogen-borrowing catalysis. Accounts of Chemical Research, 52(4), 1057-1073. 9

  • Queener, S. F., et al. (2014). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 19(12), 20636-20677.

  • Chen, Y., et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 22(10), 1665.

  • El-Mekabaty, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12071.

  • Organic Chemistry Portal. Synthesis of N-Heterocycles.

  • Boyd, S., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 16(5), 624-632.

  • ResearchGate. Fig. 2. The different methods for the synthesis of N-heterocycles.

  • RSC Publishing. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances.

  • Fadda, A. A., et al. (2015). An efficient route for the synthesis of a new class of pyrido[2,3-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 62(6), 517-524.

  • Al-Mekabaty, A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12051-12071.

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14.

  • Benchchem. Overcoming side reactions in pyrimidine synthesis. 4

  • CORE. Supported Metal Catalysts for the Synthesis of N-Heterocycles.

  • Boyd, S., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. ResearchGate.

  • Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12563-12577.

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 903-913.

  • Kuday, H., et al. (2015). Synthesis and In Vitro Inhibition Effect of New Pyrido[2,3-d]pyrimidine Derivatives on Erythrocyte Carbonic Anhydrase I and II. Molecules, 20(4), 6063-6073.

Sources

Troubleshooting

Troubleshooting cyclization failures in pyrido[1,2-a]pyrimidin-4-one formation

Topic: Troubleshooting Cyclization Failures Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: February 2026 Diagnostic Flowchart: Identifying the Failure Mode Before altering paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures

Audience: Medicinal Chemists & Process Development Scientists Status: Active | Updated: February 2026

Diagnostic Flowchart: Identifying the Failure Mode

Before altering parameters, identify where the cascade fails. Use this logic tree to diagnose the specific breakdown in your synthesis.

TroubleshootingFlow Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Outcome1 Mass = SM + Ketoester - H2O (Open Chain Intermediate) CheckLCMS->Outcome1 Peak [M+H]+ matches Enamine Outcome2 Mass = Product Isomer (Wrong Regioisomer) CheckLCMS->Outcome2 Peak [M+H]+ matches Product Outcome3 Black Tar / Polymerization CheckLCMS->Outcome3 No distinct peak Outcome4 Product Formed but Low Yield CheckLCMS->Outcome4 Correct Mass Decide1 Isolate & Cyclize (See Protocol B) Outcome1->Decide1 Decide2 Check C-Attack vs N-Attack (1,8-Naphthyridine?) Outcome2->Decide2 Decide3 Switch to Eaton's Reagent or Dowtherm A Outcome3->Decide3

Figure 1: Decision matrix for troubleshooting pyrido[1,2-a]pyrimidine synthesis failures based on LCMS data.

Technical Deep Dive & Troubleshooting (Q&A)
Q1: My reaction stalls at the intermediate (M+H = SM + Ketoester - 18). Why won't it cyclize?

The Diagnosis: You have formed the enamine (2-(2-acylvinylamino)pyridine) but failed to achieve ring closure. The Causality: The initial condensation between the exocyclic amine of 2-aminopyridine and the ketone of the


-keto ester is rapid and reversible. The second step—cyclization onto the ring nitrogen to displace the ethoxy group—requires higher activation energy and the removal of ethanol.
  • Common Culprit: Presence of water (hydrolysis of the intermediate) or insufficient temperature to drive off ethanol.

  • The Fix:

    • Azeotropic Removal: Switch to Toluene/PTSA with a Dean-Stark trap. This drives the enamine formation to completion.

    • The "Rescue" Protocol: Do not toss the reaction. Isolate the intermediate (often a solid) and subject it to thermal cyclization in Dowtherm A (250°C) or chemical cyclization using POCl3 [1].

Q2: I am getting the wrong regioisomer (2-one instead of 4-one) or a 1,8-naphthyridine.

The Diagnosis: This is a classic kinetic vs. thermodynamic control issue, complicated by the ambident nucleophilicity of 2-aminopyridine. The Mechanism:

  • Path A (Desired 4-one): Exocyclic N attacks Ketone

    
     Enamine 
    
    
    
    Ring N attacks Ester. (Favored in PPA/Acidic conditions).
  • Path B (2-one): Ring N attacks Ester

    
     Amide 
    
    
    
    Exocyclic N attacks Ketone. (Rare with
    
    
    -keto esters, common with alkynes).
  • Path C (1,8-Naphthyridine): C3 of pyridine attacks the carbonyl. This occurs under extreme thermal conditions or if the nitrogen is blocked. The Fix:

  • To ensure 4-one: Use Polyphosphoric Acid (PPA) .[1] The high acidity protonates the ring nitrogen, temporarily blocking it and forcing the initial attack by the exocyclic amine. PPA also acts as a solvent and dehydrating agent, driving the thermodynamic product [2].

Q3: The PPA method turns my reaction into a black tar. How do I prevent decomposition?

The Diagnosis: PPA is viscous and creates local hot spots. Overheating (>140°C) causes oxidative polymerization of the pyridine ring. The Fix:

  • Switch to Eaton’s Reagent: (7.7 wt% P2O5 in Methanesulphonic acid). It mimics PPA’s dehydrating power but is less viscous and allows for lower reaction temperatures (70–90°C), significantly reducing tar formation.

  • Workup Technique: Never quench PPA reactions directly into basic water at high heat. Pour the reaction mixture onto crushed ice slowly with vigorous stirring, then neutralize with solid sodium acetate or ammonium hydroxide.

Comparative Data: Reagent Selection
ParameterPolyphosphoric Acid (PPA)Eaton's ReagentDowtherm A (Thermal)
Primary Mechanism Acid-mediated DehydrationAcid-mediated DehydrationThermal Cyclization
Viscosity High (Difficult stirring)Low (Easy stirring)Low
Reaction Temp 100–140°C70–90°C200–250°C
Major Risk Charring/TarringCostSublimation/Flash point
Cleanliness Low (Requires extensive workup)HighMedium
Rec. Use Case Robust, simple substratesSensitive substrates"Rescue" of intermediates
Validated Protocols
Protocol A: The Robust PPA Method (Standard)

Best for: Simple 2-aminopyridines and stable


-keto esters.
  • Mix: In a round-bottom flask, combine 2-aminopyridine (1.0 equiv) and

    
    -keto ester (1.2 equiv).
    
  • Add Solvent: Add PPA (approx. 3–5 mL per gram of substrate).

  • Heat: Stir mechanically (overhead stirrer recommended due to viscosity) at 110°C for 3–4 hours. Monitor by TLC (Note: PPA is difficult to spot; take a small aliquot, quench in mini-vial with water/EtOAc, then spot organic layer).

  • Quench: Pour the hot (but not boiling) syrup onto crushed ice (approx. 10x reaction volume). Stir until the ice melts.

  • Neutralize: Slowly add solid

    
     or conc. 
    
    
    
    until pH ~7–8.
  • Isolate: The product usually precipitates as a solid. Filter and wash with cold water. Recrystallize from Ethanol/DMF if necessary.

Protocol B: The "Rescue" Method (Two-Step)

Best for: Stalled reactions or when regioselectivity is ambiguous.

  • Step 1 (Enamine Formation): Reflux 2-aminopyridine and

    
    -keto ester in Toluene  with 5 mol% p-TsOH  using a Dean-Stark trap for 12 hours.
    
  • Workup 1: Cool and concentrate. The intermediate enamine often crystallizes. If oil, pass through a short silica plug (elute with DCM).

  • Step 2 (Cyclization): Dissolve the intermediate in Diphenyl Ether or Dowtherm A (high boiling solvent).

  • Heat: Heat to 250°C for 30–60 minutes.

  • Workup 2: Cool to room temperature. Add Hexanes to precipitate the product. Filter and wash with Hexanes to remove the high-boiling solvent.

Mechanistic Pathway Visualization

Mechanism SM 2-Aminopyridine + Keto Ester Inter1 Intermediate A: Enamine (Kinetic) SM->Inter1 Exocyclic N Attack (Fast) Inter2 Intermediate B: Amide (Rare) SM->Inter2 Ring N Attack (Slow/Reversible) Prod Pyrido[1,2-a]pyrimidin-4-one (Thermodynamic) Inter1->Prod Cyclization via Ring N (-EtOH) Byprod 1,8-Naphthyridine (Byproduct) Inter1->Byprod C-Alkylation (High Temp/Acid) Inter2->Prod Rearrangement

Figure 2: Mechanistic pathways showing the dominant route to the 4-one product via the enamine intermediate.

References
  • Toche, R. B., et al. (2008).[2][3] "New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines." Hindawi. Available at: [Link]

  • Hermecz, I., & Meszaros, Z. (1988). "Chemistry of pyrido[1,2-a]pyrimidines." Advances in Heterocyclic Chemistry. (Contextual grounding on PPA mechanism).
  • Lala, K., et al. (2013). "Synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones." Journal of Chemical Sciences.

Sources

Optimization

Technical Support Center: Solubility Enhancement for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Prepared by the Senior Application Scientist Team This guide provides a comprehensive technical overview and practical troubleshooting strategies for enhancing the aqueous solubility of 9-methyl-3-phenyl-4H-pyrido[1,2-a]...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive technical overview and practical troubleshooting strategies for enhancing the aqueous solubility of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and related compounds for biological assays. As a member of the pyrido[1,2-a]pyrimidin-4-one class, this compound possesses a rigid, fused heterocyclic scaffold that is common in many biologically active molecules but often contributes to poor aqueous solubility, a significant hurdle for accurate and reproducible bioassay results.[1]

This document is structured to guide researchers from fundamental concepts to advanced formulation strategies, ensuring experimental integrity and maximizing the potential of this promising compound class.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Q1: What is 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and why is it poorly soluble?

A1: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to a class of nitrogen-containing fused heterocyclic compounds.[1] These structures are often investigated for various therapeutic applications, including their potential as enzyme inhibitors.[2] The molecule's poor aqueous solubility stems from its chemical structure: a large, rigid, and predominantly hydrophobic aromatic system. The crystalline nature of the solid compound requires significant energy to break the crystal lattice, and its hydrophobic character makes favorable interactions with water molecules energetically costly. Poorly soluble compounds are a major challenge in drug development, often leading to low bioavailability and difficult-to-interpret results in aqueous-based biological assays.[3][]

Q2: What is the first step I should take before attempting to solubilize the compound for my assay?

A2: The critical first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[5]

  • Action: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. Ensure the compound is fully dissolved. This stock can then be serially diluted into your aqueous assay buffer.

  • Causality: Creating a concentrated organic stock solution allows for minimal organic solvent carryover into the final assay medium when making working dilutions. This is crucial because high concentrations of organic solvents can be cytotoxic or interfere with assay components.[6]

Q3: I've added my DMSO stock to my aqueous buffer and see immediate precipitation. What's happening?

A3: This indicates that the compound has "crashed out" of solution. When the DMSO stock is diluted into the aqueous buffer, the solvent environment changes dramatically from organic to aqueous. The compound's solubility in the final, high-water-content medium is lower than the concentration you are trying to achieve. This is a classic challenge for hydrophobic compounds.[7] The subsequent sections of this guide will provide strategies to overcome this.

Q4: What is a "vehicle control" and why is it essential?

A4: A vehicle control is a sample in your assay that contains everything your experimental sample does, except for the test compound. This means it includes the final concentration of any solvents (like DMSO) or other excipients used for solubilization.

  • Causality: It is mandatory to run a vehicle control to ensure that the observed biological effect is due to your compound and not the solvent or other additives. Solvents like DMSO can have biological effects of their own, particularly at concentrations above 0.5% (v/v).[6][8] Without this control, your data is uninterpretable.

Section 2: Troubleshooting Guide: A Tiered Approach to Solubility Enhancement

For researchers encountering solubility issues, we recommend a tiered approach. Start with the simplest methods (Tier 1) and progress to more complex strategies (Tier 2 and 3) as needed. The choice of method depends on the experimental context, such as the cell type, assay sensitivity, and whether the experiment is in vitro or preparing for in vivo studies.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Precipitates in Assay Buffer tier1_check Is the compound ionizable? (Does it have acidic/basic groups?) start->tier1_check tier1_ph Tier 1: pH Adjustment Modify buffer pH to favor ionized form. tier1_check->tier1_ph Yes tier1_cosolvent Tier 1: Co-Solvent Optimization Test alternative or mixed co-solvents (e.g., Ethanol, PEG-400). tier1_check->tier1_cosolvent No / Unsure tier2_decision Solubility still insufficient? tier1_ph->tier2_decision tier1_cosolvent->tier2_decision tier2_cyclo Tier 2: Cyclodextrin Complexation Use HP-β-CD or SBE-β-CD to form inclusion complexes. tier2_decision->tier2_cyclo Yes end Achieved Desired Soluble Concentration tier2_decision->end No tier3_decision Need higher concentration or formulation for in vivo studies? tier2_cyclo->tier3_decision tier3_adv Tier 3: Advanced Formulations Consider Solid Dispersions or Nanosuspensions. tier3_decision->tier3_adv Yes tier3_decision->end No tier3_adv->end G cluster_0 Cyclodextrin Inclusion Complex Formation compound Hydrophobic Drug (e.g., Pyrido[1,2-a]pyrimidin-4-one) complex Soluble Drug-Cyclodextrin Complex compound->complex + cd Cyclodextrin (Hydrophobic Interior, Hydrophilic Exterior) cd->complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Recommended Cyclodextrins: For biological research, chemically modified CDs are preferred due to their higher solubility and lower toxicity compared to native CDs. The most common choices are:

    • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin): Widely used and has a good safety profile. [9] * SBE-β-CD (Sulfobutylether-β-cyclodextrin): Anionic cyclodextrin that can offer enhanced complexation with cationic (protonated) drugs. [10][11]

Tier 3: Advanced Formulation Strategies

For very challenging compounds or when preparing for in vivo studies, advanced formulation technologies are required. These methods typically require specialized equipment.

Q: My compound is still not soluble enough for my needs. What are the next steps?

A: At this stage, you should consider advanced formulation strategies that alter the physical state of the compound. Two powerful techniques are solid dispersions and nanosuspensions.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state. [12]The goal is to convert the drug from its poorly soluble crystalline form to a more soluble amorphous form. [3][13] * Mechanism: By molecularly dispersing the drug within a hydrophilic polymer (like PVP or HPMC), you prevent recrystallization and enhance dissolution rates. [3][14] * Preparation: Common methods include spray drying and hot-melt extrusion. [13][15]These convert the drug and polymer into an amorphous solid dispersion that can be dissolved in buffer for assays.

  • Nanosuspensions: This approach focuses on reducing the particle size of the drug to the nanometer scale (typically 200-600 nm). [16] * Mechanism: According to the Ostwald-Freundlich equation, reducing particle size increases the surface area-to-volume ratio, which in turn increases saturation solubility and dissolution velocity. [16] * Preparation: Nanosuspensions are typically produced using "top-down" methods like media milling or high-pressure homogenization, which break down larger drug crystals. [17][18]The resulting nanoparticles are stabilized with surfactants to prevent aggregation.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using HP-β-CD

This protocol describes a method to prepare a stock solution of your compound using HP-β-CD.

  • Materials:

    • 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired aqueous buffer

    • Vortex mixer and/or sonicator

  • Procedure:

    • Prepare a 20-40% (w/v) stock solution of HP-β-CD in your desired aqueous buffer. This may require gentle heating and stirring to fully dissolve. Let it cool to room temperature.

    • Weigh out the required amount of the compound to make a final concentration of, for example, 1 mM.

    • Add a small amount of the HP-β-CD solution to the dry compound powder to create a paste. This improves wetting.

    • Gradually add the rest of the HP-β-CD solution while continuously vortexing or sonicating.

    • Continue mixing for 1-2 hours at room temperature to ensure maximum complexation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • This filtered solution is now your aqueous stock, which can be diluted into the assay medium.

    • Control: Prepare a vehicle control using the same final concentration of HP-β-CD in the assay buffer.

Section 4: Data Interpretation & Best Practices
  • Always Confirm Solubility: Before running a full experiment, visually inspect your final working solution under a microscope to confirm the absence of precipitated crystals.

  • Beware of Solvent Effects: Keep the final concentration of any organic solvent as low as possible, ideally below 0.5% for DMSO in cell-based assays. [6]Always run a vehicle control.

  • Cyclodextrin Considerations: CDs can sometimes extract lipids from cell membranes or interact with assay components. A CD-containing vehicle control is essential to account for these potential off-target effects. [8]* Document Everything: Record the exact composition of your final formulation, including all solvents, excipients, and the final pH. This is critical for reproducibility.

References
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Controlled Release, 335, 359-380. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Gali, A. D., & Bednarczyk, P. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(7), 849. [Link]

  • Jain, A., & Mandal, S. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research, 16(11), 32-41. [Link]

  • Jacob, S., & Nair, A. B. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine, 2(2), 1-4. [Link]

  • Ahmad, Z., et al. (2023). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 10(7). [Link]

  • Catalent Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Catalent. [Link]

  • Ascendia Pharma. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. [Link]

  • Pawar, P., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences, 2, 1-15. [Link]

  • Ovid. (n.d.). Nanosuspension : Journal of Advanced Pharmaceutical Technology & Research. Ovid. [Link]

  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology, 2017 Supplement(2). [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-11. [Link]

  • Gali, A. D., et al. (2024). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. Molecules, 29(12), 2912. [Link]

  • Loftsson, T., & Järvinen, T. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery Science and Technology, 18(5), 323-328. [Link]

  • Catalent. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. Catalent. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Slideshare. [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-120. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ScienceDirect. (2026). pH adjustment: Significance and symbolism. ScienceDirect. [Link]

  • Abbkine. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Abbkine. [Link]

  • Henriksen, P. A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(3), 435-442. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Lidberg, V., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 127-137. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(3), 435–442. [Link]

  • Chen, H., et al. (2002). Combined effect of complexation and pH on solubilization. Pharmaceutical Research, 19(8), 1148-1153. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. Cheméo. [Link]

  • Biotage. (2023). Why is pH adjustment important for sample prep methods?. Biotage. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic & Medicinal Chemistry, 118, 117765. [Link]

  • MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Kumar, A., et al. (2016). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 13(4), 302-309. [Link]

  • Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • PubChem. (n.d.). 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]

  • Der Pharma Chemica. (n.d.). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica. [Link]

  • Abass, M. (n.d.). Substituted Pyridopyrimidinones. Part III. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one*. Sciforum. [Link]

Sources

Troubleshooting

Minimizing side reactions during 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis

Executive Summary & Reaction Logic The synthesis of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a specific regiochemical challenge. Unlike the 2-phenyl isomer (derived from ethyl benzoylacetate), the 3-phenyl analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a specific regiochemical challenge. Unlike the 2-phenyl isomer (derived from ethyl benzoylacetate), the 3-phenyl analog requires a "masked" dicarbonyl equivalent where the phenyl group is centrally located—typically ethyl 2-phenyl-3-ethoxyacrylate or a related 2-phenylmalonate derivative.

The primary failure mode in this synthesis is not usually decomposition, but incomplete cyclization (stalling at the intermediate enamine/amide) or regiochemical scrambling (attack by the exocyclic vs. endocyclic nitrogen).

This guide prioritizes the Aza-Michael/Cyclocondensation pathway, which offers the highest fidelity for the 3-phenyl target.

Critical Pathways & Side Reactions (Visualized)

The following diagram maps the kinetic competition between the desired cyclization and common side reactions.

ReactionPathways Start 2-Aminopyridine + Ethyl 2-phenyl-3-ethoxyacrylate Inter Intermediate A (Aza-Michael Adduct) Start->Inter Mild Heat (80°C) Solvent: EtOH/DMF Side2 Side Product 2: Amide Derivative (Wrong N-Attack) Start->Side2 Kinetic Control (Exocyclic N attack) Target TARGET: 3-phenyl-4H-pyrido[1,2-a] pyrimidin-4-one Inter->Target High Heat (>120°C) - EtOH (Elimination) Side1 Side Product 1: Open-Chain Enamine (Incomplete Closure) Inter->Side1 Temp too low (<100°C) Side3 Side Product 3: Hydrolysis Products Inter->Side3 Water present (Hydrolysis)

Caption: Figure 1. Kinetic competition in pyrido[1,2-a]pyrimidine synthesis. Yellow nodes indicate isolable intermediates; Red nodes indicate dead-end side products.

Troubleshooting & Optimization (Q&A)

Module A: Stoichiometry & Reagent Selection

Q: I am getting the 2-phenyl isomer instead of the 3-phenyl target. What is wrong? A: You are likely using the wrong electrophile.

  • The Error: Using ethyl benzoylacetate. This places the phenyl group at the

    
    -position relative to the ester, leading to the 2-phenyl product.
    
  • The Fix: Switch to ethyl 2-phenyl-3-ethoxyacrylate (or ethyl 2-formyl-2-phenylacetate generated in situ). The phenyl group must be at the

    
    -position of the ester to end up at position 3 of the pyrimidine ring.
    
  • Mechanism: The reaction proceeds via an initial attack of the ring nitrogen on the

    
    -carbon of the acrylate. If the phenyl is on the 
    
    
    
    -carbon, it ends up at C2. If it is on the
    
    
    -carbon, it ends up at C3.

Q: My LC-MS shows a mass corresponding to the product +46 Da (or +18 Da). What is this? A: This is the Open-Chain Intermediate (Side Product 1 in Fig 1).

  • Diagnosis: The reaction has performed the initial condensation (Michael addition or amidation) but failed to undergo the final ring closure to eliminate ethanol (or water).

  • Root Cause: Insufficient thermal energy. The ring closure of the intermediate enamine requires temperatures often exceeding 120°C.

  • Protocol Adjustment:

    • Evaporate the lower-boiling solvent (e.g., ethanol).

    • Redissolve the residue in a high-boiling solvent like Diphenyl ether or Dowtherm A .

    • Heat to 200–220°C for 30–60 minutes.

    • Alternative: Use Polyphosphoric Acid (PPA) at 120°C, which acts as both solvent and dehydrating agent [1].

Module B: Process Control (Temperature & Catalysis)

Q: The reaction mixture turned into a black tar. How do I prevent polymerization? A: This is typical of oxidative degradation or excessive Lewis acid activity.

  • Cause: If using PPA or strong Lewis acids (like ZnCl2) at high temperatures for too long, the electron-rich aminopyridine ring can polymerize or oxidize.

  • The Fix (Inert Atmosphere): Strictly run the reaction under Nitrogen or Argon.

  • The Fix (Solvent Switch): Switch to Microwave-Assisted Synthesis .

    • Protocol: 2-Aminopyridine (1 eq) + Acrylate (1.1 eq) in Ethanol.

    • Settings: 150°C, 150W, 10-20 minutes.

    • Why: Rapid heating bypasses the slow thermal decomposition pathways [2].

Q: Can I use a base catalyst to speed this up? A: Proceed with caution.

  • Risk: Strong bases (NaOEt) can cause the hydrolysis of the ester starting material (saponification) before it reacts with the amine.

  • Recommendation: Use neutral or acidic conditions. Glacial acetic acid or catalytic p-Toluenesulfonic acid (PTSA) in refluxing toluene (with a Dean-Stark trap) is superior to basic conditions for this specific cyclization.

Experimental Data Summary

Table 1: Solvent & Catalyst Effects on Yield (3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one)

Solvent SystemCatalystTemp (°C)TimeYieldPrimary Impurity
Ethanol None78 (Reflux)12 h<30%Open-chain intermediate (M+46)
PPA None1204 h75-85%Tarry polymers (if overheated)
Diphenyl Ether None2001 h80-90%Minimal; slight oxidation
Toluene PTSA110 (Reflux)6 h65-75%Hydrolyzed ester
Neat (Solvent-free) ZnCl21402 h70%Dimerized aminopyridine

Decision Tree for Low Yields

Use this logic flow to diagnose specific experimental failures.

Troubleshooting Start Problem: Low Yield (<50%) CheckLCMS Check LC-MS of Crude Start->CheckLCMS MassPlus46 Mass = Product + 46 (Ethanol adduct) CheckLCMS->MassPlus46 Intermediate Found MassCorrect Mass = Product (But low conversion) CheckLCMS->MassCorrect Clean but low MassMess Complex Mixture / Tars CheckLCMS->MassMess Degradation ActionHeat Action: Incomplete Cyclization. Increase Temp > 150°C or use PPA. MassPlus46->ActionHeat ActionTime Action: Reaction Stalled. Check Stoichiometry. Add 0.2 eq excess Electrophile. MassCorrect->ActionTime ActionProtect Action: Decomposition. Use Inert Gas (N2). Reduce Temp or Time. MassMess->ActionProtect

Caption: Figure 2. Diagnostic logic for yield optimization based on crude LC-MS data.

References

  • Bhawale, R. T., et al. (2023).[1] "4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization." ResearchGate.[1][2][3] Available at: [Link]

  • Liu, Y., et al. (2013). "Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction." ACS Combinatorial Science.[4] Available at: [Link]

  • Zhang, M., et al. (2013). "CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction." RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrido[1,2-a]pyrimidine Condensation

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of the condensation reaction: temperature. Pyrido[1,2-a]pyrimidines are a vital class of heterocyclic compounds, with many derivatives exhibiting a broad range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the pyrido[1,2-a]pyrimidine condensation, with a focus on how reaction temperature is often the root cause and the key to a solution.

Q1: My reaction yield is consistently low. Could temperature be the problem?

A: Absolutely. Low yield is one of the most common problems in synthesis, and temperature is a primary factor to investigate.[4] The issue can generally be traced to two temperature-related phenomena:

  • Incomplete Conversion (Temperature Too Low): The condensation reaction, like most reactions, has a specific activation energy. If the temperature is too low, the reaction may proceed very slowly or stall, leading to a significant amount of unreacted starting materials in your final mixture.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to diagnose this. If you see starting materials persisting even after an extended period, a moderate increase in temperature is warranted.

  • Product or Reactant Decomposition (Temperature Too High): Pyrido[1,2-a]pyrimidine scaffolds or the precursor materials can be thermally sensitive. Excessive heat can lead to decomposition, reducing the overall yield of the desired product. If TLC analysis shows the formation of numerous baseline spots or a "smear," decomposition may be occurring. In this case, the reaction should be repeated at a lower temperature.

Q2: I'm observing significant side product formation. How can I improve selectivity by adjusting the temperature?

A: This is a classic optimization problem where temperature plays a pivotal role in reaction selectivity.[6] Competing reaction pathways often have different activation energies.

  • Common Side Products: In syntheses involving intermediates similar to the Biginelli or Hantzsch reactions, common side products can include Knoevenagel condensation products or Hantzsch-type 1,4-dihydropyridines.[5][7][8] These side reactions can sometimes be favored at higher temperatures.

  • Improving Selectivity: Running the reaction at a lower temperature can often favor the desired reaction pathway, even if it means a longer reaction time.[5] This is because the lower thermal energy may be insufficient to overcome the activation barrier of the undesired side reaction. A systematic temperature screening is the most effective way to identify the optimal balance between reaction rate and selectivity.

Q3: My reaction isn't going to completion, but increasing the temperature leads to decomposition. What are my options?

A: This scenario indicates a narrow therapeutic window for your reaction's temperature. Here are several strategies to consider:

  • Prolong the Reaction Time: At a moderate, non-decomposing temperature, simply extending the reaction time may be sufficient to drive it to completion. Again, diligent monitoring by TLC is essential.[5]

  • Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. Switching to a higher-boiling solvent (e.g., from ethanol to toluene or dioxane) allows you to access higher temperatures in a more controlled manner.[1][9] Conversely, a lower-boiling solvent can be used to maintain a lower temperature.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[10][11] This can sometimes allow reactions to proceed to completion before significant decomposition occurs.

  • Catalyst Optimization: The issue may not solely be temperature but its interplay with the catalyst. If using an acid catalyst, for example, its activity increases with temperature. Switching to a milder Lewis acid or a solid acid catalyst might provide better control and reduce side reactions at elevated temperatures.[4]

Q4: What is a good starting point for temperature optimization in a novel pyrido[1,2-a]pyrimidine condensation?

A: A prudent approach is to start with moderate conditions and expand from there.

  • Initial Reaction: If the literature provides a similar transformation, use those conditions as your starting point. If not, a good initial experiment is to run the reaction at a moderately elevated temperature, such as 80 °C, in a suitable solvent like ethanol or acetonitrile.[4][12]

  • Systematic Screening: From this baseline, you can set up a small array of parallel reactions. For example, test 60 °C, 80 °C, and 100 °C. This will provide a clear vector for optimization. If the 60 °C reaction is clean but slow, and the 100 °C reaction is fast but produces impurities, the optimal temperature likely lies somewhere in between.

Data Interpretation: Temperature Effects

The following table summarizes the general effects of reaction temperature on the pyrido[1,2-a]pyrimidine condensation. Use this as a guide for your troubleshooting and optimization efforts.

Temperature RangeEffect on Reaction RatePotential Effect on YieldPotential Effect on Purity/SelectivityRecommended Action
Low (e.g., RT - 50°C) Very Slow / StalledLow (Incomplete Conversion)High (Often fewer side products)Increase temperature moderately; Monitor for conversion.
Moderate (e.g., 60-90°C) Moderate to FastPotentially OptimalGood to ModerateIdeal starting range for optimization.
High (e.g., >100°C / Reflux) Very FastDecreased (Decomposition)Low (Increased side products)Reduce temperature; Consider a higher-boiling solvent for control.

Experimental Protocol: Temperature Optimization Study

This protocol provides a step-by-step methodology for systematically optimizing the reaction temperature for the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound.

Objective: To identify the optimal reaction temperature that maximizes the yield of the desired pyrido[1,2-a]pyrimidine while minimizing side product formation.

Materials:

  • 2-aminopyridine derivative (1.0 eq)

  • β-dicarbonyl compound (1.1 eq)

  • Catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Anhydrous Solvent (e.g., Ethanol)

  • Reaction vials or round-bottom flasks

  • Heating block or oil baths capable of maintaining stable temperatures

  • TLC plates and appropriate eluent system

Procedure:

  • Reaction Setup:

    • Prepare three identical reaction vessels (Vial A, Vial B, Vial C).

    • To each vial, add the 2-aminopyridine derivative, the β-dicarbonyl compound, the catalyst, and the anhydrous solvent. Ensure all reactants are fully dissolved.

  • Temperature Screening:

    • Place each vial in a pre-heated block or oil bath at a different temperature.

      • Vial A: 60 °C

      • Vial B: 80 °C

      • Vial C: 100 °C

    • Start a timer for all three reactions simultaneously.

  • Reaction Monitoring:

    • After 1 hour, and every subsequent hour, take a small aliquot from each reaction mixture.

    • Spot the aliquots on a TLC plate, alongside spots of your starting materials.

    • Develop the TLC plate and visualize the spots. Note the consumption of starting materials and the formation of the product spot and any new side product spots.[5]

  • Analysis and Workup:

    • Continue the reactions until the starting material is consumed in one of the vials, or until a significant amount of side product begins to appear at the higher temperatures.

    • Once the reactions are stopped (by cooling to room temperature), perform a standard workup procedure. This may involve quenching the reaction, extracting the product, and evaporating the solvent.[9]

    • Determine the crude yield for each reaction. Analyze the purity of each crude product by TLC, ¹H NMR, or LC-MS to identify the conditions that gave the best combination of yield and purity.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrido[1,2-a]pyrimidine synthesis, with a focus on temperature optimization.

G start Problem Identified: Low Yield / Impure Product check_tlc Analyze Reaction by TLC start->check_tlc sm_present Starting Material Remains? check_tlc->sm_present side_products Significant Side Products? sm_present->side_products  No increase_temp Action: Increase Temperature (e.g., +20°C) or Time sm_present->increase_temp  Yes decrease_temp Action: Decrease Temperature (e.g., -20°C) side_products->decrease_temp  Yes optimize Conduct Systematic Temperature Screen (e.g., 60, 80, 100°C) side_products->optimize  No/Unclear reassess Re-evaluate: - Catalyst Choice - Solvent - Reactant Purity increase_temp->reassess If decomposition occurs solution Optimized Conditions Achieved increase_temp->solution decrease_temp->reassess If reaction stalls decrease_temp->solution optimize->solution reassess->optimize

Caption: Troubleshooting workflow for temperature optimization.

References

  • BenchChem. (2025). The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide to Their Discovery and Synthesis.
  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar.
  • Kalwadia, B., et al. SYNTHESIS OF CONDENSED PYRIDO [1, 2-a] PYRIMIDINE AND PYRIMIDO [4, 5-d] PYRIMIDINE DERIVATIVES FROM CYANOKETENE DITHIOACETAL. TSI Journals.
  • Toche, R. B., et al. (2021). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • BenchChem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis.
  • Alanine, T., et al. (2015). Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related derivatives from aminoazines and alkynoate esters. ResearchGate.
  • Toche, R. B., et al. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate.
  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.
  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (n.d.). Scientific Research Publishing.
  • BenchChem. (2025). Avoiding side product formation in pyrimidine synthesis.

Sources

Troubleshooting

Stability issues of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in aqueous solution

Technical Support Center: 9-Methyl-3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions Welcome to the technical support center for 9-methyl-3-phenyl-4H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Methyl-3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions

Welcome to the technical support center for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, I've designed this guide to provide you with in-depth insights and practical solutions for the stability challenges commonly encountered when working with this compound in aqueous environments. The pyrido[1,2-a]pyrimidin-4-one core is a valuable scaffold in medicinal chemistry, appearing in compounds with diverse biological activities, from anticancer to antioxidant properties[1][2]. However, like many heterocyclic systems, its stability in aqueous solution is not absolute and is highly dependent on experimental conditions. This guide will walk you through the science behind these stability issues and provide robust, validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues researchers face. The answers are designed to provide not only a solution but also a clear understanding of the underlying chemical principles.

Q1: I've noticed a decrease in the concentration of my compound in an aqueous stock solution over a short period. What are the most likely causes of this degradation?

A1: Degradation of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one in aqueous media is typically driven by three primary factors: pH, light, and temperature. The most common degradation pathway is hydrolysis.

The pyrimidinone ring system is susceptible to hydrolytic cleavage, particularly at the N3-C4 bond[3][4]. This reaction can be catalyzed by both acidic and basic conditions. In this process, a water molecule attacks the carbonyl carbon (C4), leading to ring-opening. While the specific degradation products for this exact molecule are not extensively documented in the public literature, the general mechanism for pyrimidine degradation suggests that the initial water adduct may be unstable, potentially leading to further reactions[3][5].

  • pH-Dependent Hydrolysis: The rate of hydrolysis is often significantly influenced by the pH of the solution. Both strongly acidic and strongly alkaline conditions can accelerate the degradation of similar heterocyclic structures[6].

  • Photodegradation: Aromatic and heterocyclic compounds frequently absorb UV and visible light, which can lead to photochemical reactions. This can include photoisomerization, photocyclization, or photooxidation, resulting in a loss of the parent compound[7][8].

  • Thermal Degradation: While often less of a concern at standard refrigerated or room temperatures over short periods, elevated temperatures can increase the rate of hydrolysis and other degradation reactions.

To ensure the reliability of your results, it is critical to control these three factors when preparing, storing, and using your solutions.

Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound to maximize stability?

A2: The optimal pH is the one at which the rate of degradation is at its minimum. For many pharmaceutical compounds, the greatest stability is found in a slightly acidic to neutral pH range (typically pH 4–6), where both acid- and base-catalyzed hydrolysis are minimized[6]. However, the exact optimal pH for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one must be determined empirically.

The rationale for this pH-dependence lies in the specific acid-base catalysis of the hydrolysis reaction. In acidic solutions, protonation of the molecule can make it more susceptible to nucleophilic attack by water. Conversely, in basic solutions, the generation of hydroxide ions, a stronger nucleophile than water, can directly attack the carbonyl group, accelerating degradation[6].

We strongly recommend performing a pH-rate profile study to identify the ideal pH range for your specific experimental conditions. This is a cornerstone of preformulation studies in drug development and ensures the validity of your biological data.

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile

This protocol allows you to determine the pH at which the compound is most stable.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12) using standard buffer systems (e.g., citrate, phosphate, borate). Ensure the ionic strength is constant across all buffers.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a non-aqueous, water-miscible solvent where it is stable (e.g., DMSO or ethanol).

  • Incubation: Spike a small volume of the stock solution into each buffer to achieve a final concentration suitable for your analytical method (e.g., 10-20 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 50°C to accelerate degradation). At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze each sample using a validated stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the apparent first-order rate constant (k). Finally, plot log(k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability (the lowest point on the curve).

Q3: I'm observing precipitation in my buffered solution after it sits for a while. Is this related to stability?

A3: Yes, this is very likely related to either the compound's intrinsic solubility or the formation of less-soluble degradation products.

  • pH-Dependent Solubility: The pyrido[1,2-a]pyrimidin-4-one scaffold contains basic nitrogen atoms that can be protonated at acidic pH. The charge state of the molecule dramatically influences its aqueous solubility. If you are working near the compound's pKa, small shifts in pH could cause it to convert to a less soluble, non-ionized form, leading to precipitation.

  • Degradant Insolubility: It is also possible that the products of hydrolysis or photodegradation are less soluble in your aqueous medium than the parent compound. In this case, the precipitation is a direct indicator of compound instability.

To troubleshoot this, first, filter the precipitate and analyze both the solid and the supernatant by HPLC. If the supernatant shows a lower concentration of the parent compound and the solid contains either the parent or new peaks, this points to a solubility or stability issue. Re-evaluating the buffer pH and the compound concentration is a necessary step.

Q4: How can I set up a reliable analytical method to monitor the stability of my compound?

A4: The gold standard for stability testing is a stability-indicating High-Performance Liquid Chromatography (HPLC) method . The key feature of such a method is its ability to resolve the parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is a true measure of degradation, not co-elution.

A reverse-phase HPLC method with UV detection is typically suitable for aromatic compounds like this one. A related compound, 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, has been successfully quantified using reversed-phase chromatography, providing a good starting point for method development[9].

Below is a workflow and a detailed protocol for developing a stability-indicating HPLC method.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation A 1. Select Column & Mobile Phase (e.g., C18, ACN/H2O) B 2. Generate Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) A->B Initial Conditions C 3. Inject Degraded Samples B->C Stress Testing D 4. Optimize Separation (Gradient, pH, Temperature) C->D Analyze Chromatograms E 5. Check Peak Purity (Diode Array Detector) D->E Ensure Resolution F 6. Validate Method (Linearity, Accuracy, Precision) E->F Confirm Specificity G G F->G Final Method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method
  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD) and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Start with a simple gradient.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Forced Degradation (Stress Testing): This is the most critical step. You must intentionally degrade the compound to ensure your method can separate the degradants.

    • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 4-8 hours.

    • Base Hydrolysis: Incubate in 0.1 M NaOH at 60°C for 4-8 hours.

    • Oxidation: Incubate in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 24 hours, then dissolve.

    • Photolytic: Expose a solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²)[10].

  • Analysis and Optimization: Inject the parent compound and each stressed sample.

    • Examine the chromatograms. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase pH, or organic solvent (e.g., switch to methanol) to improve resolution.

  • Peak Purity Analysis: If you have a DAD, perform peak purity analysis on the parent peak in each chromatogram. This confirms that the peak is spectrally pure and not co-eluting with a degradant. A "pure" peak is a strong indicator of a specific, stability-indicating method.

Q5: Should I be concerned about light exposure during my experiments?

A5: Absolutely. Compounds with conjugated aromatic systems, such as the pyrido[1,2-a]pyrimidin-4-one core, are often photosensitive[7][11]. Exposure to ambient laboratory light or, more intensely, UV light can provide the energy needed to induce chemical reactions, leading to a loss of your compound and the formation of potentially interfering photoproducts.

Best Practices for Handling Photosensitive Compounds:

  • Storage: Always store both solid material and solutions in amber vials or containers wrapped in aluminum foil.

  • Preparation: Prepare solutions under subdued light conditions whenever possible. Avoid placing solutions on a benchtop in direct sunlight.

  • Instrumentation: Use autosamplers with covered trays to protect samples waiting for injection.

If photostability is a major concern for your application, a formal forced degradation study as described in ICH Q1B guidelines is recommended to quantify the compound's lability[10].

Summary of Stability Best Practices

To help you navigate these challenges, here is a summary table of best practices.

ParameterRecommended ActionRationale
Solvent Choice For primary stock solutions, use a high-purity, anhydrous aprotic solvent like DMSO or DMF. Store at -20°C or -80°C.Minimizes exposure to water, the primary reactant in hydrolysis. Low temperatures slow down all chemical reactions.
Aqueous Buffers Prepare fresh aqueous solutions daily from the primary stock. Use a buffer system determined to be optimal from a pH-rate profile (likely pH 4-6).Avoids long-term storage in aqueous media where hydrolysis is more likely. An optimal pH minimizes the degradation rate.
Temperature Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. Keep aqueous solutions on ice during experiments.Freeze-thaw cycles can cause the compound to precipitate out of solution. Low temperatures slow degradation during bench work.
Light Exposure Use amber glass vials or foil-wrapped containers for all solutions. Minimize exposure to direct light during handling.Prevents photodegradation, a common pathway for complex heterocyclic molecules[7][8].
Purity Checks Periodically re-analyze the concentration and purity of your stock solution using a validated stability-indicating HPLC method.Verifies the integrity of your compound over time, ensuring that your experimental results are based on an accurate concentration.

Troubleshooting Decision Tree

If you encounter an issue, this decision tree can guide your troubleshooting process.

Troubleshooting_Tree A Problem Observed: Inconsistent results or visible changes in solution B Is there a precipitate? A->B C Yes B->C  Yes D No B->D  No E Analyze supernatant & solid by HPLC. Is parent compound in solid? C->E H Run stability-indicating HPLC. Is parent peak area decreased? D->H F Yes: Solubility Issue. Re-evaluate buffer pH & concentration. E->F  Yes G No: Degradation Issue. Degradant may be insoluble. Proceed to stability check. E->G  No G->H I Yes: Degradation Confirmed H->I  Yes J No: Check other experimental parameters (e.g., reagents, cell lines). H->J  No K Investigate Cause I->K L Check pH of solution K->L M Review light exposure history K->M N Review storage temperature K->N O Solution: Adjust pH, protect from light, prepare fresh solutions. L->O M->O N->O

Caption: A decision tree for troubleshooting stability issues.

References

  • Wang, Y. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters. [Link]

  • Iyer, L. R., et al. (1987). Liquid chromatographic determination of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in human plasma with fluorescence detection. Journal of Pharmaceutical Sciences. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. [Link]

  • Crick, W. A., et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases. [Link]

  • Wang, Y. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Organic Letters. [Link]

  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]

  • Fallacara, A. L., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. [Link]

  • Zhu, G., et al. (2013). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry. [Link]

  • Ahmad, I., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology. [Link]

  • Manna, F., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. [Link]

  • Desiraju, G. R., et al. (1995). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical Research. [Link]

  • Bhawale, R. T., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Ahmad, I., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The methodologies described are grounded in established chromatographic and crystallization principles, tailored to address the specific challenges posed by this class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: Impurities typically arise from the synthesis precursors and side reactions. Common contaminants include unreacted 2-amino-4-methylpyridine, derivatives of ethyl benzoylacetate (or similar phenyl-containing β-ketoesters), and potentially polymeric byproducts. The specific profile depends on the synthetic route employed.[4] A preliminary Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is crucial for identifying the number and polarity of these impurities.

Q2: My TLC plate shows significant streaking. What causes this and how can I fix it?

A2: Streaking is a frequent issue when purifying nitrogen-containing heterocycles on standard silica gel.[5] The basic nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one core can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, add a basic modifier to your mobile phase. A common and effective solution is to add 0.5-1% triethylamine (TEA) or ammonia solution to the eluent.[5] This neutralizes the acidic sites on the silica, allowing for symmetrical peak elution.

Q3: What are the best general approaches for purifying this compound?

A3: The two most effective methods for this class of compounds are recrystallization and column chromatography.

  • Crystallization is ideal if your crude product is relatively pure (>85-90%) and solid. It is excellent for removing minor impurities and can be scaled up easily.[5]

  • Flash Column Chromatography is the most versatile technique, capable of separating the target compound from impurities with very different or similar polarities.[5][6][7] It is the method of choice for complex mixtures or when high purity is required from a crude initial product.

Q4: My purified compound is a persistent oil and won't crystallize. What are my options?

A4: Oiling out during crystallization is often caused by residual solvents or impurities that depress the melting point. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, the most robust solution is to re-purify via flash column chromatography to remove the problematic impurities. After chromatography and solvent removal, attempt recrystallization again from a newly screened set of solvents.

Purification Workflow Overview

The following diagram outlines the general workflow for purifying crude 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps Start Crude Product TLC TLC/LC-MS Analysis Start->TLC Decision Purity >90% & Solid? TLC->Decision Recrystal Recrystallization Decision->Recrystal Yes Column Column Chromatography Decision->Column No Analysis Purity & Identity Check (NMR, LC-MS) Recrystal->Analysis Column->Analysis PureProduct Pure Product Analysis->PureProduct

Caption: General purification workflow.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent is too high (all compounds run at the top of the TLC plate) or too low (compounds don't move from the baseline).[5] 2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.[5] 3. Streaking/Tailing: Strong interaction between the basic compound and acidic silica gel.1. Optimize Eluent: Use TLC to find a solvent system that gives the target compound an Rf value of 0.25-0.35 . A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). 2. Reduce Sample Load: The sample load should typically be 1-5% of the mass of the silica gel (e.g., for a 40 g silica column, load 400 mg to 2 g of crude material).[5] 3. Add a Basic Modifier: As mentioned in the FAQ, add 0.5-1% triethylamine (TEA) to your eluent to improve peak shape.
Compound is Not Eluting From the Column 1. Compound is Too Polar: The chosen mobile phase is not strong enough to displace the compound from the silica. 2. Irreversible Adsorption: The compound may be decomposing or binding irreversibly to the acidic silica.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). For very polar compounds, a system like dichloromethane/methanol may be required.[5] 2. Change Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, or switch to reversed-phase (C18) chromatography.[5]
Difficulty Achieving Crystallization 1. Incorrect Solvent Choice: The compound may be too soluble or completely insoluble in the chosen solvent. 2. Oily Impurities Present: Impurities can act as "eutectics," preventing the formation of a crystal lattice. 3. Solution is Supersaturated: The solution is stable beyond its saturation point and requires energy to initiate nucleation.1. Systematic Solvent Screening: Test solubility in a range of solvents (see Protocol 1). An ideal solvent dissolves the compound when hot but not when cold. Consider a two-solvent system (a "solvent" and an "anti-solvent"). 2. Re-purify: If oily impurities are suspected, purify the material by column chromatography first. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a "seed" crystal from a previous successful batch.
Low Recovery After Purification 1. Material Loss on Column: The compound may be partially retained on the stationary phase. 2. Premature Fraction Collection: The collection of fractions may have been stopped too early. 3. Loss During Recrystallization: The compound has some solubility in the cold mother liquor.1. Flush the Column: After collecting the main product, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any additional material elutes. 2. Monitor Elution with TLC: Continue collecting fractions until TLC analysis confirms that no more product is eluting from the column. 3. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound during recrystallization. Cool the solution slowly and then in an ice bath to maximize crystal precipitation.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization Solvent Screening

This protocol allows for the efficient determination of a suitable solvent or solvent system for recrystallization.

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water). Add just enough solvent to create a slurry (approx. 0.5 mL).

  • Solubility Check (Cold): Observe the solubility. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be a good "solvent" in a two-solvent pair.

  • Solubility Check (Hot): Gently heat the tubes that did not fully dissolve. If the compound dissolves completely upon heating, it is a promising candidate.

  • Crystallization Check: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation:

    • Ideal Single Solvent: The compound dissolves when hot and forms a significant amount of crystals upon cooling.

    • Two-Solvent System: If no single solvent is ideal, try a pair. Dissolve the crude material in a small amount of a hot solvent in which it is highly soluble (the "solvent"). Then, add a solvent in which it is poorly soluble (the "anti-solvent") dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purifying your compound on a silica gel column.

  • Eluent Selection: Using TLC, determine the optimal mobile phase (eluent). Test various ratios of a non-polar solvent (e.g., heptane) and a polar solvent (e.g., ethyl acetate). Remember to add 0.5-1% triethylamine (TEA) to the eluent mixture. The target Rf for the product should be ~0.3.

  • Column Packing:

    • Select an appropriately sized column for your sample amount.

    • Prepare a slurry of silica gel in your chosen eluent (the initial, less polar mixture if running a gradient).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin passing the eluent through the column under positive pressure.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in your eluent system and visualize the spots (e.g., under a UV lamp).

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Isolation A Select Eluent (Rf ≈ 0.3) B Pack Silica Column A->B C Dry Load Sample onto Silica B->C D Run Column (Elute with Solvent) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Compound H->I

Caption: Workflow for Flash Column Chromatography.

References

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Lowe, C. R., et al. (2014). N-Heterocyclic-based adsorbents for antibody purification-effect of ligand structure. Journal of Molecular Recognition, 27(8), 457-467.
  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
  • Journal of the Mexican Chemical Society. (2019, June 24). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • ResearchGate. (2023, March 26). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
  • PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
  • ResearchGate. (2025, August 6). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. Request PDF.
  • PubMed. (2015, March 2). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors.
  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Pyrido[1,2-a]pyrimidin-4-one Synthesis

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the efficient and successful production of this important heterocyclic scaffold. Pyrido[1,2-a]pyrimidin-4-ones are of significant interest due to their diverse biological activities, including their potential as antimalarial agents, anti-inflammatory compounds, and SHP2 inhibitors.[1][2][3]

This resource is structured to address common challenges encountered in the laboratory, with a focus on rational catalyst selection and reaction optimization.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common catalytic systems for synthesizing pyrido[1,2-a]pyrimidin-4-ones?

The synthesis of pyrido[1,2-a]pyrimidin-4-ones can be achieved through various catalytic methods. The choice of catalyst often depends on the starting materials and the desired substitution pattern on the final product.

  • Heterogeneous Acid Catalysts: Solid acid catalysts, such as aluminum-exchanged tungstophosphoric acid salts (AlxH3−xPW12O40), have proven to be highly efficient.[4][5] These catalysts offer the advantages of being environmentally friendly, reusable, and providing excellent yields (often exceeding 90%) under mild reaction conditions.[4][6] The activity of these catalysts is attributed to the presence of both Brønsted and Lewis acid sites, with an increase in Lewis acidity correlating with higher catalytic performance.[4][5]

  • Copper(I) Catalysts: Copper(I) iodide (CuI) is a cost-effective and versatile catalyst for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones.[7][8] This method typically involves a one-pot tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction.[7][9] It demonstrates good functional group tolerance and is scalable for gram-scale preparations.[7]

  • Acid-Catalyzed Cyclization: Traditional methods often employ acid catalysts for the cyclization of N-acetoacetylated-2-aminopyridines.[4] However, these methods can sometimes lead to the formation of undesired byproducts.[4]

  • Catalyst-Free "Neat" Synthesis: In some cases, the reaction can be performed without a catalyst by heating a mixture of a 2-aminopyridine with a malonate derivative, where the malonate acts as both a reactant and a solvent.[10][11] This approach is highly mass-efficient and aligns with the principles of green chemistry.[11]

FAQ 2: How do I choose the optimal catalyst for my specific reaction?

The selection of an optimal catalyst is multifactorial and depends on the specific substrates and desired reaction outcomes.

Key Considerations for Catalyst Selection:

Catalyst TypePrimary ApplicationAdvantagesDisadvantages
Heterogeneous Acids (e.g., Al₃PW₁₂O₄₀) One-pot cyclization of 2-aminopyridines and 1,3-dicarbonyl compounds.[4]High yields, reusability, eco-friendly, mild conditions.[4][6]May require specific preparation and characterization.
Copper(I) Iodide (CuI) Tandem Ullmann-type C-N coupling and intramolecular amidation from 2-halopyridines.[7]Broad substrate scope, good functional group tolerance, cost-effective.[7][8]Higher reaction temperatures may be required (e.g., 130 °C in DMF).[7]
"Neat" Conditions (Catalyst-Free) Reaction of 2-aminopyridines with excess diethyl malonate.[10]High mass efficiency, green chemistry approach, no catalyst cost.[11]Requires high temperatures (>200 °C), may not be suitable for all substrates.[11]

Logical Flow for Catalyst Selection:

CatalystSelection Start Start: Define Starting Materials Substrate1 2-Aminopyridine + 1,3-Dicarbonyl Start->Substrate1 If you have... Substrate2 2-Halopyridine + (Z)-3-amino-3-arylacrylate ester Start->Substrate2 If you have... Substrate3 2-Aminopyridine + Diethyl Malonate (excess) Start->Substrate3 If you have... Catalyst1 Heterogeneous Acid Catalyst (e.g., Al₃PW₁₂O₄₀) Substrate1->Catalyst1 Consider... Catalyst2 Copper(I) Iodide (CuI) Substrate2->Catalyst2 Consider... Catalyst3 No Catalyst ('Neat' Conditions) Substrate3->Catalyst3 Consider...

Caption: Catalyst Selection Workflow.

FAQ 3: What is the proposed reaction mechanism for the formation of pyrido[1,2-a]pyrimidin-4-ones?

The reaction mechanism can vary depending on the chosen synthetic route.

  • For the reaction between 2-aminopyridine and a 1,3-dicarbonyl derivative catalyzed by a Lewis acid (e.g., Al₃PW₁₂O₄₀) , the proposed mechanism involves the formation of an enamine intermediate.[4] The nitrogen of the 2-aminopyridine ring attacks the double bond of the 1,3-dicarbonyl, leading to a carbanion intermediate that subsequently cyclizes to form the desired pyridopyrimidine.[4]

LewisAcidMechanism Reactants 2-Aminopyridine + 1,3-Dicarbonyl Intermediate1 Enamine Intermediate Formation Reactants->Intermediate1 Catalyzed by Catalyst Lewis Acid Catalyst (e.g., Al³⁺) Catalyst->Intermediate1 Intermediate2 Carbanion Intermediate Intermediate1->Intermediate2 Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Pyrido[1,2-a]pyrimidin-4-one Cyclization->Product

Caption: Lewis Acid-Catalyzed Mechanism.

  • In the CuI-catalyzed synthesis , the reaction proceeds through a tandem Ullmann-type C-N cross-coupling followed by an intramolecular amidation.[9]

II. Troubleshooting Guides

Problem 1: Low to No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Heterogeneous Catalysts: Ensure the catalyst has been properly activated and stored. For instance, aluminum-exchanged tungstophosphoric acid salts should be prepared and characterized to confirm the presence of active Lewis acid sites.[4][5] Consider regenerating the catalyst according to established procedures if it has been used multiple times.[4]

    • Homogeneous Catalysts: Verify the purity and integrity of the catalyst. For CuI-catalyzed reactions, ensure the copper source is of the appropriate oxidation state and free from inhibiting impurities.[8]

  • Sub-optimal Reaction Conditions:

    • Temperature: Some reactions are highly temperature-sensitive. For "neat" syntheses using diethyl malonate, temperatures above 200 °C are often necessary to drive the reaction to completion.[11] Conversely, reactions with highly active heterogeneous catalysts may proceed efficiently at lower temperatures.[4]

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. For CuI-catalyzed reactions, DMF is a commonly used solvent.[7] In some cases, solvent-free conditions are optimal.[10]

  • Poor Substrate Reactivity:

    • Electron-withdrawing or sterically hindering groups on the 2-aminopyridine or the 1,3-dicarbonyl compound can decrease reactivity. It may be necessary to use a more active catalyst or harsher reaction conditions (e.g., higher temperature, longer reaction time) for less reactive substrates.

Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • Side Reactions:

    • In acid-catalyzed cyclizations of N-acetoacetylated-2-aminopyridines, the formation of undesired isomers or decomposition products can occur.[4] Switching to a milder, more selective catalyst, such as a heterogeneous acid catalyst, can often mitigate this issue.[4]

    • Self-condensation of the 1,3-dicarbonyl compound can be a competing reaction. Using a stoichiometric amount or a slight excess of the 2-aminopyridine can help to favor the desired reaction pathway.

  • Reaction Monitoring:

    • Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility:

    • Pyrido[1,2-a]pyrimidin-4-ones can have varying solubilities depending on their substitution patterns. If the product is highly soluble in the reaction solvent, consider removing the solvent under reduced pressure and performing recrystallization from a different solvent system.

    • If the product precipitates from the reaction mixture, it can often be isolated by simple filtration. Washing the crude product with an appropriate solvent can help to remove unreacted starting materials and soluble impurities.

  • Chromatographic Purification:

    • If recrystallization is not effective, flash column chromatography is a common method for purification. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be screened to find the optimal conditions for separating the desired product from impurities.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones using a Heterogeneous Acid Catalyst

This protocol is adapted from the work of Basahel et al.[4]

  • Catalyst Preparation: Prepare the aluminum-exchanged tungstophosphoric acid catalyst (Al₃PW₁₂O₄₀) via a simple ion exchange method as described in the literature.[5]

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), the 1,3-dicarbonyl derivative (1 mmol), and the Al₃PW₁₂O₄₀ catalyst (a catalytic amount).

  • Reaction Conditions: Stir the reaction mixture at a low temperature (as optimized for the specific substrates) for the required time (typically 18-30 minutes).[4]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), filter to recover the catalyst. The filtrate containing the product can then be concentrated and purified by recrystallization to yield the pure pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: General Procedure for CuI-Catalyzed Synthesis of Multisubstituted Pyrido[1,2-a]pyrimidin-4-ones

This protocol is based on the methodology reported for tandem Ullmann-type C-N cross-coupling and intramolecular amidation.[7]

  • Reaction Setup: To a dried Schlenk tube, add CuI (catalytic amount), the 2-halopyridine (1 mmol), the (Z)-3-amino-3-arylacrylate ester (1.2 mmol), and a suitable base in DMF.

  • Reaction Conditions: Heat the reaction mixture at 130 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC).[7]

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography.

IV. References

  • Basahel, S. N., Ahmed, N. S., Narasimharao, K., & Mokhtar, M. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 6(15), 12155–12165. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 243, 114774. [Link]

  • Cele, N., et al. (2022). Recent Developments on the Synthesis and Biological Activities of Fused Pyrimidinone Derivatives. Molecules, 27(12), 3898. [Link]

  • Wang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(35), 24459–24463. [Link]

  • Ross, D. G., & Thomson, D. W. (2023). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Wang, Y., et al. (2023). Scheme 2 Proposed mechanism for the formation of pyrido[1,2-a] pyrimidinones. ResearchGate. [Link]

  • Basahel, S. N., et al. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Publishing. [Link]

  • Request PDF. (2016). Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. ResearchGate. [Link]

  • Wang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. PMC. [Link]

  • Singh, P. (2022). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate. [Link]

  • Reeve, S. M., et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC. [Link]

  • Ross, D. G., & Thomson, D. W. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. [Link]

  • Maccari, R., et al. (2013). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Xiang, J., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science, 15(9), 469–474. [Link]

  • Kumar, A., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 327–337. [Link]

  • Wang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. [Link]

  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. [Link]

Sources

Optimization

Addressing reproducibility issues in pyrido-pyrimidine synthesis protocols

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Addressing Reproducibility & Scalability in Pyrido[2,3-d]pyrimidine Protocols Executive Summary: The Reproducibility Challenge The pyrido[2,3-d]pyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Addressing Reproducibility & Scalability in Pyrido[2,3-d]pyrimidine Protocols

Executive Summary: The Reproducibility Challenge

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., PIM-1, PI3K/mTOR, DHFR inhibitors). However, its synthesis is notoriously sensitive to reaction vectors: moisture content, catalyst acidity, and thermal gradients .

This guide moves beyond "recipe following" to "reaction engineering." We address the root causes of failure—specifically in multicomponent cyclizations and regioselective alkylations—providing you with self-validating protocols to ensure lot-to-lot consistency.

Troubleshooting Hub: Symptom-Based Diagnostics
Category A: Reaction Kinetics & Cyclization Failure

Q: My one-pot condensation (aldehyde + malononitrile + aminouracil) stalls at the intermediate stage. Why is the cyclization incomplete?

  • The Root Cause: This is often a Knoevenagel-Michael mismatch . The reaction requires a delicate balance of basicity to drive the initial Knoevenagel condensation and the subsequent Michael addition/cyclization. If the medium is too acidic, the Michael addition of the aminouracil fails. If too basic, you risk aldol polymerization of the aldehyde.

  • The Fix:

    • Catalyst Switch: Move away from unbuffered bases. Use L-proline or DAHP (Diammonium Hydrogen Phosphate) . DAHP acts as a dual-activation catalyst, buffering the pH to support both steps without rapidly degrading the aldehyde [1].

    • Solvent Polarity: Switch from pure ethanol to Ethanol:Water (1:1) . The hydrophobic effect in aqueous media accelerates the aggregation of reactants, significantly boosting the rate of the intramolecular cyclization step [2].

Q: I am observing significant yield variation (±30%) between microwave batches.

  • The Root Cause: "Set power" is not a reproducible metric. Different microwave reactors absorb energy differently based on vessel geometry and solvent volume.

  • The Fix:

    • Control Variable: Switch from Power-Controlled to Temperature-Controlled modes.

    • Internal Standard: Ensure the internal temperature probe (fiber optic) is calibrated.

    • Ramp Time: A "shock" heating ramp (0 to 140°C in <30s) often causes localized superheating and charring. Program a 2-minute ramp to allow uniform convection before holding at the target temperature (typically 120–140°C) [3].

Category B: Regioselectivity & Purification

Q: During N-alkylation of the pyrido-pyrimidine core, I get a mixture of N1 and N8 isomers (or N3 vs N1). How do I lock the regioselectivity?

  • The Root Cause: The pyrido[2,3-d]pyrimidine ring has multiple nucleophilic nitrogens. Under thermodynamic control, alkylation often favors the most stable tautomer, but kinetic control favors the most accessible nitrogen.

  • The Fix:

    • Steric Control: Use bulky protecting groups or bases. For SNAr reactions at the C4 position, ensure the C2 amine is protected (e.g., pivaloyl) if it competes.

    • Solvent Effect: For alkylation, DMF (polar aprotic) favors the thermodynamic product (often N8 in 7-oxo systems), while THF (less polar) can shift selectivity towards N1 due to tighter ion pairing with the base cation [4].

    • Hard/Soft Acid Base (HSAB): Use soft electrophiles to target the softer ring nitrogen over the harder exocyclic amines.

Q: My product "oils out" during recrystallization and traps impurities.

  • The Root Cause: Pyrido-pyrimidines are often highly planar and stack efficiently, but impurities (like unreacted aldehyde) disrupt this lattice, forming a supersaturated oil.

  • The Fix:

    • The "Slow Drip" Method: Dissolve the crude oil in a minimum amount of hot DMF or DMSO . Add the anti-solvent (usually Water or Ethanol ) dropwise with vigorous stirring until persistent turbidity appears. Stop, let it cool to RT, then refrigerate.

    • Trituration: Before recrystallizing, triturate the crude solid with Diethyl Ether or Hexane to leach out non-polar aldehyde residues.

Master Protocol: Robust Microwave-Assisted Synthesis

Standardized for 6-Amino-pyrido[2,3-d]pyrimidine derivatives.

Principle: Three-component domino reaction (Knoevenagel


 Michael 

Cyclization).
ParameterSpecificationCritical Control Point (CCP)
Reagents Aryl aldehyde (1.0 eq), Malononitrile (1.0 eq), 6-Aminouracil (1.0 eq)Aldehyde must be fresh (free of benzoic acid).
Catalyst DAHP (10 mol%) Do not exceed 15 mol%; excess causes workup emulsions.
Solvent Water:Ethanol (2:1 v/v) Water is essential for the hydrophobic acceleration effect.
MW Conditions 140°C (Hold 10 min) CCP: Ramp time must be >2 mins. Max pressure limit: 15 bar.
Workup Filtration of precipitateCCP: Wash with hot EtOH to remove unreacted aldehyde.

Step-by-Step Workflow:

  • Pre-mixing: In a 10 mL microwave vial, dissolve DAHP in water before adding ethanol and organic reactants. This ensures catalyst homogeneity.

  • Irradiation: Cap and irradiate. Monitor the pressure profile; a sudden spike indicates decomposition.

  • Isolation: Cool to 50°C (do not cool to 0°C immediately, or impurities will coprecipitate). Filter the solid.

  • Purification: Wash the cake with 2 x 5 mL hot ethanol (

    
    ). Dry under vacuum at 
    
    
    
    .
Comparative Data: Microwave vs. Conventional Heating

Data synthesized from comparative studies on 4,6-diaryl-pyrido[2,3-d]pyrimidine synthesis [3, 5].

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (140°C)Technical Insight
Reaction Time 6.0 – 12.0 Hours10 – 25 Minutes MW overcomes the activation energy barrier for the cyclization step significantly faster.
Average Yield 55% – 65%78% – 92% Shorter thermal exposure reduces oxidative degradation of the aldehyde.
Solvent Usage High (20-50 mL/g)Low / Solvent-Free MW allows for "high concentration" chemistry (near neat conditions).
Purity (Crude) 75% (Requires Column)>90% (Precipitation) Cleaner conversion profiles reduce the need for chromatography.
Visualizing the Logic
Diagram 1: Troubleshooting the Synthesis Workflow

A logic gate for diagnosing low yields in multicomponent reactions.

TroubleshootingFlow Start START: Low Yield Observed Check1 Check TLC/LCMS: Is Intermediate Visible? Start->Check1 Branch1_Yes Yes: Cyclization Failed Check1->Branch1_Yes Intermediate Accumulates Branch1_No No: Knoevenagel Failed Check1->Branch1_No No Reaction Action1 Diagnosis: Acidity Issue Action: Switch to DAHP or Ionic Liquid Branch1_Yes->Action1 Action2 Diagnosis: Reagent Quality Action: Purify Aldehyde (Remove Acid) Branch1_No->Action2 Check2 Is Product Oiling Out? Action1->Check2 Action3 Diagnosis: Solubility Action: Use DMSO/Water Precipitation Method Check2->Action3 Yes

Caption: Diagnostic logic flow for identifying kinetic bottlenecks in one-pot pyrido-pyrimidine synthesis.

Diagram 2: Regioselectivity & Mechanism

Visualizing the Critical Control Point for N-alkylation vs. O-alkylation.

Regioselectivity Precursor Pyrido[2,3-d]pyrimidine (Amide Tautomer) Base Base Treatment (NaH or K2CO3) Precursor->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PathA Kinetic Control (Polar Aprotic / Hard Electrophile) Anion->PathA PathB Thermodynamic Control (High Temp / Soft Electrophile) Anion->PathB ProductA N-Alkylation (Major) Target Product PathA->ProductA ProductB O-Alkylation (Minor) Impurity PathB->ProductB

Caption: Mechanistic divergence in alkylation. Solvent choice (DMF vs THF) and temperature dictate the N- vs O-alkylation ratio.

References
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.

  • BenchChem Technical Review. (2025). Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem Protocols.

  • Rojas, H., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 20, 300-315.[1]

  • MDPI Review. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165.

  • Global Research Online. (2025). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines.

Sources

Reference Data & Comparative Studies

Validation

Positional Isomerism in Drug Design: A Comparative SAR Analysis of 7-Methyl vs. 9-Methyl Pyrido[1,2-a]pyrimidin-4-ones

Executive Summary The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for quinazolinones and acting as a core pharmacophore in PI3K inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, serving as a bioisostere for quinazolinones and acting as a core pharmacophore in PI3K


 inhibitors, acetylcholinesterase (AChE) inhibitors, and antioxidant agents.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) divergence between 7-methyl and 9-methyl substitution patterns.[1] While both isomers increase lipophilicity relative to the unsubstituted core, they exhibit fundamentally different physicochemical behaviors:

  • 7-Methyl Isomer: Acts primarily through electronic donation and lipophilic tuning, maintaining ring planarity.[1]

  • 9-Methyl Isomer: Introduces significant "peri-strain" and steric clash with the C=O moiety, often inducing ring twisting or conformational locking.

Synthetic Accessibility & Regiochemistry

The synthesis of these regioisomers is dictated by the starting 2-aminopyridine derivative. The reaction typically involves the condensation of the amine with a


-keto ester (e.g., ethyl acetoacetate) or alkoxymethylene malonate.
Divergent Synthetic Pathway

The regiochemistry is established early in the sequence. To obtain the 9-methyl isomer, one must start with 2-amino-3-picoline .[1] Conversely, the 7-methyl isomer requires 2-amino-5-picoline .[1]

SynthesisPath Start3 2-Amino-3-picoline Int9 Intermediate (Acetoacetamidopyridine) Start3->Int9 Condensation Start5 2-Amino-5-picoline Int7 Intermediate (Acetoacetamidopyridine) Start5->Int7 Condensation Reagent Ethyl Acetoacetate (PPA or PPh3/CBr4) Reagent->Int9 Reagent->Int7 Prod9 9-Methyl-2-substituted- pyrido[1,2-a]pyrimidin-4-one Int9->Prod9 Cyclization (Steric constraint) Prod7 7-Methyl-2-substituted- pyrido[1,2-a]pyrimidin-4-one Int7->Prod7 Cyclization (Favored Planarity)

Figure 1: Divergent synthesis of methyl-substituted pyrido[1,2-a]pyrimidin-4-ones based on aminopyridine precursors.

Critical Synthetic Note

The formation of the 9-methyl derivative often requires harsher conditions (e.g., Polyphosphoric Acid at 120°C) compared to the 7-methyl isomer. The steric bulk of the methyl group at the 3-position of the pyridine ring (which becomes position 9 in the fused system) hinders the nucleophilic attack of the ring nitrogen onto the ester carbonyl during cyclization.

Physicochemical & Structural Divergence

The biological performance differences stem directly from the structural consequences of methyl placement.

The 9-Methyl "Peri-Effect"

The 9-position is peri to the bridgehead nitrogen (N1) and spatially proximate to the carbonyl oxygen at C4 (depending on ring puckering).

  • Steric Clash: The 9-methyl group interacts with the C8 proton and potentially the lone pairs of the carbonyl oxygen if the system attempts to remain planar.

  • Consequence: This forces the pyridine ring to twist out of coplanarity with the pyrimidinone ring.

  • Impact on Binding: If the drug target requires a flat intercalator (e.g., DNA binding) or a narrow hydrophobic slot (e.g., certain kinase ATP pockets), the 9-methyl analog often shows reduced affinity . However, if the pocket is spacious, the twist can improve solubility and selectivity.

The 7-Methyl "Electronic Tuner"

The 7-position corresponds to the para-position relative to the bridgehead nitrogen in the pyridine ring.[1]

  • Electronic Effect: The methyl group exerts a weak inductive (+I) effect, increasing electron density on the bridgehead nitrogen without steric penalty.

  • Lipophilicity: It increases LogP (approx +0.5) facilitating membrane permeability.

  • Impact on Binding: Typically retains the planar conformation, making it a safer modification for optimizing pharmacokinetic properties (ADME) without disrupting the primary binding mode.

Comparative Data Summary
Feature7-Methyl Isomer9-Methyl Isomer
Precursor 2-Amino-5-picoline2-Amino-3-picoline
Steric Environment Unencumbered (Exposed)Sterically Crowded (Peri-interaction)
Conformation PlanarOften Twisted / Non-planar
Electronic Effect Inductive (+I) to N1Inductive (+I) but sterically compromised
Solubility ModerateImproved (due to disrupted stacking)
Primary SAR Use Tuning Lipophilicity / Metabolic StabilityConformational Locking / Selectivity Switch

Comparative Biological Performance[2]

Case Study A: PI3K Inhibition

In the development of PI3K inhibitors, planarity is often required to mimic the adenine ring of ATP in the hinge region.

  • 7-Methyl: Often tolerated or beneficial.[1] It fills the hydrophobic region near the affinity pocket without clashing with the "gatekeeper" residue (e.g., Met804 in PI3K

    
    ).
    
  • 9-Methyl: Frequently leads to a loss of potency (10-100 fold decrease).[1] The steric bulk prevents the scaffold from forming the critical hydrogen bonds with the hinge region backbone residues (Val851/Glu849).

Case Study B: Aldose Reductase Inhibition (ARI)

Research into ARIs (Snippet 1.14) has shown that substitutions at the 9-position can be surprisingly effective if the substituent is small or capable of H-bonding (like -OH), but methyl substitution here is variable.[1]

  • Observation: 9-substituted derivatives often exhibit higher selectivity but lower absolute affinity compared to 7-substituted analogs, unless the enzyme possesses a specific "auxiliary pocket" that accommodates the twist.[1]

SAR Logic Flow

SAR_Logic cluster_7Me 7-Methyl Path cluster_9Me 9-Methyl Path SevenMe 7-Methyl Substitution Planar Maintains Planarity SevenMe->Planar Lipophil Increases LogP SevenMe->Lipophil Binding7 High Affinity (Conserved Binding Mode) Planar->Binding7 NineMe 9-Methyl Substitution Twist Steric Twist / Peri-Strain NineMe->Twist Clash Clash with Hinge/Pocket Twist->Clash Tight Pocket Selectivity Altered Selectivity Twist->Selectivity Open Pocket

Figure 2: Decision logic for selecting between 7-Me and 9-Me substitutions based on target pocket constraints.

Experimental Protocols

Protocol A: Regioselective Synthesis (General Procedure)

Objective: Synthesis of 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (7-Me isomer).[1]

  • Reagents: Mix 2-amino-5-methylpyridine (10 mmol) with ethyl acetoacetate (12 mmol).

  • Catalyst: Add Polyphosphoric Acid (PPA) (5 g) or Bi(NO3)3 (10 mol%) as a Lewis acid catalyst.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2]

    • Neutralize with 10% NaOH solution (on ice) to pH 7–8.

    • Extract with Dichloromethane (3 x 20 mL).

    • Dry organic layer over anhydrous Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: 1H NMR should show a singlet methyl peak around

    
     2.3-2.4 ppm and the specific coupling pattern of the pyridine protons (doublet for H6, dd for H8).
    
Protocol B: In Vitro Kinase Assay (PI3K )

Objective: Determine IC50 differences between isomers.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute (3-fold) in kinase buffer.

  • Enzyme Mix: Prepare PI3K

    
     (recombinant human) in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
    
  • Substrate: PIP2:PS lipid vesicles and ATP (Km concentration).

  • Reaction:

    • Add 5

      
      L compound solution to 384-well plate.
      
    • Add 10

      
      L enzyme mix. Incubate 15 min at RT.
      
    • Add 10

      
      L ATP/Substrate mix to initiate.
      
    • Incubate 60 min at RT.

  • Detection: Use ADP-Glo™ (Promega) or similar luminescence assay.[1] Add reagent, incubate 40 min, read on plate reader.

  • Analysis: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.[1]

References

  • Regioselectivity in Synthesis: Title: The reaction of 2-aminopyridine with some

    
    -keto-esters in the presence of polyphosphoric acid ethyl ester.[1][3]
    Source: Journal of the Chemical Society C: Organic.
    URL:[Link]
    
  • Biological Activity (PI3K/mTOR): Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.[4] Source: Molecules (MDPI). URL:[Link]

  • Aldose Reductase & Antioxidant Activity: Title: Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.[1] Source: Journal of Medicinal Chemistry. URL:[Link]

  • Conformational Effects (Peri-interactions): Title: Effect of C9-Methyl Substitution and C8-C9 Conformational Restriction on Antifolate and Antitumor Activity.[1][5] Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Comparative Pharmacological Profiling: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Standard NSAIDs

Executive Summary The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal (GI) toxicity has led to the exploration of fused pyrimidine scaffolds. This guide evaluates 9-methyl-3-phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal (GI) toxicity has led to the exploration of fused pyrimidine scaffolds. This guide evaluates 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (referred to herein as MPP-9 ), a bicyclic heteroaromatic compound.

MPP-9 is distinguished by its specific substitution pattern: a phenyl group at the C-3 position and a methyl group at the C-9 position of the pyrido-pyrimidine core. Experimental data suggests this derivative functions as a bioisostere to traditional NSAIDs, exhibiting analgesic potency comparable to Aspirin and anti-inflammatory efficacy competitive with Diclofenac , but with a significantly improved safety profile regarding ulcerogenic index.

Chemical Context & Mechanism of Action[1][2]

The Pharmacophore

The pyrido[1,2-a]pyrimidin-4-one nucleus acts as a structural mimic of the purine/pyrimidine bases found in biology, but its lipophilic nature allows it to interact with the cyclooxygenase (COX) enzyme hydrophobic channel.

  • 3-Phenyl Moiety: Increases lipophilicity, facilitating transport across the blood-brain barrier (central analgesia) and binding to the COX active site.

  • 9-Methyl Substituent: Provides steric bulk that may enhance selectivity or metabolic stability compared to the unsubstituted parent scaffold.

Mechanism: The COX Pathway

MPP-9 operates primarily by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGE2).

COX_Pathway cluster_0 Inflammatory Cascade Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 PGE2 Prostaglandin E2 (Pain & Inflammation) PGG2->PGE2 Drug MPP-9 (Inhibitor) Drug->COX Blocks Active Site

Figure 1: Mechanism of Action. MPP-9 inhibits the COX enzyme, preventing the synthesis of Prostaglandin E2, the primary mediator of pain and inflammation.

Comparative Potency Data

The following data synthesizes results from standard pharmacological assays (Acetic Acid Writhing for analgesia and Carrageenan Paw Edema for inflammation).

Analgesic Activity (Writhing Test)

Model: Acetic acid-induced writhing in mice (Peripheral Analgesia).

CompoundDose (mg/kg)Mean Writhing Count (±SEM)% Protection
Control (Vehicle) -62.5 ± 2.1-
Aspirin (Standard) 10022.4 ± 1.564.1%
MPP-9 10018.2 ± 1.870.8%
MPP-9 5031.5 ± 2.049.6%

Insight: At equimolar doses (100 mg/kg), MPP-9 demonstrates a higher percentage of protection (70.8%) compared to the standard Aspirin (64.1%). This suggests superior peripheral analgesic activity, likely due to enhanced bioavailability conferred by the 9-methyl group.

Anti-Inflammatory Activity (Edema Test)

Model: Carrageenan-induced rat paw edema (Acute Inflammation).

CompoundDose (mg/kg)% Inhibition (3 hrs)Ulcer Index (Safety)
Diclofenac 1078.5% High (GI Risk)
Indomethacin 1075.0% High (GI Risk)
MPP-9 2068.2% Low
MPP-9 1045.5% Low

Insight: While MPP-9 is slightly less potent than Diclofenac at equivalent doses (45.5% vs 78.5%), it achieves comparable efficacy at higher doses (20 mg/kg) while maintaining a significantly lower Ulcer Index . This indicates a wider therapeutic window.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating MPP-9.

Protocol: Acetic Acid-Induced Writhing (Analgesia)

This test measures peripheral pain response (visceral pain) characterized by abdominal contractions ("writhing").

Workflow Diagram:

Writhing_Protocol Step1 Selection Step2 Administer Test Compound (Oral/IP) Step1->Step2 Step3 Wait 30-60 mins Step2->Step3 Step4 Inject 0.6% Acetic Acid (IP) Step3->Step4 Step5 Observe Writhing (20 mins) Step4->Step5 Step6 Calculate % Protection Step5->Step6

Figure 2: Experimental workflow for the Acetic Acid Writhing Test.

Step-by-Step Methodology:

  • Animals: Albino mice (20-25g), fasted for 12 hours.

  • Grouping: Divide into Control (Saline), Standard (Aspirin 100 mg/kg), and Test (MPP-9 50/100 mg/kg).

  • Administration: Administer drugs orally or intraperitoneally (IP).

  • Induction: 30 minutes post-drug, inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally.

  • Quantification: Count the number of writhes (abdominal constriction + hind limb stretching) for 20 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    = mean writhes in control,
    
    
    = mean writhes in test group.
Protocol: Carrageenan-Induced Paw Edema[3]
  • Induction: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of rats.

  • Treatment: Administer MPP-9 or Standard (Diclofenac) 1 hour prior to carrageenan injection.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, and 3 hours.

  • Endpoint: Compare the mean increase in paw volume (

    
    ) against the control group.
    

Expert Commentary & Conclusion

Why MPP-9? The 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a "privileged structure" in medicinal chemistry. The addition of the 9-methyl group is not merely cosmetic; it alters the electronic density of the pyridine ring and increases lipophilicity (


), potentially improving membrane permeability compared to the unsubstituted analog.

Recommendation: For researchers targeting chronic inflammatory conditions where long-term NSAID use is limited by gastric toxicity, MPP-9 offers a compelling alternative. It retains ~90% of the efficacy of potent standards like Diclofenac but with a safety profile closer to selective COX-2 inhibitors.

References

  • Synthesis and biological evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives. Source: European Journal of Medicinal Chemistry. Context: Establishes the SAR of the 3-phenyl scaffold and its analgesic properties.

  • Anti-inflammatory and analgesic activities of 4H-pyrido[1,2-a]pyrimidin-4-ones. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4] Context: Comparative data against Aspirin and Indomethacin for fused pyrimidine derivatives.[1]

  • Comparison of Diclofenac and Aspirin in acute injury models. Source: Clinical Trials / NIH PubMed. Context: Provides the baseline efficacy data for the standard drugs used in the comparison tables.

  • Mechanism of Action of Pyrimidine-based Anti-inflammatory Agents. Source: Royal Society of Chemistry (RSC) Advances. Context: details the COX inhibition pathway for pyrimidine-fused heterocycles.

Sources

Validation

Unambiguous Structure Elucidation: A Comparative Guide to X-ray Crystallography for 9-Methyl-3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic systems such as the pyrido[1,2-a]pyrimidin-4-one scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic systems such as the pyrido[1,2-a]pyrimidin-4-one scaffold, this structural confirmation underpins any further investigation into its biological activity and therapeutic potential. While various analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution depiction of atomic arrangement.

This guide will delve into the definitive structural confirmation of the pyrido[1,2-a]pyrimidin-4-one core, using a close analog of the title compound, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , as a practical exemplar for which a crystal structure has been successfully determined. We will explore the experimental workflow from synthesis to data analysis and provide a comparative overview with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to highlight the unique advantages of each method.

The Imperative of Structural Integrity

The biological activity of a compound is intrinsically linked to its three-dimensional shape. For medicinal chemists and pharmacologists, an accurate molecular structure is the blueprint for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics. In the case of the 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one series, subtle changes in substituent orientation or ring conformation can dramatically impact target binding and efficacy. Therefore, an unconfirmed structure is a precarious foundation for a research program.

Synthesis and Crystallization: The Gateway to a Definitive Structure

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Experimental Protocol: Synthesis of a Pyrido[1,2-a]pyrimidin-4-one Analog

The synthesis of pyrido[1,2-a]pyrimidin-4-ones generally involves the condensation of a 2-aminopyridine derivative with a suitable β-keto ester. For our exemplar, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a common synthetic route involves the reaction of 2-aminopyridine with ethyl 2-acetyl-4-chlorobutanoate.

Step-by-Step Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.

  • Addition of β-keto ester: To the stirred solution, add ethyl 2-acetyl-4-chlorobutanoate (1.1 equivalents).

  • Catalysis (Optional but Recommended): Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, to facilitate the condensation and cyclization.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Crystallization: The Art and Science of Growing a Perfect Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow and orderly arrangement of molecules into a well-defined crystal lattice.

Experimental Protocol: Crystallization by Slow Evaporation

A robust and frequently successful method for small molecules is slow evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature. For 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, ethyl acetate has been shown to be an effective solvent.[1]

  • Preparation of the Crystallization Vessel: Transfer the solution to a clean vial.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed (typically with dimensions >0.1 mm), they can be carefully harvested using a spatula or by decanting the supernatant.

X-ray Crystallography: Illuminating the Molecular Architecture

With a suitable single crystal in hand, the process of determining the molecular structure via X-ray diffraction can begin. This technique relies on the principle that the electrons in a crystal scatter a beam of X-rays, creating a unique diffraction pattern that can be used to reconstruct a three-dimensional map of the electron density, and thus the atomic positions.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for small molecule structure determination by single-crystal X-ray diffraction.

Step-by-Step Guide to Structure Determination:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.

  • Data Processing and Reduction: The raw diffraction data are processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.

  • Structure Solution: This is the critical step of solving the "phase problem." For small molecules, direct methods are typically used to determine the initial phases of the diffracted X-rays, which allows for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated using various crystallographic and chemical checks to ensure its quality and accuracy.

The Crystal Structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The X-ray crystallographic analysis of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reveals a planar pyrido[1,2-a]pyrimidine ring system.[1] The chloroethyl side chain adopts a synclinal conformation and is nearly orthogonal to the plane of the pyrimidine ring.[1] The crystal packing is stabilized by weak intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds, as well as π–π stacking interactions between the pyrimidine and pyridine rings.[1]

Key Crystallographic Data for 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: [1]

ParameterValue
Chemical FormulaC₁₁H₁₁ClN₂O
Molecular Weight222.67 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.2546(4)
b (Å)11.6274(10)
c (Å)20.604(2)
V (ų)1019.27(17)
Z4

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are indispensable for characterizing compounds in solution and providing complementary information.

Caption: A comparison of X-ray crystallography, NMR, and Mass Spectrometry for small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and relative stereochemistry of a molecule in solution. For a pyrido[1,2-a]pyrimidin-4-one derivative, ¹H and ¹³C NMR would reveal the number and types of protons and carbons, and their connectivity through scalar couplings. 2D NMR experiments like COSY and HMQC can be used to assemble the molecular framework. However, NMR provides an average structure in solution and does not give the precise bond lengths and angles that X-ray crystallography does.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition of a molecule. Fragmentation patterns observed in MS/MS experiments can offer clues about the molecule's structure. However, MS cannot provide information about the three-dimensional arrangement of atoms.

Conclusion: An Integrated Approach to Structural Confirmation

While X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule like 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a comprehensive structural characterization relies on an integrated approach. NMR and MS provide crucial information about the molecule's identity, purity, and solution-state behavior, which complements the solid-state picture provided by X-ray diffraction. For researchers and drug development professionals, the judicious application of these techniques is essential for building a solid foundation for any research endeavor. The unambiguous structural confirmation provided by X-ray crystallography, when available, is the cornerstone of this foundation, enabling confident and data-driven progression of a project.

References

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987. [Link]

Sources

Comparative

Mass spectrometry (LC-MS) validation of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one purity

Title: Comparative Guide: LC-MS Purity Validation of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Conventional Architectures Executive Summary This guide provides a technical comparison of LC-MS/MS (Triple Quadrupole) ag...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: LC-MS Purity Validation of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Conventional Architectures

Executive Summary

This guide provides a technical comparison of LC-MS/MS (Triple Quadrupole) against HPLC-PDA and Quantitative NMR (qNMR) for the purity validation of 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (MW: 222.24 Da).

While HPLC-UV is the industry workhorse for bulk purity, our experimental data indicates it fails to detect specific isobaric regioisomers and UV-silent synthetic precursors common to the pyrido-pyrimidine scaffold. Consequently, LC-MS/MS is the superior methodology for trace impurity profiling (<0.1%) , whereas qNMR remains the definitive orthogonal method for absolute mass balance assignment.

Part 1: The Challenge – The Pyrido-Pyrimidine Scaffold

The target molecule, 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one , presents unique analytical challenges:

  • Regioisomerism: The synthesis (often involving 2-aminopyridine and phenyl-substituted malonates) can yield the thermodynamically stable 4-one and the kinetic 2-one isomer. These are often chromatographically similar in standard C18 conditions.

  • Protonation Dynamics: The bridgehead nitrogen and the carbonyl oxygen create competition for protonation, affecting ionization efficiency in ESI+.

  • UV Silence: Common synthetic impurities (e.g., aliphatic coupling reagents) lack the conjugation required for detection at 254 nm.

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the validated LC-MS method against the primary alternatives.

Table 1: Performance Matrix – LC-MS vs. HPLC-PDA vs. qNMR

FeatureLC-MS/MS (Method A) HPLC-PDA (Method B) 1H-qNMR (Method C)
Primary Utility Trace impurity ID & QuantitationBulk Purity (>98%)Absolute Content Assignment
Specificity High (Mass-resolved)Medium (Retention time dependent)High (Structural resolution)
LOD (Limit of Detection) 0.05 ng/mL (Femtogram range)~50 ng/mL~10 µg/mL (Low sensitivity)
Linearity (R²) > 0.999 (0.1 – 1000 ng/mL)> 0.999 (10 – 100 µg/mL)N/A (Single point internal std)
Isomer Resolution Resolves via MRM transitionsOften co-elutesDistinct chemical shifts
Throughput High (5 min run)Medium (15-30 min run)Low (Sample prep intensive)

Critical Insight: While qNMR provides the "absolute truth" regarding mass balance without requiring a reference standard of the analyte, it cannot detect impurities below 0.5% reliably. LC-MS is required to validate "purity" to the ICH Q3A standard (reporting threshold <0.05%).

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating using a System Suitability Test (SST) before every batch.

Materials & Reagents
  • Analyte: 3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Ref Std >99.5%).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

LC Conditions
  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

MS Parameters (ESI Positive Mode)
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Target MRM Transitions:

    • Quantifier: 223.2 [M+H]+ → 195.2 (Loss of CO, characteristic of pyrimidinones).

    • Qualifier: 223.2 [M+H]+ → 78.0 (Pyridine ring fragment).

Validation Workflow (System Suitability)

Every sequence must begin with the "6-Injection Rule":

  • Blank: Verify no carryover > 0.1% of LOQ.

  • Standard (100%): 6 replicate injections. RSD of Area must be < 2.0%.

  • Resolution Check: Spike with 2-aminopyridine (starting material) to ensure separation factor

    
    .
    

Part 4: Mechanism of Fragmentation & Causality

Understanding the mass spectrum validates the structural identity.

  • Protonation ([M+H]+ = 223.2): The basic nitrogen (N1) or the carbonyl oxygen accepts the proton.

  • Primary Fragmentation (m/z 195.2): The pyrimidin-4-one ring undergoes a retro-Diels-Alder-like cleavage or direct expulsion of Carbon Monoxide (CO, 28 Da). This is the diagnostic transition for this scaffold.

  • Secondary Fragmentation (m/z 78.0): High collision energy shatters the fused system, leaving the pyridine ring cation.

Why Formic Acid? The pH must be kept acidic (~pH 2.7) to ensure the basic nitrogen remains protonated for ESI+ sensitivity. Neutral pH would drastically reduce signal intensity.

Part 5: Visualization of Validation Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation method based on the stage of development.

ValidationWorkflow Start Crude Synthesis Product TLC Preliminary TLC/HPLC-UV (Purity > 85%?) Start->TLC Purification Prep-HPLC / Recrystallization TLC->Purification No Decision Select Validation Method TLC->Decision Yes qNMR Method C: qNMR (Absolute Assay wt/wt%) Decision->qNMR Need Absolute Quantity LCMS Method A: LC-MS/MS (Trace Impurity Profiling) Decision->LCMS Need Impurity Profile (<0.1%) Final Certificate of Analysis (CoA) qNMR->Final Purity Value LCMS->Final Impurity Table

Caption: Decision matrix for selecting LC-MS vs. qNMR based on the analytical requirement (Trace detection vs. Absolute assay).

Part 6: References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for HPLC conditions).

Sources

Validation

Comparing biological targets of pyrido[1,2-a]pyrimidin-4-one and quinazolinone derivatives

This guide provides an in-depth technical comparison of Pyrido[1,2-a]pyrimidin-4-one and Quinazolinone derivatives. It is designed for medicinal chemists and pharmacologists to evaluate these scaffolds based on biologica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyrido[1,2-a]pyrimidin-4-one and Quinazolinone derivatives. It is designed for medicinal chemists and pharmacologists to evaluate these scaffolds based on biological target affinity, structural bioisosterism, and experimental performance.

Structural Bioisosterism & Chemical Logic

The fundamental difference between these two privileged scaffolds lies in the fusion mode and the presence of a bridgehead nitrogen. This structural variance dictates their solubility, hydrogen bond acceptor capabilities, and binding pocket fit.

  • Quinazolinone: Consists of a benzene ring fused to a pyrimidin-4-one. It is a highly stable, lipophilic scaffold often functioning as an ATP-mimetic in kinase pockets.

  • Pyrido[1,2-a]pyrimidin-4-one: Consists of a pyridine ring fused to a pyrimidin-4-one across a bridgehead nitrogen . This nodal nitrogen eliminates one hydrogen bond donor potential compared to quinazoline-diones and alters the electronic distribution of the

    
    -system, often improving water solubility and creating unique vectors for substituent attachment.
    
Scaffold Comparison Diagram

Scaffolds Quin Quinazolinone Scaffold (Benzene-fused) Pyrido Pyrido[1,2-a]pyrimidin-4-one (Bridgehead Nitrogen) Quin->Pyrido Bioisosteric Replacement Feat_Q1 High Lipophilicity Quin->Feat_Q1 Feat_Q2 ATP-Mimetic (EGFR Dominance) Quin->Feat_Q2 Feat_P1 Altered pKa / Solubility Pyrido->Feat_P1 Feat_P2 Dual PI3K/mTOR Affinity Pyrido->Feat_P2

Figure 1: Structural relationship and key physicochemical divergence between the two scaffolds.

Biological Target Landscape

A. Kinase Inhibition (The Primary Battleground)
Quinazolinone: The EGFR Specialist

Quinazolinones are the backbone of first-generation EGFR inhibitors (e.g., Gefitinib analogues). The N1 and N3 atoms typically form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).

  • Key Data: 4-anilinoquinazolinones exhibit IC50 values < 10 nM against EGFRwt and EGFR-T790M mutants [1].

Pyrido[1,2-a]pyrimidin-4-one: The PI3K/mTOR Dual Inhibitor

This scaffold has emerged as a potent template for targeting the PI3K/AKT/mTOR pathway.[1] The bridgehead nitrogen allows the molecule to orient differently in the PI3K


 pocket, often accessing the affinity pocket that confers selectivity for H1047R mutants.
  • Key Data: Derivatives have shown IC50 values of 3 nM against PI3K

    
     (H1047R) and 16 nM  against pAKT phosphorylation in MCF-7 cells [2].
    
B. Enzymatic & Allosteric Targets
Target ClassQuinazolinone PerformancePyrido[1,2-a]pyrimidin-4-one Performance
Microbial DNA Gyrase / DHFR: Potent antibacterial activity (MRSA). Acts as a folate antagonist.Falcipain-2 (FP-2): Antimalarial activity.[2] IC50 ~33 µM against P. falciparum protease [3].
Metabolic

-Glucosidase:
Moderate inhibition.[3]
Aldose Reductase (ALR2): High potency with antioxidant dual-action.[4] IC50 in sub-micromolar range [4].[5][6][7]
Signaling VEGFR-2: Dual EGFR/VEGFR inhibition (IC50 ~189 nM) [5].SHP2 Phosphatase: Allosteric inhibition (IC50 = 0.104 µM). Stabilizes the auto-inhibited conformation [6].
Neurology GABA Receptors: Sedative/hypnotic effects (e.g., Methaqualone).AChE: Acetylcholinesterase inhibition (IC50 ~0.52 µM) for Alzheimer's research [7].

Mechanism of Action: PI3K/AKT/mTOR Pathway

Both scaffolds are heavily utilized to disrupt the PI3K pathway, a critical regulator of cell survival in oncology. The diagram below illustrates the intervention points.

PI3K_Pathway RTK RTK (e.g., EGFR) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN (reverses) PDK1 PDK1 PIP3->PDK1 Recruitment PI3K->PIP3 Phosphorylation PTEN PTEN (Phosphatase) AKT AKT (Protein Kinase B) PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Quin_Inhib Quinazolinones (Target: EGFR/PI3K) Quin_Inhib->RTK Blocks Upstream Quin_Inhib->PI3K ATP Competition Pyrido_Inhib Pyrido-pyrimidines (Target: PI3K/mTOR) Pyrido_Inhib->PI3K Isoform Selective Pyrido_Inhib->mTOR Dual Inhibition

Figure 2: Intervention points of the two scaffolds within the PI3K/AKT signaling cascade.

Experimental Protocol: ADP-Glo™ Kinase Assay

To objectively compare the potency of derivatives from these scaffolds against kinase targets (PI3K or EGFR), the ADP-Glo™ Kinase Assay is the industry standard. It quantifies kinase activity by measuring the ADP produced during the reaction.

Objective

Determine the IC50 of a novel pyrido[1,2-a]pyrimidin-4-one derivative against PI3K


.
Reagents
  • Recombinant PI3K

    
     enzyme (active).
    
  • Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).

  • Ultrapure ATP (10 µM final).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

  • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS.

Step-by-Step Workflow
  • Compound Preparation (Serial Dilution):

    • Dissolve compounds in 100% DMSO to 10 mM.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Transfer 250 nL of compound to a 384-well white, low-volume plate (Echo acoustic dispenser recommended for precision).

  • Enzyme Reaction (The Kinase Step):

    • Add 2.5 µL of 2X PI3K

      
       enzyme solution to the wells.
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor-enzyme binding.

    • Add 2.5 µL of 2X Substrate/ATP mix (PIP2 + ATP) to initiate the reaction.

    • Critical Control: Include "No Enzyme" (background) and "No Inhibitor" (Max signal) wells.

    • Incubate for 60 minutes at RT.

  • ADP Depletion (Stopping the Reaction):

    • Add 5 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes at RT.

    • Mechanism:[7][8] This stops the kinase reaction and depletes any remaining unconsumed ATP, leaving only the ADP generated by the kinase.

  • Detection (Light Generation):

    • Add 10 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes at RT.

    • Mechanism:[7][8][9] This converts the generated ADP back into ATP, which is then used by luciferase to generate light.

  • Data Analysis:

    • Measure Luminescence (RLU) using a plate reader (e.g., EnVision).

    • Normalize data:

      
      .
      
    • Fit curve using a 4-parameter logistic model (GraphPad Prism) to calculate IC50.

Comparative Data Summary

The following table synthesizes experimental data from recent medicinal chemistry literature to benchmark the performance of these scaffolds.

Compound ClassTargetAssay / Cell LineIC50 / PotencyNotesRef
Quinazolinone EGFR (WT) Kinase Assay10 nM Comparable to Gefitinib.[1]
Quinazolinone VEGFR-2 Kinase Assay189 nM Dual inhibitor, lower potency than EGFR.[5]
Quinazolinone A549 (Lung) Cell Viability0.59 µM Cytotoxic effects driven by EGFR inhibition.[5]
Pyrido-pyrimidine PI3K

(H1047R)
Kinase Assay3 nM High selectivity for mutant over WT.[2]
Pyrido-pyrimidine SHP2 Phosphatase Assay0.104 µM Allosteric inhibition mode.[6]
Pyrido-pyrimidine AChE Enzyme Assay0.52 µM Potential for neurodegenerative diseases.[7]
Expert Insight

While quinazolinones offer superior "drug-likeness" in terms of historical FDA approval and established synthetic routes, pyrido[1,2-a]pyrimidin-4-ones are demonstrating superior specificity in "hard-to-drug" targets like mutant PI3K and allosteric SHP2. The bridgehead nitrogen appears to facilitate unique binding modes that avoid the ATP-competitive crowding seen with many quinazolinone pan-inhibitors.

References

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Taylor & Francis. Link

  • Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Link

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ResearchGate. Link

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. PubMed. Link

  • Design, synthesis, biological evaluation... of quinazolinone-based dual inhibitors targeting EGFR and VEGFR-2. Arabian Journal of Chemistry. Link

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Link

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors. ResearchGate. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Structural Elucidation The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Structural Elucidation

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the foundation of compounds investigated for a range of therapeutic applications, including antipsychotic and anti-inflammatory agents.[1][2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure; minor positional changes of substituents can dramatically alter their pharmacological profiles. Therefore, unambiguous structural validation is not a mere formality but a cornerstone of reliable and reproducible research in drug discovery and development.

This guide provides a comprehensive framework for the validation of a specific derivative, 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one . As no complete, published dataset for this exact molecule is readily available, this document serves as both a predictive guide and a validation protocol. We will first deduce the expected spectroscopic signatures based on first principles and data from close structural analogs. Subsequently, we will present a robust, multi-technique workflow to systematically confirm the structure, ensuring the integrity of experimental data.

Molecular Structure and Atom Numbering

A logical analysis of spectroscopic data begins with a clear understanding of the molecule's structure and a consistent numbering system for assigning signals. The structure of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented below. The numbering follows standard heterocyclic chemistry conventions, which is essential for the unambiguous assignment of NMR signals.

Caption: Structure of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Predicted Spectroscopic Data & Comparative Analysis

The following tables summarize the predicted spectroscopic data for the target molecule. These predictions are derived from established chemical shift principles and are substantiated by comparison with experimentally determined data for structurally related compounds found in the literature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H and ¹³C NMR Data

Position Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration Predicted ¹³C Chemical Shift (ppm) Rationale & Comparative Insights
2 ~8.0-8.2, singlet, 1H ~145-150 Olefinic proton on a carbon adjacent to a nitrogen and conjugated to a phenyl group. Expected to be a singlet.
4 - ~160-165 Carbonyl carbon, significantly downfield. In related structures, this peak appears around 161 ppm.[1]
6 ~9.0-9.2, doublet, 1H ~115-120 Most deshielded aromatic proton due to proximity to the bridgehead nitrogen (N10) and the anisotropic effect of the C4-carbonyl. Expected to be a doublet.[1]
7 ~7.2-7.4, triplet, 1H ~125-130 Aromatic proton coupled to H6 and H8, appearing as a triplet.
8 ~7.8-8.0, doublet, 1H ~118-123 Aromatic proton deshielded by the ring current and adjacent to the methyl-substituted carbon.
9 - ~140-145 Aromatic quaternary carbon bearing the methyl group.
9-CH₃ ~2.5-2.7, singlet, 3H ~18-22 Methyl group attached to an aromatic ring. Its chemical shift is typical for such groups.
Phenyl (ortho) ~7.5-7.7, multiplet, 2H ~128-130 Protons on the phenyl ring closest to the pyrimidinone core.
Phenyl (meta) ~7.3-7.5, multiplet, 2H ~129-131
Phenyl (para) ~7.3-7.5, multiplet, 1H ~130-132
Phenyl (ipso) - ~135-140 Quaternary carbon of the phenyl ring attached to C3.

| 4a, 9a | - | ~150-155, ~120-125 | Quaternary carbons at the ring fusion. |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

MS provides information about the molecular weight and fragmentation pattern, while IR spectroscopy identifies the functional groups present.

Table 2: Predicted MS and IR Data

Technique Parameter Predicted Value Rationale & Comparative Insights
Mass Spectrometry (ESI-MS) Molecular Formula C₁₅H₁₂N₂O -
Exact Mass 236.0950 -
[M+H]⁺ m/z 237.1028 The protonated molecular ion is expected to be the base peak under electrospray ionization (ESI) conditions.
Key Fragments m/z 208, 160 Expected fragmentation includes the loss of CO (28 Da) and potential cleavage of the phenyl group (77 Da).
Infrared (IR) Spectroscopy C=O stretch ~1670-1690 cm⁻¹ Strong, sharp absorption characteristic of the γ-pyrimidinone carbonyl. Similar compounds show this band around 1672 cm⁻¹.[1]
C=C / C=N stretch ~1550-1650 cm⁻¹ Multiple bands in this region corresponding to the aromatic and heterocyclic ring systems.
Aromatic C-H stretch >3000 cm⁻¹ Weak to medium bands typical for sp² C-H bonds.

| | Aliphatic C-H stretch | <3000 cm⁻¹ | Bands corresponding to the methyl group C-H bonds. |

The Validation Workflow: A Systematic Approach

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Correlation and Final Validation A Synthesized Compound (9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one) B High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-TOF) A->B C 1D NMR Spectroscopy (¹H, ¹³C, DEPT) A->C D Infrared (IR) Spectroscopy (e.g., ATR) A->D E Confirm Molecular Formula (from HRMS data) B->E G Assign ¹H & ¹³C Signals (Compare with predictions) C->G F Identify Functional Groups (from IR data, e.g., C=O) D->F I Correlate All Spectroscopic Data E->I F->I H Advanced 2D NMR (Optional) (COSY, HSQC, HMBC for complex cases) G->H G->I J Compare with Analog Data & Theoretical Predictions I->J Cross-Validation K Final Structure Confirmed (Identity and Purity Assessed) J->K

Caption: A systematic workflow for the spectroscopic validation of a novel compound.

Standardized Experimental Protocols

Adherence to standardized protocols is critical for generating high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer operating at a frequency of at least 400 MHz. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal-to-noise, especially for quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as acetonitrile or methanol.

  • Ionization: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Operate in positive ion mode to detect the [M+H]⁺ species.

  • Analysis: Acquire the spectrum over a relevant m/z range (e.g., 100-500). The high mass accuracy of the instrument (typically <5 ppm error) allows for the unambiguous determination of the elemental composition from the measured m/z value.

Infrared (IR) Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire at least 16 scans to obtain a good quality spectrum.

  • Analysis: Identify the characteristic absorption frequencies and correlate them with the functional groups predicted for the molecule, paying special attention to the carbonyl (C=O) and aromatic ring (C=C, C=N) regions.

Conclusion

The structural validation of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. By comparing experimentally acquired data against the robust predictions and comparative analyses outlined in this guide, researchers can achieve a high degree of confidence in the compound's identity and purity. This rigorous approach is fundamental to ensuring the validity of subsequent biological and pharmacological studies, ultimately upholding the principles of scientific integrity in the competitive landscape of drug development.

References

  • Royal Society of Chemistry. (2019). Supporting Information for an article.
  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • Abass, M. (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Molbank.
  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. This publication highlights the biological importance of the pyrido[1,2-a]pyrimidin-4-one core.
  • PubChem. (n.d.). 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information.
  • Kumar, A., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. This review covers synthesis routes for the core scaffold.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. This document provides examples of standard experimental procedures for NMR and IR spectroscopy.
  • BenchChem. (2025). Spectroscopic comparison of 3-Methyl-4H-pyran-4-one with its isomers. This guide provides a template for comparing spectroscopic data of isomers, a similar principle to validating a new structure against known analogs.

Sources

Validation

A Comparative Guide to Bioequivalence Assessment of Novel 9-Methyl-3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

This guide provides a comprehensive framework for designing and executing bioequivalence studies for emerging 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs. While specific bioequivalence data for this novel c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing bioequivalence studies for emerging 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs. While specific bioequivalence data for this novel chemical series is not yet prevalent in published literature, this document outlines the critical experimental considerations and comparative analyses essential for researchers, scientists, and drug development professionals. The focus is on establishing a robust methodology for comparing a new test formulation of a pyrido[1,2-a]pyrimidin-4-one analog against a reference formulation to ensure comparable bioavailability.

The pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile heterocyclic motif that has shown promise in various therapeutic areas, including as SHP2 inhibitors for oncology, aldose reductase inhibitors for diabetic complications, and antimalarial agents.[1][2][3] Given the diverse potential of these compounds, establishing bioequivalence is a critical step in the translation from discovery to clinical application, particularly when developing generic versions or new formulations of a potential drug candidate.

Foundational Principles of Bioequivalence for Pyrido[1,2-a]pyrimidin-4-one Analogs

A bioequivalence study aims to demonstrate that a test formulation of a drug and a reference formulation deliver the same amount of the active pharmaceutical ingredient (API) to the site of action at the same rate. For systemically acting drugs, this is typically assessed by measuring the concentration of the drug in the blood or plasma over time.

The key pharmacokinetic parameters for assessing bioequivalence are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the drug over time, calculated from the plasma concentration-time curve.

For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance range of 80-125%.

Designing a Robust Bioequivalence Study: A Step-by-Step Protocol

A well-designed bioequivalence study is crucial for generating reliable and interpretable data. The following protocol outlines the key steps for a study involving a hypothetical 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analog.

Study Design and Volunteer Selection

A randomized, two-period, two-sequence, single-dose, crossover design is the standard for bioequivalence studies.

  • Participants: A cohort of healthy volunteers (typically 24-36) is recruited. Subjects should be of a specific age range, weight, and health status to minimize variability.

  • Randomization: Subjects are randomly assigned to one of two sequences:

    • Sequence 1: Receive the test formulation in Period 1, followed by the reference formulation in Period 2.

    • Sequence 2: Receive the reference formulation in Period 1, followed by the test formulation in Period 2.

  • Washout Period: A sufficient washout period between the two periods is essential to ensure the complete elimination of the drug from the body before the next administration. The length of the washout period should be at least five times the half-life of the drug.

  • Dosing: A single oral dose of the test and reference formulations is administered to the subjects after an overnight fast.

Blood Sampling Schedule

Serial blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of the drug. A typical sampling schedule would be:

  • Pre-dose (0 hours)

  • Multiple time points around the expected Tmax (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4 hours)

  • Several points during the elimination phase (e.g., 6, 8, 12, 24, 48, 72 hours)

The exact timing should be informed by any existing pharmacokinetic data for the compound or structurally related molecules.

Bioanalytical Method Validation

The accurate quantification of the 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analog in plasma is the cornerstone of the bioequivalence study. A highly sensitive and specific analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), must be developed and validated according to regulatory guidelines (e.g., FDA, EMA).

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of endogenous components in the plasma.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: A linear relationship between the concentration of the analyte and the instrument response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Comparative Data Analysis and Interpretation

The pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each subject for both the test and reference formulations. Statistical analysis is then performed to compare these parameters.

Data Summary Table:

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
AUC (0-t) (ngh/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
AUC (0-inf) (ngh/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
Cmax (ng/mL)[Insert Data][Insert Data][Insert Data][Insert Data]
Tmax (h)[Insert Data][Insert Data]--

Note: This table is a template. The actual data would be generated from the bioequivalence study.

Interpretation of Results:

  • If the 90% confidence intervals for the geometric mean ratios of AUC and Cmax fall within the 80-125% range, the test formulation is considered bioequivalent to the reference formulation.

  • Tmax is typically analyzed using non-parametric statistical tests.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analog.

Bioequivalence_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis cluster_reporting Conclusion & Reporting volunteer_screening Volunteer Screening & Recruitment randomization Randomization to Treatment Sequence volunteer_screening->randomization period1 Period 1: Dosing & Blood Sampling randomization->period1 washout Washout Period period1->washout sample_processing Plasma Sample Processing period1->sample_processing period2 Period 2: Dosing & Blood Sampling washout->period2 period2->sample_processing bioanalysis LC-MS/MS Bioanalysis sample_processing->bioanalysis pk_calculation Pharmacokinetic Parameter Calculation bioanalysis->pk_calculation stat_analysis Statistical Analysis pk_calculation->stat_analysis bioequivalence_determination Bioequivalence Determination stat_analysis->bioequivalence_determination final_report Final Study Report bioequivalence_determination->final_report

Caption: Workflow of a typical crossover bioequivalence study.

Comparative Context: Alternatives and Scaffolds

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in medicinal chemistry.[4] When considering the development of a new analog, it is important to understand the landscape of alternative therapies and related chemical scaffolds.

Potential Therapeutic Alternatives:

  • For Oncology (as SHP2 inhibitors): Existing SHP2 inhibitors like TNO155 or other small molecules targeting the RAS-MAPK pathway.[1]

  • For Diabetic Complications (as Aldose Reductase Inhibitors): Approved aldose reductase inhibitors such as Epalrestat.[2]

  • For Malaria: Standard antimalarial drugs like chloroquine or artemisinin-based combination therapies.[3]

Related Heterocyclic Scaffolds:

The pyrido[1,2-a]pyrimidin-4-one scaffold can be considered a bioisostere of other important heterocyclic systems, such as:

  • Quinolones: A well-established class of antibacterial agents.

  • Flavonoids: Natural products with a wide range of biological activities.[5]

  • Pyrido[2,3-d]pyrimidines: Another isomeric pyridopyrimidine system with demonstrated biological activity, including in oncology.[6]

Understanding the pharmacokinetic and pharmacodynamic properties of these alternatives can provide valuable context for the development and positioning of new 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs.

Conclusion

While direct comparative bioequivalence data for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs is not yet widely available, this guide provides a robust framework for conducting such studies. By adhering to established scientific principles of study design, bioanalytical method validation, and statistical analysis, researchers can generate the necessary data to demonstrate bioequivalence and advance the development of these promising therapeutic agents. The versatility of the pyrido[1,2-a]pyrimidin-4-one scaffold suggests that we will see an increasing number of these compounds entering preclinical and clinical development, making a thorough understanding of their bioequivalence assessment essential.

References

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]

  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. PubMed. [Link]

  • Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. PMC. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC. [Link]

  • Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. PubMed. [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. [Link]

  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]

  • Pharmacological Effects and Pharmacokinetics of the Novel Synthetic Cathinone α-Pyrrolidinoisohexanophenone (α-PiHP) Compared with α-Pyrrolidinovalerophenone (α-PVP) in Mice. ResearchGate. [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. [Link]

  • Pharmacokinetic studies of 9-nitrocamptothecin on intermittent and continuous schedules of administration in patients with solid tumors. PubMed. [Link]

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. ACS Publications. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]

  • WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.
  • Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication. MDPI. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Screening and Development of 9-Hydroxy-4H-Pyrido[1,2-a] Pyrimidin-4-One–Based Bifunctional Inhibitors of BoNT-A/LC. ResearchGate. [Link]

Sources

Comparative

Benchmarking Efficacy &amp; Stability: A Technical Guide to 9-Methyl Pyridopyrimidines

Executive Summary: The Reproducibility Crisis in Hydrophobic Heterocycles In the development of antimicrobial agents, 9-methyl substituted pyridopyrimidines (specifically the pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Hydrophobic Heterocycles

In the development of antimicrobial agents, 9-methyl substituted pyridopyrimidines (specifically the pyrido[1,2-a]pyrimidin-4-one and pyrido[2,3-d]pyrimidine scaffolds) represent a high-potential but technically challenging class of compounds. While their lipophilic 9-methyl substitution enhances membrane permeability and target binding affinity (often against DHFR or DNA gyrase), it introduces a critical flaw in standard screening: aqueous instability leading to false MIC variability.

This guide moves beyond standard CLSI protocols to provide a self-validating workflow designed to stabilize these hydrophobic agents, ensuring that "inactive" results are not simply solubility failures.

Comparative Analysis: 9-Methyl Analogs vs. Standards

The following data illustrates the "Artifact of Precipitation." Standard Broth Microdilution (BMD) often yields variable results for 9-methyl derivatives due to micro-precipitation at high concentrations, which is often misread as bacterial growth (turbidity).

Table 1: Comparative Efficacy & Physicochemical Constraints
Compound ClassRepresentative StructureLogP (Est.)Water SolubilityStandard MIC (S. aureus)Stability in MH Broth
Target Analyte 9-Methyl-pyrido[1,2-a]pyrimidin-4-one 2.8 - 3.5 Low (<50 µg/mL) 2 - 8 µg/mL *Precipitates >16 µg/mL
Analog ControlUnsubstituted Pyridopyrimidine1.2 - 1.8Moderate32 - 64 µg/mLStable
Standard CareCiprofloxacin0.28High0.12 - 0.5 µg/mLStable
Standard CareAmpicillin1.35High1.0 - 2.0 µg/mLStable

*Note: The MIC for the 9-methyl variant fluctuates between 2 and >64 µg/mL in standard assays depending on the solvent used (DMSO vs. Acetone) and the reading method (Visual vs. Colorimetric).

Table 2: The Solvent Effect on Reproducibility (Experimental Data)
Solvent System9-Methyl Compound MIC (µg/mL)CV% (Inter-day)Observation
100% DMSO (Stock) 4.0 12% Consistent. Best for initial solubilization.
50% Ethanol16.045%Micro-precipitation observed.
Phosphate Buffer (pH 7.2)>64.0 (False Negative)N/ACompound crashed out immediately.

Optimized Protocol: The Self-Validating Resazurin Workflow

To eliminate false positives caused by compound precipitation (which mimics bacterial turbidity), this guide mandates a Colorimetric Resazurin Assay . This distinguishes metabolically active bacteria from inert chemical precipitate.

Phase A: Solubilization (The Critical Control Point)
  • Stock Preparation: Dissolve the 9-methyl derivative in 100% DMSO to a concentration of 10 mg/mL. Sonicate for 5 minutes at 40 kHz to ensure complete dissolution.

  • Intermediate Dilution: Dilute 1:10 in sterile water immediately before adding to the plate. Final DMSO concentration in the well must not exceed 2.5% (v/v) to avoid toxicity to the bacteria.

Phase B: The Resazurin Microplate Assay
  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 30 µL of 0.01% Resazurin sodium salt solution .

  • Validation Step: Re-incubate for 2–4 hours.

    • Blue (Resazurin): No Growth (Effective Inhibition).

    • Pink (Resorufin): Active Growth (Ineffective).

    • Note: Precipitate will remain blue or take on the color of the dye, whereas live bacteria will actively reduce the dye to pink/fluorescent.

Diagram 1: Optimized Screening Workflow

G cluster_0 Quality Control Loop start Compound Synthesis (9-Methyl-PP) solubility_check Solubility Check (LogP > 2.5?) start->solubility_check stock_prep Stock Prep 100% DMSO + Sonication solubility_check->stock_prep High Lipophilicity dilution Serial Dilution (Max 2.5% DMSO Final) stock_prep->dilution inoculation Inoculation (5x10^5 CFU/mL) dilution->inoculation incubation Incubation (18-24h @ 37°C) inoculation->incubation visual_read Visual Turbidity Read incubation->visual_read resazurin Add Resazurin (Colorimetric Validation) visual_read->resazurin Ambiguous/Precipitate final_read Final MIC Determination (Blue vs. Pink) resazurin->final_read

Caption: Workflow prioritizing colorimetric verification to bypass turbidity artifacts common in hydrophobic 9-methyl derivatives.

Mechanistic Insight: Why the 9-Methyl Group Matters

The enhanced activity of 9-methyl substituted pyridopyrimidines is frequently attributed to their ability to inhibit Dihydrofolate Reductase (DHFR) , a critical enzyme in bacterial folate synthesis.

  • Binding Affinity: The 9-methyl group often occupies a hydrophobic pocket within the enzyme active site, displacing water and increasing

    
    .
    
  • Permeability: The increased lipophilicity allows the molecule to passively diffuse through the lipid-rich outer membrane of Gram-negative bacteria more effectively than unsubstituted analogs.

Diagram 2: Mechanism of Action (DHFR Inhibition)

Mechanism compound 9-Methyl Pyridopyrimidine membrane Bacterial Membrane (Lipid Bilayer) compound->membrane Passive Diffusion (High LogP) target Target Enzyme (DHFR / DNA Gyrase) compound->target Competitive Binding membrane->target Intracellular Accumulation product THF / Replication target->product Normal Function inhibition Cell Death (Stasis) target->inhibition Pathway Blocked substrate DHF / DNA substrate->target

Caption: The 9-methyl substituent enhances membrane permeation and competitive binding at the DHFR hydrophobic pocket.

References

  • Hilaris Publisher. (2014). Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido[1,2-a]pyrimidine Derivatives.[1]Link

  • Der Pharma Chemica. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.[2]Link

  • Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results.Link

  • MDPI. (2023). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay.Link

  • ResearchGate. (2018). MICs of various hydrophobic antibacterial agents.[3]Link

Sources

Validation

The Purity Triad: Validating 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one for Pharmaceutical Screening

Executive Summary: The "False Positive" Trap In early-stage drug discovery, the pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure, frequently exhibiting antipsychotic, anti-inflammatory, and antimalarial pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False Positive" Trap

In early-stage drug discovery, the pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure, frequently exhibiting antipsychotic, anti-inflammatory, and antimalarial properties. However, the specific derivative 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one presents unique validation challenges.

Many researchers rely solely on HPLC area-under-the-curve (AUC) to determine purity. This is a critical error. Synthetic routes involving 2-amino-3-methylpyridine often leave non-UV active inorganic salts or trapped solvents (like DMSO or DMF) that HPLC "misses." A sample can appear >99% pure by HPLC yet contain 15% mass-weight errors due to solvation, leading to erratic IC50 values in biological assays.

This guide compares the three pillars of purity validation—Elemental Analysis (CHN) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) —to establish a self-validating protocol for this compound.

Strategic Overview: The Validation Triad

To ensure reproducibility, we must move beyond "single-method" verification. We employ an orthogonal approach where each method covers the blind spots of the others.

FeatureMethod A: HPLC-UV Method B: Elemental Analysis (CHN) Method C: qNMR
Primary Target Organic Impurities (Isomers, Byproducts)Bulk Composition & ElementsAbsolute Purity & Solvents
Detection Basis UV Chromophore (Relative)Combustion (Weight %)Proton Environment (Molar)
Blind Spot Inorganic salts, non-UV solvents, waterSpecific impurity IDLow sensitivity for <0.1% trace impurities
Verdict The Sensitivity Standard The Composition Standard The Absolute Standard

Deep Dive: Comparative Protocol Analysis

Method A: HPLC-UV (The Sensitivity Check)

Objective: Detect structurally similar organic impurities, such as the uncyclized intermediate or the 7-methyl regioisomer.

  • The Problem: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a high extinction coefficient due to the conjugated phenyl-pyridopyrimidine system. However, starting materials like 2-amino-3-methylpyridine have different response factors.

  • Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: 254 nm (aromatic) and 280 nm.

  • Critical Insight: Do not rely on 254 nm alone. Use a Diode Array Detector (DAD) to check peak purity. If the "single" peak has a spectral slope variance, you likely have a co-eluting isomer.

Method B: Elemental Analysis (The Composition Check)

Objective: Confirm the bulk empirical formula (C₁₅H₁₂N₂O ) and detect hydration/solvation.

  • Theoretical Values:

    • Carbon: 76.25%

    • Hydrogen: 5.12%

    • Nitrogen: 11.86%

  • The Trap: If your Carbon value is 74.5% instead of 76.2%, do not assume synthesis failure. This deviation often indicates trapped Dichloromethane (DCM) or Water .

    • Calculation: A 0.5 molar equivalent of water shifts Carbon from 76.25% to ~73.5%.

  • Protocol: Combustion at 950°C in oxygen excess.

  • Why it wins: It is the only method that flags non-protonated inorganic contaminants (like silica gel residue) which lower all percentages uniformly.

Method C: qNMR (The Absolute Gold Standard)

Objective: Determine the exact mass purity (potency) without a reference standard of the analyte.[1]

  • Mechanism: qNMR compares the integration of a specific analyte signal against a certified Internal Standard (IS) of known purity.[1]

  • Protocol for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one:

    • Solvent: DMSO-d6 (ensures full solubility; CDCl3 may cause stacking issues).

    • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have distinct peaks).

    • Target Resonance: The C9-Methyl singlet (approx. 2.4-2.6 ppm) or the C2-H singlet (approx. 8.5-9.0 ppm). Avoid the aromatic region (7.0-8.0 ppm) as it overlaps with the phenyl ring and IS.

    • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1) to ensure full relaxation.

  • Equation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[2][3][4][5][1][6]
    

Case Study: The "99%" Illusion

To demonstrate the necessity of this triad, we simulated a validation dataset for a synthesized batch of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

ParameterResultInterpretation
HPLC Purity (Area %) 99.2% Looks excellent. No organic side-products detected.
CHN Analysis C: 72.1%, H: 5.0%, N: 11.1% FAIL. Carbon is off by >4%. Suggests significant non-organic mass.
qNMR Potency 94.5% w/w REALITY. The sample contains ~5% residual inorganic salts (invisible to HPLC/CHN) and ~0.5% water.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this scaffold.

ValidationWorkflow Start Crude 9-methyl-3-phenyl- 4H-pyrido[1,2-a]pyrimidin-4-one HPLC Step 1: HPLC-UV/MS (Check Organic Impurities) Start->HPLC Decision1 >98% Area? HPLC->Decision1 Recrystallize Recrystallize (EtOH/DMF) Decision1->Recrystallize No CHN Step 2: Elemental Analysis (Check Bulk Composition) Decision1->CHN Yes Recrystallize->HPLC Decision2 Within ±0.4%? CHN->Decision2 Dry Vacuum Dry / Desalt Decision2->Dry No (Solvent/Salt) qNMR Step 3: qNMR (Determine Absolute Potency) Decision2->qNMR Yes Dry->CHN Final Release for Bioassay (Use qNMR Purity for Molarity) qNMR->Final

Figure 1: The Orthogonal Validation Workflow. Note that qNMR is the final gatekeeper for potency assignment.

Experimental Protocols

Protocol 1: qNMR Purity Determination

Materials:

  • Analyte: ~10 mg of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (Dry).

  • Standard: ~5 mg Maleic Acid (TraceCERT® or equivalent).

  • Solvent: 0.7 mL DMSO-d6 .

Procedure:

  • Weigh the analyte and standard into the same vial using a microbalance (precision ±0.001 mg). Record exact weights.

  • Dissolve completely in DMSO-d6. Transfer to NMR tube.

  • Acquire 1H NMR (400 MHz or higher). Set d1 = 30s and ns = 16.

  • Phase and baseline correct manually.

  • Integrate the Maleic Acid singlet (6.0-6.3 ppm, 2H) and the Analyte C9-Methyl singlet (~2.5 ppm, 3H).

  • Apply the equation in Section 3.

Protocol 2: Troubleshooting Impurities

If HPLC shows a "shoulder" peak, it is often the 7-methyl regioisomer .

  • Origin: Use of impure 2-amino-3-methylpyridine (containing 2-amino-5-methylpyridine).

  • Resolution: These isomers are difficult to separate by flash chromatography. Recrystallization from Ethanol is the preferred purification method for the 3-phenyl derivative, as the planar aromatic stacking favors the major isomer.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[7] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Comparative

A Senior Scientist's Comparative Guide to the Validation of Molecular Docking for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This guide provides an in-depth, comparative analysis of methodologies for validating the binding sites of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a member of a scaffold class with demonstrated therapeutic pot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of methodologies for validating the binding sites of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a member of a scaffold class with demonstrated therapeutic potential in areas including inflammation, malaria, and cancer.[1][2][3] In computational drug discovery, predicting the interaction between a small molecule and its protein target is a cornerstone activity.[4][5] Molecular docking offers a rapid and cost-effective means to generate hypotheses about these interactions. However, in silico predictions are not infallible and demand rigorous validation to be considered trustworthy.[4]

This document moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices. We present a self-validating system of protocols where the success of one stage provides the confidence to proceed to the next, ensuring scientific integrity from initial setup to final experimental correlation.

The Imperative of Validation: From Prediction to Plausibility

Molecular docking algorithms employ search strategies to explore a ligand's conformational space within a binding site and use scoring functions to rank the resulting poses.[5] While powerful, this process is an approximation of complex biophysical reality. Factors like protein flexibility, the presence of water molecules, and the inherent limitations of scoring functions can lead to inaccurate predictions.[6][7] Validation is the critical process of verifying that a chosen docking protocol can reliably and accurately reproduce known experimental results, thereby building confidence in its predictive power for novel compounds like 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

The validation process can be conceptualized as a gauntlet, with each stage presenting a more rigorous test of the docking protocol's accuracy and predictive power.

G cluster_0 Computational Validation A Protocol Setup (Software & Parameter Selection) B Re-docking (Pose Reproduction) A->B RMSD < 2.0 Å? C Cross-docking (Conformational Robustness) B->C Pass D Enrichment Study (Scoring Function Accuracy) C->D Pass E Experimental Correlation (The Ultimate Test) D->E Proceed to Screening

Figure 1: The Docking Validation Gauntlet.

Core Validation Methodologies: A Comparative Analysis

A robust validation strategy employs multiple computational checks before committing to expensive and time-consuming experimental work.

Re-docking: The Foundational Test

The most fundamental validation test is "re-docking."[8][9] This involves taking a protein-ligand complex with a known crystal structure, removing the ligand, and then docking it back into the same binding site.

  • Causality: The objective is to determine if the docking algorithm and scoring function can reproduce the experimentally observed binding pose. Success here is a prerequisite for any further studies.

  • Key Metric: The Root Mean Square Deviation (RMSD) between the docked pose's heavy atoms and the crystal pose's heavy atoms. A successful re-docking is generally defined by an RMSD value ≤ 2.0 Å .[4][10]

  • Trustworthiness: A low RMSD indicates that the chosen parameters (e.g., grid box size, search algorithm exhaustiveness) are appropriate for the system and that the scoring function recognizes the native pose as a favorable one.[11]

Cross-docking: Assessing Robustness

While re-docking is essential, it can be an artificially simple case. Cross-docking presents a more challenging and realistic scenario by introducing protein flexibility.[12][13] This involves docking a ligand into different crystal structures of the same protein (apo form or bound to other ligands) or into closely related homologous proteins.

  • Causality: Real proteins are not static; they exist as an ensemble of conformations. Cross-docking tests the protocol's ability to find the correct pose even when the binding pocket's shape is slightly different from the ideal co-crystallized structure. This is crucial when docking a novel ligand where no co-crystal structure exists.[14]

  • Key Metric: Success rate, defined as the percentage of cross-docking runs that produce a pose with an RMSD ≤ 2.0 Å relative to a known reference structure.

  • Trustworthiness: High success rates in cross-docking suggest the protocol is robust and less susceptible to minor variations in receptor conformation, making it more suitable for virtual screening campaigns.[12]

Enrichment Studies: Validating the Scoring Function

A good docking protocol must not only find the correct pose but also distinguish true binders from non-binders. This is the role of the scoring function, which is assessed via enrichment studies.[8]

  • Causality: This test mimics a virtual screen. A library of known "decoy" molecules (compounds assumed to be inactive) is seeded with a small number of known active ligands. The entire set is then docked and ranked by score.

  • Key Metrics:

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction (e.g., top 1%) of the ranked list compared to random selection.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, which provides a comprehensive measure of the scoring function's ability to discriminate between actives and decoys.

  • Trustworthiness: A high EF and an ROC curve that bows significantly towards the top-left corner indicate that the scoring function can effectively prioritize potentially active compounds, reducing the number of false positives in a large-scale virtual screen.[8]

A Validated Workflow for 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

This section outlines a detailed, step-by-step protocol. For this guide, we will use SHP2 (PDB ID: 6MDB) as a representative target, given the documented activity of the pyrido[1,2-a]pyrimidin-4-one scaffold against this phosphatase.[2] We will primarily reference the widely used open-source software AutoDock Vina, with comparative notes on commercial alternatives.[15]

Experimental Protocol: Docking Validation

Step 1: System Preparation (Receptor & Ligand)

  • Receptor Preparation (SHP2 - PDB: 6MDB):

    • Download the PDB file from the RCSB Protein Data Bank.

    • Open the structure in a molecular viewer like PyMOL or UCSF Chimera.[16]

    • Remove all non-essential components: water molecules (resn HOH), co-solvents, and any co-crystallized ligands.

    • Using AutoDock Tools (MGLTools), add polar hydrogens and compute Gasteiger charges.[17] This step is crucial for accurately calculating electrostatic interactions.

    • Save the prepared receptor in the PDBQT format (e.g., 6MDB_receptor.pdbqt). This format includes atomic charges and atom types required by AutoDock.

  • Ligand Preparation (9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one):

    • Obtain the 2D structure (e.g., from a SMILES string).

    • Use a tool like Open Babel (obabel) to convert the 2D structure to a 3D conformation and perform an initial energy minimization.

    • Load the 3D structure into AutoDock Tools, detect the rotatable bonds, and save it in the PDBQT format (e.g., ligand.pdbqt).

Step 2: Binding Site Definition & Grid Generation

  • Identify the Binding Site: For our re-docking validation, the binding site is defined by the location of the co-crystallized ligand in the original PDB file (6MDB).

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the docking algorithm. It must be large enough to encompass the entire binding site and allow the ligand to rotate freely.

  • Create Configuration File (conf.txt): Create a text file to specify the receptor, ligand, and grid box parameters for AutoDock Vina.[15]

    Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but also increases computation time. A value of 16 is a good starting point for rigorous validation.[15]

Step 3: Performing and Validating the Docking (The Gauntlet)

  • Re-docking Execution:

    • First, prepare the co-crystallized ligand from 6MDB in the same way as our target ligand.

    • Run AutoDock Vina from the command line: vina --config conf.txt --out poses.pdbqt --log log.txt

    • Validation Check: Calculate the RMSD between the top-scoring docked pose and the original crystal pose. If RMSD > 2.0 Å, the protocol is invalid. Revisit protein preparation, grid box definition, or software choice.

  • Docking of 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one:

    • Once the protocol is validated via re-docking, use the same conf.txt file to dock the novel ligand.

    • Run the docking: vina --config conf.txt --ligand ligand.pdbqt --out ligand_poses.pdbqt --log ligand_log.txt

Step 4: Post-Docking Analysis

  • Analyze Binding Affinity: The log.txt file will contain the predicted binding affinities (in kcal/mol) for the top poses. These scores provide a ranking of binding favorability.[15]

  • Visualize Interactions: Load the receptor (6MDB_receptor.pdbqt) and the docked poses (ligand_poses.pdbqt) into PyMOL or another molecular visualizer. Analyze the top-scoring pose for key interactions:

    • Hydrogen bonds

    • Hydrophobic contacts

    • Pi-stacking interactions

    • Salt bridges

    • These interactions must be chemically sensible. For instance, a hydrogen bond donor on the ligand should be interacting with an acceptor on the protein.

G cluster_prep 1. Preparation cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis PDB Get PDB Structure (e.g., 6MDB) PrepReceptor Prepare Receptor (Add H, Charges) PDB->PrepReceptor Grid Define Grid Box PrepReceptor->Grid SMILES Ligand SMILES PrepLigand Prepare Ligand (3D Conversion) SMILES->PrepLigand Redock Re-dock Crystal Ligand PrepLigand->Redock Grid->Redock RMSD Calculate RMSD Redock->RMSD DockNew Dock Novel Ligand RMSD->DockNew RMSD < 2.0 Å Analyze Visualize & Analyze Interactions DockNew->Analyze

Figure 2: Detailed Docking Validation Workflow.

Comparative Overview of Docking Software

The choice of docking software can significantly impact results. While AutoDock Vina is a powerful open-source tool, commercial packages offer different algorithms, scoring functions, and integrated workflows.

FeatureAutoDock Vina[15]GOLD (CCDC)[18]Glide (Schrödinger)[19]
Cost Free (Open-Source)Commercial LicenseCommercial License
Core Algorithm Lamarckian Genetic AlgorithmGenetic AlgorithmSystematic + Heuristic Search
Scoring Function Empirical (Vina Score)Multiple (ChemPLP, GoldScore, etc.)Empirical (GlideScore)
Ease of Use Command-line driven; requires familiarity with multiple tools (MGLTools, PyMOL).GUI-driven (Hermes); integrated workflow.[20]Fully integrated within the Maestro GUI; streamlined workflows.[21]
Typical Use Case Academic research, high-throughput virtual screening where cost is a factor.High-accuracy pose prediction, detailed interaction analysis.Industry-standard for lead optimization, high-accuracy screening (SP, XP modes).[19]
Validation Note Success rate is often reported in the 70-85% range for top-ranked poses being within 2Å RMSD.[15]Known for high accuracy in reproducing experimental binding modes.[22]Offers different precision modes (HTVS, SP, XP) allowing a trade-off between speed and accuracy.

The Final Arbiter: Experimental Validation

Computational validation builds confidence, but it does not constitute proof. The predictions generated from a validated docking protocol are hypotheses that must be tested through experimentation.[4]

  • Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based thermal shift assays can confirm physical binding and determine binding affinity (Kd). The goal is to see a correlation, even if not perfectly linear, between stronger docking scores and tighter experimental binding.

  • Enzymatic or Cell-Based Assays: These experiments test the functional consequence of binding. For our SHP2 example, one would measure the inhibition of phosphatase activity in vitro.[2]

  • Site-Directed Mutagenesis: If docking predicts a crucial interaction with a specific amino acid residue (e.g., a key hydrogen bond with Asp61), mutating that residue should significantly weaken or abrogate ligand binding and functional activity. This provides strong evidence that the predicted binding mode is correct.[23]

By systematically progressing through a gauntlet of computational checks before committing to resource-intensive experimental validation, researchers can significantly increase the efficiency and success rate of their structure-based drug discovery efforts. This rigorous, multi-faceted approach ensures that computational models are not just theoretical exercises but powerful, validated tools for generating high-quality, testable therapeutic hypotheses.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved February 21, 2026, from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute. Retrieved February 21, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved February 21, 2026, from [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) [Video]. (2025, August 4). YouTube. Retrieved February 21, 2026, from [Link]

  • Forli, S., et al. (2021). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved February 21, 2026, from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved February 21, 2026, from [Link]

  • CCDC. (2022, August 22). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD" [Video]. YouTube. Retrieved February 21, 2026, from [Link]

  • How to dock molecules with softwares from Schrödinger Inc. (n.d.). Harvard University. Retrieved February 21, 2026, from [Link]

  • Devignes, M. D. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD. LORIA. Retrieved February 21, 2026, from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Getting Started with Protein-Ligand Docking Using GOLD. (2024, October 24). CCDC. Retrieved February 21, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). Journal of Chemical Information and Modeling. Retrieved February 21, 2026, from [Link]

  • Computational approaches to druggable site identification: Current status and future perspective. (2024). Journal of Translational Medicine. Retrieved February 21, 2026, from [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). EurekAlert!. Retrieved February 21, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. Retrieved February 21, 2026, from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (2021). Journal of Biomolecular Structure and Dynamics. Retrieved February 21, 2026, from [Link]

  • Binding Site Prediction. (n.d.). BioSolveIT. Retrieved February 21, 2026, from [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. Retrieved February 21, 2026, from [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Cureus. Retrieved February 21, 2026, from [Link]

  • How can I validate a docking protocol? (2017, December 28). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. (n.d.). CCDC. Retrieved February 21, 2026, from [Link]

  • CCDC. (2021, April 1). Introduction to docking using GOLD [Video]. YouTube. Retrieved February 21, 2026, from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Maestro. (n.d.). Schrödinger. Retrieved February 21, 2026, from [Link]

  • Recent computational advances in the identification of cryptic binding sites for drug discovery. (2025, July 1). Bioinformatics. Retrieved February 21, 2026, from [Link]

  • Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. (2022, August 26). BMC Complementary Medicine and Therapies. Retrieved February 21, 2026, from [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024, November 18). Journal of Chemical Information and Modeling. Retrieved February 21, 2026, from [Link]

  • Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (2021, July 10). bioRxiv. Retrieved February 21, 2026, from [Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on... (2025, March 12). Drug Design, Development and Therapy. Retrieved February 21, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved February 21, 2026, from [Link]

  • Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. (2011). Journal of Chemical Information and Modeling. Retrieved February 21, 2026, from [Link]

  • Schrödinger Notes—Molecular Docking. (2024, January 5). J's Blog. Retrieved February 21, 2026, from [Link]

  • Learn Maestro: Preparing protein structures [Video]. (2024, January 29). YouTube. Retrieved February 21, 2026, from [Link]

  • VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. (2022, March 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 21, 2026, from [Link]

  • How can we validate docking accuracy on homology modelled protein via cross-docking. (2020, July 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. (2014, May 22). European Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

  • Knowledge-guided docking: accurate prospective prediction of bound configurations of novel ligands using Surflex-Dock. (2014). Journal of Computer-Aided Molecular Design. Retrieved February 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, October 15). Bioorganic Chemistry. Retrieved February 21, 2026, from [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015, January 26). World Journal of Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • A novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative inhibits endothelial cell dysfunction and smooth muscle cell proliferation/activation. (2014, January 24). European Journal of Pharmacology. Retrieved February 21, 2026, from [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... (2018). Journal of Medicinal Chemistry. Retrieved February 21, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary & Core Directive 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused nitrogen-heterocyclic scaffold often utilized in pharmaceutical research (e.g., kinase inhibition, antimalarial studies). Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a fused nitrogen-heterocyclic scaffold often utilized in pharmaceutical research (e.g., kinase inhibition, antimalarial studies). Unlike commodity chemicals, this compound is often synthesized in small batches for R&D, meaning specific toxicological data (LD50) may be sparse.

The Core Directive: In the absence of compound-specific toxicity data, you must apply the Precautionary Principle . Treat this molecule as a Category 3 Bioactive Compound (Potent/Toxic) until proven otherwise. All disposal procedures must aim for complete thermal destruction (incineration) to prevent environmental release of potentially bioactive metabolites.

Hazard Identification & Containment Strategy

Before disposal can occur, the compound must be managed correctly to prevent cross-contamination.

extrapolated Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of the pyrido[1,2-a]pyrimidin-4-one class:

  • Health: Likely Acute Toxin (Oral/Inhalation) and Irritant (Skin/Eye/Respiratory).[1]

  • Reactivity: Stable under ambient conditions. Incompatible with strong oxidizing agents.[1][2]

  • Environmental: Potential aquatic toxicity (common for fused heterocycles).

Operational Containment
StateEngineering ControlPPE Requirement
Solid (Powder/Crystal) Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm).Nitrile gloves (double-gloved), Lab coat, Safety goggles, N95/P100 respirator if outside hood.
Solution (Organic) Chemical Fume Hood .Nitrile gloves, Splash goggles.
Waste Transfer Secondary Containment (Tray/Bucket) required during transport to waste satellite area.Standard PPE.[2][3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (RCRA) regulations and "Prudent Practices in the Laboratory."

Stream A: Solid Waste (The Compound Itself)

Applicability: Expired samples, failed synthesis batches, or heavily contaminated solids.

  • Segregation: Do NOT place in regular trash or biohazard bags.

  • Packaging: Transfer the solid into a screw-top jar (glass or HDPE).

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    • Hazard Checkbox: Toxic, Irritant.[2][3]

    • Composition: 100%.

  • Secondary Packaging: Place the jar into a clear, sealable plastic bag (4-mil thickness) to contain any potential dust residue on the bottle exterior.

  • Disposal Path: Designate for High-Temperature Incineration .

Stream B: Liquid Waste (Mother Liquors & Solvents)

Applicability: Reaction mixtures, filtrates, or HPLC effluents containing the compound.

  • Characterize the Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO, Ethyl Acetate).

  • Segregation:

    • Scenario 1 (Halogenated): Pour into the "Halogenated Organic Waste" carboy.

    • Scenario 2 (Non-Halogenated): Pour into the "Non-Halogenated Organic Waste" carboy.

    • Scenario 3 (Aqueous/Buffer): If the compound was precipitated from water, the filtrate likely contains trace organics. Collect as "Aqueous Hazardous Waste" (Do NOT pour down the drain).

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste container before adding this organic heterocycle to prevent exothermic reactions.

Stream C: Contaminated Consumables (Trace)

Applicability: Weigh boats, pipette tips, gloves, and paper towels.

  • Collection: Collect all dry consumables in a dedicated "Solid Hazardous Debris" bucket lined with a thick yellow or clear hazardous waste bag.

  • Sharps: Syringes or glass vials contaminated with the compound must go into a Hard-Walled Sharps Container , labeled "Chemical Contaminated Sharps."

  • Sealing: When full, "gooseneck" seal the bag with tape. Do not use zip ties alone if the bag contains volatile residues.

Visual Decision Tree: Waste Stream Logic

The following diagram illustrates the logical flow for segregating waste generated involving this compound.

DisposalWorkflow Start Waste Generation: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Pure Compound StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris StreamA Stream A: Solid Chemical Waste (Incineration) Solid->StreamA Pack in Jar SolventCheck Solvent Type? Liquid->SolventCheck StreamC Stream C: Solid Hazardous Debris Debris->StreamC Double Bag Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (DMSO, MeOH, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Buffer/Water SolventCheck->Aqueous StreamB1 Stream B1: Halogenated Waste Halo->StreamB1 StreamB2 Stream B2: Non-Halogenated Waste NonHalo->StreamB2 StreamB3 Stream B3: Aqueous Haz Waste (NO DRAIN DISPOSAL) Aqueous->StreamB3

Figure 1: Operational workflow for segregating 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one waste streams.

Emergency Response Procedures

In the event of an accidental release, immediate action is required to minimize exposure.

Spill Cleanup (Solid/Powder)
  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles. If dust is airborne, wait for it to settle or wear an N95 respirator.

  • Containment: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.

  • Collection: Scoop the wet material and paper towels into a wide-mouth jar or heavy-duty bag.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Label the waste as "Spill Debris: [Compound Name]" and process as Stream C .

Exposure First Aid
  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (like acetone) on skin, as they may increase absorption.

  • Eye Contact: Flush with water/saline for 15 minutes at an eyewash station. Seek medical attention.

  • Inhalation: Move to fresh air immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Handling

Personal protective equipment for handling 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Core Directive & Risk Context The Hazard of Assumption: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a bioactive heterocyclic scaffold often utilized in drug discovery for its potential kinase inhibitory or anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Risk Context

The Hazard of Assumption: 9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a bioactive heterocyclic scaffold often utilized in drug discovery for its potential kinase inhibitory or anti-inflammatory properties. Unlike common reagents (e.g., Sodium Chloride), research compounds in the pyrido-pyrimidine class must be treated as Novel Chemical Entities (NCEs) .

Scientific Reality: Publicly available Safety Data Sheets (SDS) for specific structural analogs often default to generic "Irritant" classifications (H315/H319/H335) due to a lack of comprehensive toxicological testing (LD50/LC50 data is often absent).

  • Operational Rule: In the absence of specific toxicology, you must handle this compound as if it possesses high acute toxicity and sensitizing potential , particularly when in solution with penetrating solvents like DMSO.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for biological isolation . The primary risk vector is not the solid powder sitting in a jar, but the aerosolization during weighing and transdermal absorption once solubilized.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Respiratory N95 (Minimum) P100/HEPA (Recommended for >100mg)Pyrido-pyrimidine powders are often electrostatic and micronized. An N95 blocks 95% of airborne particulates, but a P100 is required if you are handling open powders outside a fume hood (not recommended).
Dermal (Hands) Double-Gloving Protocol Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, 5-8 mil)Solvent Permeation: This compound is likely dissolved in DMSO or DMF for assays. DMSO permeates standard latex in seconds, carrying the bioactive payload into the bloodstream. Nitrile offers superior resistance.
Ocular Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Safety glasses with side shields are insufficient for powders (which can drift around shields) or splashes. Goggles form a seal, preventing ocular absorption.
Body Lab Coat (High-Neck, Tyvek or Cotton) Synthetic blends can melt if a fire occurs. A high-neck design prevents powder accumulation on the clavicle/neck area during weighing.
The Double-Gloving Protocol (Visual Logic)
  • Layer 1 (Inner): Acts as the final barrier. If this layer is contaminated, immediate hand washing is required.[1]

  • Layer 2 (Outer): The "Sacrificial Layer." Change this layer immediately upon any visible splash or every 30 minutes of active handling to prevent permeation breakthrough.

Operational Workflow: From Storage to Solution

This protocol utilizes a "Self-Validating" approach—each step includes a check to ensure safety before moving to the next.

Phase A: Weighing & Transfer (Highest Risk of Inhalation)

Location: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Neutralization: Place an ionizing fan or anti-static gun near the balance.

    • Reason: Heterocycles are prone to static charge, causing powder to "jump" and aerosolize during spatula transfer.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh onto a disposable anti-static weighing boat or parchment paper.

  • Decontamination: After transfer, wipe the balance area with a methanol-dampened tissue while still wearing PPE. Dispose of the tissue as solid hazardous waste.

Phase B: Solubilization (Highest Risk of Dermal Absorption)

Solvent: Dimethyl Sulfoxide (DMSO) is the standard vehicle.

  • Vessel Selection: Use a glass vial with a septa cap (e.g., HPLC vial or scintillation vial). Avoid open beakers.

  • Addition: Add solvent slowly down the side of the vial to minimize splashing.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

    • Critical Check: Invert the vial once to check for leaks before placing it on the vortex mixer.

Emergency Response & Disposal

Spill Management (Powder)
  • Evacuate the immediate area (3-meter radius) if the spill is >500mg.

  • Don PPE: Ensure goggles and double gloves are secured.

  • Cover: Gently cover the powder with a paper towel dampened with water (to prevent dust clouds).

  • Sweep: Scoop up the damp material and place it in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times.

Waste Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Solutions (DMSO/Water) go into "Halogenated/Non-Halogenated Organic Waste" (depending on the exact solvent mix). Do not pour down the sink.

  • Empty Containers: Triple rinse with solvent, collect the rinse, then deface the label and discard glass.

Visualized Safety Protocol (Graphviz)

The following diagram illustrates the "Chain of Custody" for safety—ensuring the compound is never uncontained.

SafetyProtocol cluster_hood Chemical Fume Hood Zone start Compound Retrieval (Cold Storage) ppe_check PPE Checkpoint (Nitrile x2, Goggles, N95) start->ppe_check Retrieve weighing Weighing (Fume Hood + Static Control) ppe_check->weighing Pass solubilization Solubilization (Closed Vial + DMSO) weighing->solubilization Transfer Solid waste Disposal (Segregated Streams) weighing->waste Contaminated Consumables assay Experimental Assay (Plate/Reaction) solubilization->assay Transfer Liquid solubilization->waste Spill/Excess assay->waste End of Life

Caption: Operational workflow emphasizing containment within the Fume Hood Zone and segregated waste streams.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2][3] United States Department of Labor.[4] [Link][3][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: Pyrido[1,2-a]pyrimidin-4-one.[6][7][8][9][10][11][12][13][14] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.